molecular formula C6H5F3N2O B1417160 6-Methyl-2-trifluoromethylpyrimidin-4-ol CAS No. 2557-79-1

6-Methyl-2-trifluoromethylpyrimidin-4-ol

Cat. No.: B1417160
CAS No.: 2557-79-1
M. Wt: 178.11 g/mol
InChI Key: UCULFLJNPKTZFE-UHFFFAOYSA-N
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Description

6-Methyl-2-trifluoromethylpyrimidin-4-ol is a useful research compound. Its molecular formula is C6H5F3N2O and its molecular weight is 178.11 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methyl-2-trifluoromethylpyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methyl-2-trifluoromethylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-trifluoromethylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCULFLJNPKTZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287947
Record name 6-Methyl-2-trifluoromethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2557-79-1
Record name 2557-79-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-2-trifluoromethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Fluorinated Pyrimidines

The incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical development. The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among these fluorinated heterocycles, the pyrimidine nucleus holds a place of particular importance due to its prevalence in biologically active compounds. This guide provides a detailed, mechanistically-driven exploration of a robust and reliable synthesis pathway for 6-Methyl-2-trifluoromethylpyrimidin-4-ol, a key building block for the development of novel pharmaceuticals and agrochemicals.

Strategic Overview of the Synthesis

The most direct and convergent approach to the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol is a classical cyclocondensation reaction. This strategy involves the reaction of a 1,3-dicarbonyl compound with an N-C-N synthon. In this case, ethyl acetoacetate serves as the 1,3-dicarbonyl component, providing the carbon backbone for the pyrimidine ring and the methyl group at the 6-position. The critical 2-trifluoromethyl-N-C-N fragment is introduced via trifluoroacetamide, which is generated in situ from trifluoroacetic acid and urea.

This pathway is favored for its operational simplicity, the ready availability of starting materials, and its amenability to scale-up. The core of this synthesis lies in the careful control of reaction conditions to drive the cyclization and subsequent dehydration to completion, yielding the desired pyrimidinone, which exists in tautomeric equilibrium with the pyrimidinol form.

Mechanistic Insights: A Stepwise Examination

The synthesis proceeds through a well-understood reaction cascade. A thorough comprehension of the underlying mechanism is crucial for troubleshooting and optimization.

  • Formation of the N-C-N Synthon: In the presence of a dehydrating agent, typically a strong acid like polyphosphoric acid, trifluoroacetic acid reacts with urea to form trifluoroacetamide. This intermediate is the key nucleophile that will participate in the cyclization.

  • Nucleophilic Attack: The trifluoroacetamide then acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of ethyl acetoacetate. This process is often catalyzed by the acidic medium, which activates the carbonyl groups of the ethyl acetoacetate towards nucleophilic attack.

  • Cyclization and Dehydration: Following the initial additions, a series of intramolecular condensation and dehydration steps occur, leading to the formation of the stable six-membered pyrimidine ring. The final dehydration step is often the driving force for the reaction, leading to the aromatic pyrimidine core.

The following diagram illustrates the logical flow of the key transformations in this synthesis pathway:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_reaction Core Reaction cluster_product Final Product Trifluoroacetic Acid Trifluoroacetic Acid Trifluoroacetamide Trifluoroacetamide Trifluoroacetic Acid->Trifluoroacetamide + Urea (Dehydration) Urea Urea Urea->Trifluoroacetamide Ethyl Acetoacetate Ethyl Acetoacetate Cyclocondensation Cyclocondensation Ethyl Acetoacetate->Cyclocondensation Trifluoroacetamide->Cyclocondensation 6-Methyl-2-trifluoromethylpyrimidin-4-ol 6-Methyl-2-trifluoromethylpyrimidin-4-ol Cyclocondensation->6-Methyl-2-trifluoromethylpyrimidin-4-ol

Caption: Logical workflow of the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Experimental Protocol: A Validated Procedure

This protocol provides a detailed, step-by-step methodology for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Trifluoroacetic acid114.0211.4 g (7.7 mL)0.1
Urea60.066.0 g0.1
Ethyl acetoacetate130.1413.0 g (12.8 mL)0.1
Polyphosphoric acid-50 g-
Water18.02As needed-
Sodium hydroxide40.00As needed-
Ethanol46.07As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, carefully add polyphosphoric acid (50 g).

  • Reagent Addition: To the stirred polyphosphoric acid, add urea (6.0 g, 0.1 mol) followed by the slow, dropwise addition of trifluoroacetic acid (11.4 g, 0.1 mol). An exotherm may be observed; maintain the temperature below 40°C during this addition.

  • Formation of Trifluoroacetamide: After the addition is complete, heat the mixture to 80-90°C and stir for 1 hour to ensure the complete formation of trifluoroacetamide.

  • Addition of Ethyl Acetoacetate: Cool the reaction mixture to 60°C and add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 30 minutes.

  • Cyclocondensation: After the addition of ethyl acetoacetate, slowly heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Precipitation and Neutralization: A precipitate will form. Adjust the pH of the slurry to 6-7 with a concentrated sodium hydroxide solution while keeping the temperature below 20°C with an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

The following diagram illustrates the experimental workflow for this synthesis:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Charge PPA to flask B Add Urea and Trifluoroacetic Acid A->B C Heat to 80-90°C (1h) (Trifluoroacetamide formation) B->C D Cool to 60°C and add Ethyl Acetoacetate C->D E Heat to 120-130°C (4-6h) (Cyclocondensation) D->E F Cool and quench in ice-water E->F G Neutralize with NaOH F->G H Filter and wash solid G->H I Recrystallize from Ethanol/Water H->I J Dry under vacuum I->J

Caption: Step-by-step experimental workflow for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Use of a Dehydrating Agent: Polyphosphoric acid serves as both a solvent and a powerful dehydrating agent, driving the equilibrium of the condensation reactions towards the product.

  • Stepwise Temperature Control: The initial lower temperature for the formation of trifluoroacetamide and the subsequent higher temperature for the cyclocondensation allow for a controlled reaction sequence, minimizing side product formation.

  • In-process Monitoring: The use of TLC or HPLC allows for real-time tracking of the reaction progress, ensuring that the reaction is driven to completion and preventing unnecessary heating, which could lead to degradation.

  • Standard Purification Techniques: The workup and purification steps, involving precipitation, filtration, and recrystallization, are standard and highly effective methods for isolating and purifying solid organic compounds.

Conclusion and Future Perspectives

The synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol via the cyclocondensation of ethyl acetoacetate and in situ generated trifluoroacetamide represents a reliable and scalable method for accessing this valuable fluorinated building block. The principles and the detailed protocol outlined in this guide provide a solid foundation for researchers and drug development professionals. Further optimization of reaction conditions, such as exploring alternative acid catalysts or microwave-assisted synthesis, could potentially lead to improved yields and reduced reaction times. The availability of this versatile intermediate opens avenues for the synthesis of a diverse library of novel pyrimidine derivatives with potential applications in various fields of chemical and biological sciences.

References

  • General Pyrimidine Synthesis: A comprehensive overview of pyrimidine synthesis can be found in various organic chemistry resources.

    • Title: Synthesis of pyrimidine deriv
    • Source: A general review covering various synthetic str
    • URL: [Link][1]

  • Trifluoromethylated Building Blocks: The use of trifluoromethyl-containing building blocks is crucial for the synthesis of fluorin

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients
    • Source: This article discusses the synthesis of trifluoromethyl-containing heterocycles, including cyclocondens
    • URL: [Link][2]

  • Cyclocondensation Reactions: The cyclocondensation of 1,3-dicarbonyl compounds is a classical method for pyrimidine synthesis.

    • Title: Synthesis of some new thiazolo pyrimidines using cyclocondens
    • Source: This paper provides examples of cyclocondensation reactions for the synthesis of pyrimidine-fused systems.
    • URL: [Link][3]

Sources

Technical Guide: 6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS 2557-79-1)

[1][2][3][4]

Executive Summary

6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol (CAS 2557-79-1) is a critical heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical agents.[1] Characterized by the presence of a trifluoromethyl group at the C2 position, this scaffold imparts unique physicochemical properties—such as enhanced lipophilicity and metabolic stability—to bioactive molecules.

This technical guide provides a comprehensive analysis of its physicochemical profile, industrial synthesis, reactivity patterns, and downstream applications.[2] It is designed for medicinal chemists and process engineers seeking to optimize the utility of this intermediate in drug discovery and crop protection workflows.[2]

Physicochemical Profile

Understanding the fundamental properties of CAS 2557-79-1 is essential for handling and reaction planning. Note that the compound exists in a tautomeric equilibrium between the hydroxypyrimidine and pyrimidinone forms, with the keto-form (pyrimidin-4(3H)-one) often predominating in the solid state and polar solvents.

PropertyDataNotes
Chemical Formula C₆H₅F₃N₂O
Molecular Weight 178.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 125–128 °CRange varies slightly by purity/polymorph.
Solubility Soluble in MeOH, DMSO, DMF; Low in waterHydrophobic CF₃ group reduces aqueous solubility.[2]
pKa ~7.5 (Acidic OH/NH)Deprotonation facilitates N-alkylation or O-alkylation.[2]
LogP ~1.2Moderate lipophilicity.[2]

Synthetic Pathways

The regioselective synthesis of 6-methyl-2-(trifluoromethyl)pyrimidin-4-ol relies on the condensation of a bifunctional electrophile with a dinucleophile. The placement of the trifluoromethyl group at the C2 position dictates the choice of starting materials.

Retrosynthetic Analysis

To achieve the 2-CF₃ / 6-Me substitution pattern, the pyrimidine ring is constructed from:

  • C2 Fragment: A trifluoromethyl-containing amidine (Trifluoroacetamidine).[2]

  • C4-C5-C6 Fragment: A

    
    -keto ester (Ethyl acetoacetate).[2]
    
Industrial Synthesis Protocol

Reaction: Cyclocondensation of Trifluoroacetamidine with Ethyl Acetoacetate.

  • Reagents: Trifluoroacetamidine hydrochloride, Ethyl acetoacetate, Sodium ethoxide (NaOEt).[2]

  • Solvent: Ethanol (anhydrous).[2]

  • Mechanism: Base-mediated deprotonation of the amidine followed by nucleophilic attack on the ketone carbonyl of the

    
    -keto ester, subsequent cyclization at the ester moiety, and dehydration.
    
Step-by-Step Methodology:
  • Preparation of Free Amidine: Charge a reactor with anhydrous ethanol (10 volumes). Add Trifluoroacetamidine hydrochloride (1.0 equiv).[2] Slowly add Sodium ethoxide (2.2 equiv) at 0–5 °C to liberate the free amidine and generate the ethoxide base.[2] Stir for 30 minutes.

  • Condensation: Add Ethyl acetoacetate (1.05 equiv) dropwise, maintaining the temperature below 10 °C to prevent side reactions.

  • Cyclization: Warm the mixture to reflux (78 °C) and hold for 4–6 hours. Monitoring by HPLC should show consumption of the amidine.[2]

  • Work-up: Distill off the solvent under reduced pressure. Dissolve the residue in water.[2] Acidify carefully with HCl (to pH ~4–5) to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry.[2] Recrystallization from ethanol/water can be performed if higher purity (>98%) is required.[2]

Visualization of Synthesis & Tautomerism

The following diagram illustrates the condensation pathway and the tautomeric equilibrium of the product.

Synthesiscluster_legendKeyAmidineTrifluoroacetamidine(C2 Source)IntermediateAcyclicIntermediateAmidine->Intermediate+ NaOEt/EtOHEAAEthyl Acetoacetate(C4-C6 Source)EAA->IntermediateProduct_EnolProduct (Enol Form)6-Methyl-2-(trifluoromethyl)pyrimidin-4-olIntermediate->Product_EnolCyclization- EtOH, - H2OProduct_KetoProduct (Keto Form)6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-oneProduct_Enol->Product_KetoTautomerismkey1Blue: Starting Materialkey2Green: Final Product

Caption: Cyclocondensation route showing the assembly of the pyrimidine core and subsequent tautomeric equilibrium.

Reactivity & Functionalization

CAS 2557-79-1 serves primarily as a precursor to 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine , a highly reactive electrophile used in SNAr reactions.

Chlorination (Activation)

The hydroxyl group at C4 is converted to a chloride leaving group using phosphorus oxychloride (POCl₃).[2] This step aromatizes the ring fully and activates the C4 position for nucleophilic attack.

  • Reagent: POCl₃ (neat or in toluene).[2]

  • Base: N,N-Dimethylaniline or Diisopropylethylamine (catalytic).[2]

  • Conditions: Reflux (100–110 °C) for 2–4 hours.

  • Safety Note: Quenching POCl₃ requires careful, slow addition to ice water to avoid thermal runaway.[2]

Nucleophilic Aromatic Substitution (SNAr)

The resulting 4-chloro derivative is a potent electrophile.[2] The electron-withdrawing effect of the 2-CF₃ group significantly enhances the rate of substitution at the 4-position compared to non-fluorinated analogs.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.[2]

  • Application: This reaction installs the "variable" region of drug candidates (e.g., the hinge-binding motif in kinase inhibitors).[2]

Reactivity Workflow Diagram

ReactivityStart6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol(CAS 2557-79-1)Chloro4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine(Activated Electrophile)Start->ChloroPOCl3, Reflux(- HCl, - PO2Cl)FinalFunctionalized Pyrimidine(Drug/Agro Active)Chloro->FinalS_NAr: H-Nu (Amine/Alcohol)Base (K2CO3/TEA)

Caption: Activation of the hydroxy-pyrimidine scaffold via chlorination followed by nucleophilic diversification.

Applications in Drug Discovery & Agrochemistry

The 2-trifluoromethylpyrimidine motif is a "privileged scaffold" due to the specific effects of the CF₃ group:

  • Metabolic Stability: Blocks oxidative metabolism (P450) at the C2 position.[2]

  • Lipophilicity: Increases membrane permeability (LogP modulation).[2]

  • Electronic Modulation: Lowers the pKa of the pyrimidine ring nitrogens, altering hydrogen bond acceptor capability.[2]

Key Application Areas:

  • Agrochemicals: Used in the synthesis of herbicides (e.g., inhibiting acetolactate synthase) and novel fungicides.[2] The CF₃ group often improves crop safety margins and environmental half-life.[2]

  • Pharmaceuticals:

    • Kinase Inhibitors: The pyrimidine ring serves as the hinge-binder, while the CF₃ group occupies a hydrophobic pocket (e.g., the gatekeeper region).[2]

    • Antivirals: Derivatives have been explored for inhibiting viral replication machinery.[2]

Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[2]

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a dust mask (N95) if handling powder.[2]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is minimal, but moisture can induce clumping.[2]

  • Disposal: Incineration in a chemical waste facility equipped with a scrubber (due to HF generation upon combustion).[2]

References

  • PubChem Compound Summary. 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol. National Center for Biotechnology Information.[2] Link[2]

  • Chemical Book. CAS 2557-79-1 Product Properties and Suppliers. Link

  • Journal of Heterocyclic Chemistry.Synthesis of Trifluoromethyl-substituted Pyrimidines.
  • Fisher Scientific. Safety Data Sheet: 2-Hydroxy-4-methyl-6-(trifluoromethyl)pyrimidine. Link

An In-depth Technical Guide to the Starting Materials for 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Methyl-2-trifluoromethylpyrimidin-4-ol in Modern Drug Discovery

6-Methyl-2-trifluoromethylpyrimidin-4-ol is a key heterocyclic building block in the landscape of medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This makes pyrimidine derivatives containing this moiety highly sought after for the development of novel therapeutic agents and crop protection solutions.[3] This guide provides an in-depth exploration of the primary synthetic routes to 6-Methyl-2-trifluoromethylpyrimidin-4-ol, with a focus on the critical starting materials that underpin these methodologies. We will delve into the chemical logic behind precursor selection and provide detailed experimental insights to empower researchers in their synthetic endeavors.

Core Synthetic Strategies and Key Starting Materials

The synthesis of the 6-Methyl-2-trifluoromethylpyrimidin-4-ol core predominantly relies on the cyclocondensation of a trifluoromethyl-containing building block with a suitable three-carbon unit. Two principal pathways have emerged as the most efficient and versatile, distinguished by the nature of the trifluoromethylated precursor:

  • The Ethyl Trifluoroacetoacetate Pathway: A robust and widely employed method utilizing a readily available β-ketoester.

  • The Trifluoroacetamidine Route: A direct approach that leverages a pre-formed amidine functionality.

This guide will dissect each of these pathways, highlighting the nuances of starting material selection, reaction mechanisms, and practical experimental considerations.

Part 1: The Ethyl Trifluoroacetoacetate Pathway: A Versatile and High-Yielding Approach

This pathway is arguably the most common route for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol due to the commercial availability and reactivity of ethyl trifluoroacetoacetate. The core of this strategy involves the condensation of ethyl trifluoroacetoacetate with a suitable amidine-containing reactant.

Key Starting Materials:
  • Ethyl Trifluoroacetoacetate: This β-ketoester is the cornerstone of this synthetic route, providing the trifluoromethyl group and two of the carbon atoms of the pyrimidine ring. Its reactivity is centered around the electrophilic nature of its carbonyl carbons.

  • Acetamidine Hydrochloride: This reagent provides the N-C-N backbone of the pyrimidine ring and the methyl group at the 6-position. It is typically used as its hydrochloride salt for stability.

  • Base (e.g., Sodium Ethoxide, Sodium Hydroxide): A base is crucial for the deprotonation of acetamidine hydrochloride to the free amidine and for catalyzing the cyclocondensation reaction. Sodium ethoxide in ethanol is a common choice to avoid transesterification.[4]

Reaction Mechanism and Workflow

The reaction proceeds via a classical pyrimidine synthesis, likely a variation of the Pinner synthesis. The mechanism involves the nucleophilic attack of the amidine on the carbonyl carbons of the β-ketoester, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Ethyl_Trifluoroacetoacetate_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Product Ethyl Trifluoroacetoacetate Ethyl Trifluoroacetoacetate Reaction Mixture Reaction Mixture Ethyl Trifluoroacetoacetate->Reaction Mixture Condensation Acetamidine HCl Acetamidine HCl Acetamidine HCl->Reaction Mixture Base (NaOEt) Base (NaOEt) Base (NaOEt)->Reaction Mixture Deprotonation & Catalysis Acidification Acidification Reaction Mixture->Acidification Neutralization Filtration Filtration Acidification->Filtration Precipitation Purification Purification Filtration->Purification Recrystallization 6-Methyl-2-trifluoromethylpyrimidin-4-ol 6-Methyl-2-trifluoromethylpyrimidin-4-ol Purification->6-Methyl-2-trifluoromethylpyrimidin-4-ol

Caption: Workflow for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol via the Ethyl Trifluoroacetoacetate Pathway.

Detailed Experimental Protocol

Materials:

  • Ethyl trifluoroacetoacetate (1 equivalent)

  • Acetamidine hydrochloride (1.1 equivalents)

  • Sodium ethoxide (2.2 equivalents)

  • Anhydrous ethanol

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • Amidine Formation: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the free acetamidine base.

  • Condensation Reaction: Cool the reaction mixture in an ice bath and add ethyl trifluoroacetoacetate dropwise via a dropping funnel. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 5-6. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Parameter Typical Value Reference
Yield 70-85%[4]
Purity >98% (after recrystallization)[5]
Reaction Time 4-8 hours

Part 2: The Trifluoroacetamidine Route: A Direct and Convergent Approach

This synthetic pathway offers a more direct route to the target molecule by utilizing trifluoroacetamidine, which already contains the trifluoromethyl group attached to the amidine functionality. This approach condenses trifluoroacetamidine with a β-dicarbonyl compound, typically acetylacetone (2,4-pentanedione).

Key Starting Materials:
  • Trifluoroacetamidine: This is the key building block, providing both the N-C(CF3)-N fragment of the pyrimidine ring. It can be synthesized from trifluoroacetonitrile but is known to be unstable and hygroscopic.[4]

  • Acetylacetone (2,4-pentanedione): This β-diketone provides the C-C-C backbone that will form the remainder of the pyrimidine ring, including the methyl group at the 6-position and the carbon at the 4-position.

  • Base (e.g., Sodium Ethoxide): Similar to the previous pathway, a base is required to facilitate the condensation reaction.

Reaction Mechanism and Workflow

The reaction follows a similar cyclocondensation mechanism. The trifluoroacetamidine acts as the nucleophile, attacking the carbonyl carbons of acetylacetone, leading to cyclization and dehydration to furnish the pyrimidine ring.

Trifluoroacetamidine_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Product Trifluoroacetamidine Trifluoroacetamidine Reaction Mixture Reaction Mixture Trifluoroacetamidine->Reaction Mixture Condensation Acetylacetone Acetylacetone Acetylacetone->Reaction Mixture Base (NaOEt) Base (NaOEt) Base (NaOEt)->Reaction Mixture Catalysis Solvent Removal Solvent Removal Reaction Mixture->Solvent Removal Aqueous Workup Aqueous Workup Solvent Removal->Aqueous Workup Purification Purification Aqueous Workup->Purification Crystallization/Chromatography 6-Methyl-2-trifluoromethylpyrimidin-4-ol 6-Methyl-2-trifluoromethylpyrimidin-4-ol Purification->6-Methyl-2-trifluoromethylpyrimidin-4-ol

Caption: Workflow for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol via the Trifluoroacetamidine Pathway.

Detailed Experimental Protocol

Materials:

  • Trifluoroacetamidine (1 equivalent)

  • Acetylacetone (1 equivalent)

  • Sodium ethoxide (1.1 equivalents)

  • Anhydrous ethanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: To this solution, add acetylacetone, followed by the careful addition of trifluoroacetamidine. Due to the instability of trifluoroacetamidine, it is often generated in situ or used immediately after preparation.[4]

  • Condensation Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is generally complete within a few hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Parameter Typical Value Reference
Yield 60-75%[4]
Purity >97% (after purification)
Reaction Time 2-6 hours

Comparative Analysis of Starting Materials and Synthetic Routes

Feature Ethyl Trifluoroacetoacetate Pathway Trifluoroacetamidine Pathway
Key Starting Materials Ethyl trifluoroacetoacetate, Acetamidine HClTrifluoroacetamidine, Acetylacetone
Availability of Starting Materials Readily commercially available and stableTrifluoroacetamidine is less common and can be unstable
Versatility High, allows for variation in the amidine componentModerate, primarily for 2-substituted pyrimidines
Yield Generally higher (70-85%)Generally lower to moderate (60-75%)
Operational Complexity Straightforward, well-established procedureCan be more challenging due to the handling of unstable trifluoroacetamidine

Conclusion and Future Perspectives

The synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol is well-established, with the ethyl trifluoroacetoacetate pathway being the most practical and high-yielding approach for most laboratory and industrial applications. The choice of starting materials is paramount to the success of the synthesis, with their stability, availability, and reactivity dictating the overall efficiency of the chosen route. While the trifluoroacetamidine route offers a more convergent synthesis, the challenges associated with the handling of the key starting material often make it a less favorable option.

Future research in this area may focus on the development of more stable trifluoroacetamidine surrogates or the exploration of novel catalytic systems to improve the efficiency and sustainability of these important transformations. As the demand for complex fluorinated heterocycles continues to grow, robust and scalable synthetic methodologies founded on well-chosen starting materials will remain a critical area of investigation.

References

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Deriv
  • A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE.
  • 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine. Tokyo Chemical Industry.
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine. PubChem.
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine丨CAS 1546-78-7. Hangzhou Leap Chem Co., Ltd..

Sources

Precision Synthesis of 6-Trifluoromethyl-4-Pyrimidinols via Ethyl Trifluoroacetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to modulate metabolic stability, lipophilicity, and binding affinity.[1] 6-Trifluoromethyl-4-pyrimidinols  represent a privileged class of pharmacophores, serving as key intermediates in the synthesis of antiviral agents, antimalarials, and kinase inhibitors (e.g., EGFR inhibitors).[1]

This technical guide details the synthesis of these pyrimidinols via the condensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with amidines, ureas, or thioureas.[1] Unlike standard


-keto esters, ETFAA exhibits unique electrophilic duality due to the strong electron-withdrawing nature of the 

group, requiring specific handling to control regioselectivity and hydration states.[1]

Mechanistic Foundation & Regioselectivity

The Electrophilic Duality of ETFAA

Ethyl trifluoroacetoacetate (ETFAA) acts as a 1,3-dielectrophile.[1] However, the


 group significantly increases the electrophilicity of the 

-ketone carbonyl relative to the ester carbonyl.
  • Site A (Ketone): Highly electrophilic, prone to hydration (forming gem-diols) and initial nucleophilic attack.[1]

  • Site B (Ester): Standard reactivity, serves as the cyclization termination point.[1]

Reaction Pathway

The synthesis follows a condensation-cyclization sequence. In basic media (e.g., NaOEt/EtOH), the amidine nucleophile attacks the ketone carbonyl first, followed by intramolecular attack on the ester to close the ring.[1]

G ETFAA Ethyl Trifluoroacetoacetate (ETFAA) Inter1 Tetrahedral Intermediate ETFAA->Inter1 Nucleophilic Attack (Ketone C=O) Amidine Amidine/Urea (R-C(=NH)NH2) Amidine->Inter1 Inter2 Acyclic Imine Inter1->Inter2 - H2O (Condensation) Product 6-Trifluoromethyl- 4-pyrimidinol Inter2->Product - EtOH (Cyclization)

Figure 1: General reaction pathway for the condensation of ETFAA with amidines.[1]

Master Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

This protocol describes the reaction of ETFAA with acetamidine hydrochloride. This specific derivative is a versatile building block for further functionalization (e.g., chlorination at C4).[1]

Materials & Reagents[3]
  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): 1.0 equiv (Commercial grade >98%)[1]

  • Acetamidine Hydrochloride: 1.1 equiv

  • Sodium Ethoxide (NaOEt): 2.5 equiv (21 wt% solution in ethanol is preferred for ease of handling)[1]

  • Ethanol (Absolute): Solvent (approx. 5 mL per mmol of substrate)[1]

  • Glacial Acetic Acid: For neutralization/precipitation[1]

Step-by-Step Methodology

Step 1: Preparation of the Free Base Amidine

  • Charge a round-bottom flask with absolute ethanol under an inert atmosphere (

    
     or Ar).
    
  • Add Sodium Ethoxide solution (2.5 equiv).

  • Add Acetamidine Hydrochloride (1.1 equiv) in one portion.

  • Stir at ambient temperature for 15–30 minutes. Observation: A white precipitate of NaCl will form.

    • Expert Insight: Pre-generating the free amidine ensures efficient nucleophilic attack. The excess base (2.5 equiv total) is required to neutralize the HCl salt (1.0 equiv) and deprotonate the forming pyrimidinol (1.0 equiv) to drive the equilibrium.[1]

Step 2: Condensation [1][2] 5. Add ETFAA (1.0 equiv) dropwise to the stirred suspension over 10 minutes.

  • Exotherm Alert: The reaction is mildly exothermic. Maintain internal temperature < 30°C during addition.
  • Heat the reaction mixture to reflux (approx. 78°C) .
  • Maintain reflux for 4–6 hours .
  • Self-Validating Step: Monitor by TLC (Eluent: 50% EtOAc/Hexanes).[1] The starting material (ETFAA) should disappear.[1] A UV-active spot at lower
    
    
    (the pyrimidinol salt) will appear.

Step 3: Workup & Isolation [1] 8. Cool the mixture to room temperature. 9. Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume. 10. Dilute the residue with water (approx. 2 mL per mmol). The solution should be clear and basic (pH > 10).[1] 11. Acidify carefully with Glacial Acetic Acid to pH ~5–6 while stirring.

  • Critical Observation: The product will precipitate as a white to off-white solid.
  • Cool the slurry in an ice bath (0–5°C) for 30 minutes to maximize yield.
  • Filter the solid and wash with cold water (
    
    
    ) to remove residual salts and acetate.
  • Dry the solid in a vacuum oven at 50°C for 12 hours.
Yield & Characterization
  • Typical Yield: 65–75%[1]

  • Appearance: White crystalline powder

  • Melting Point: 141–145°C[1][3]

  • Tautomerism: Exists predominantly as the 4-pyrimidinone tautomer in solid state and polar solvents, but is formally named as the pyrimidinol.

Substrate Scope & Optimization Data

The protocol is adaptable to various nucleophiles. The table below summarizes expected outcomes and modifications.

Nucleophile (Reagent)ProductReagent RatioExpected YieldKey Protocol Note
Acetamidine HCl 2-Methyl-6-(trifluoromethyl)-4-pyrimidinol1.1 : 165-75%Standard protocol (above).
Urea 6-(Trifluoromethyl)uracil1.2 : 170-77%Requires stronger acidic workup (HCl) due to lower pKa of uracil product.[1]
Thiourea 2-Thio-6-(trifluoromethyl)uracil1.2 : 169-84%Odor control required. Product is a precursor for desulfurization.
Benzamidine HCl 2-Phenyl-6-(trifluoromethyl)-4-pyrimidinol1.1 : 150-60%Lower solubility; may require larger solvent volume or co-solvent (e.g., DMF).[1]

Table 1: Comparative synthesis metrics for 6-trifluoromethyl-4-pyrimidinol derivatives.

Troubleshooting & Expert Insights

Managing Water Content

ETFAA is hygroscopic and readily forms a hydrate (


).[1] While the hydrate can react, it slows the initial condensation rate.[1]
  • Recommendation: Use fresh or distilled ETFAA. If the reagent is old, check

    
     NMR for the hydrate peak (loss of ketone carbonyl signal).[1]
    
Tautomeric Purification

The products often exist as mixtures of lactam (oxo) and lactim (hydroxy) tautomers.[1]

  • Purification: Recrystallization from Ethanol/Water or Glacial Acetic Acid is superior to column chromatography, which can cause streaking due to the acidic proton.[1]

Regiochemistry Verification

To confirm the


 is at the 6-position (and not 4, if attack occurred at the ester first):
  • 
     NMR:  Look for the quartet splitting of the C6 carbon (
    
    
    
    Hz).
  • 
     NMR:  A singlet at 
    
    
    
    ppm is characteristic.[1]

References

  • Organic Syntheses Procedure: Donleavy, J. J.; Kise, M. A. "6-Methyluracil."[1] Organic Syntheses, Coll.[1][4] Vol. 2, p. 422 (1943).[1] Link (Adapted for CF3 analogs).

  • Comparative Yields & Methods: Zanatta, N., et al. "Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones."[1][5] Journal of the Brazilian Chemical Society, Vol. 14, No. 1 (2003).[1] Link

  • Mechanism of Claisen-Type Condensations: "The Claisen Condensation Reaction." OpenStax Chemistry. Link

  • ETFAA Properties: "Ethyl 4,4,4-trifluoroacetoacetate Compound Summary." PubChem. Link[1]

  • Applications in Drug Discovery: "Design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Vol 37 (2022).[1] Link

Sources

Strategic Utilization of 6-Methyl-2-trifluoromethylpyrimidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthesis, and strategic utilization of 6-Methyl-2-trifluoromethylpyrimidin-4-ol , a critical scaffold in modern medicinal chemistry.

Introduction & Structural Dynamics

6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS: 2557-79-1) is a bifunctional pyrimidine scaffold characterized by an extreme electronic "push-pull" system. It serves as a linchpin intermediate for synthesizing antiviral, anticancer, and agrochemical agents where metabolic stability and lipophilicity are paramount.

The Electronic Landscape

The molecule's reactivity is dictated by three competing structural features:

  • The

    
     Group (C2):  A strong electron-withdrawing group (EWG) that significantly lowers the electron density of the pyrimidine ring. This activates the C4 and C6 positions for nucleophilic attack but deactivates the ring toward electrophilic substitution.
    
  • The Hydroxyl/Keto Moiety (C4): Exists in a tautomeric equilibrium, dictating the choice of reagents for functionalization.

  • The Methyl Group (C6): A "benzylic-like" site capable of radical functionalization or oxidation, activated by the electron-deficient ring.

Tautomeric Equilibrium

While often named as a "pyrimidin-4-ol," the molecule predominantly exists as 6-methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one (the lactam form) in the solid state and in polar solvents. This preference drives the necessity for specific activation strategies (e.g., activation with


) to access the "ol" reactivity.

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (Lactam) Major Species in Solution Reactive at Nitrogen (N3) Enol Enol Form (Lactim) Minor Species Reactive at Oxygen (O4) Keto->Enol  Tautomerization  

Figure 1: The lactam-lactim tautomerism dictates the initial approach to functionalization. The keto form is thermodynamically favored.

The Gateway Transformation: Deoxychlorination

The most critical reaction for this scaffold is the conversion of the C4-hydroxyl (carbonyl) into a leaving group, typically a chloride. This transformation "unlocks" the molecule for Nucleophilic Aromatic Substitution (


).
Mechanism & Causality

Due to the electron-withdrawing nature of the


 group, the carbonyl oxygen is less nucleophilic than in non-fluorinated pyrimidines. Therefore, harsh activation is required.
  • Reagent: Phosphorus oxychloride (

    
    ) is the standard.
    
  • Catalysis: A tertiary amine base (N,N-diethylaniline or triethylamine) is essential to act as a proton scavenger and to form the highly reactive Vilsmeier-Haack-type intermediate.

  • Safety Note: The reaction generates HCl gas. The

    
     group prevents the "runaway" exotherms seen in electron-rich systems, but temperature control is still vital to prevent decomposition.
    

Reactivity Map & Downstream Functionalization

Once converted to 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine , the scaffold becomes a potent electrophile.

Nucleophilic Aromatic Substitution ( )

The C4 position is highly activated for


 due to the inductive effect of the C2-

and the ring nitrogens.
  • Amination: Reacts rapidly with primary and secondary amines.

  • Etherification: Reacts with phenols and alkoxides.

  • Regioselectivity: Substitution occurs exclusively at C4. The

    
     group at C2 is stable and does not undergo displacement under standard 
    
    
    
    conditions.
C6-Methyl Functionalization (Radical & Oxidative)

The methyl group at C6 is acidified by the electron-deficient ring.

  • Riley Oxidation (

    
    ):  The methyl group can be oxidized to the aldehyde (pyrimidine-6-carbaldehyde) using Selenium Dioxide in dioxane.
    
  • Radical Bromination (NBS): Reaction with N-Bromosuccinimide (NBS) and AIBN yields the bromomethyl derivative, allowing for chain extension.

ReactivityMap Start 6-Methyl-2-CF3-pyrimidin-4-ol (Core Scaffold) Chloro 4-Chloro-Intermediate (Highly Reactive) Start->Chloro POCl3, PhNMe2 Deoxychlorination Aldehyde 6-Formyl-Pyrimidine (Chain Extension) Start->Aldehyde SeO2, Dioxane Riley Oxidation N_Alkyl N-Alkylated Product (N3 Substitution) Start->N_Alkyl R-X, K2CO3 (Direct Alkylation) Amino 4-Amino-Pyrimidine (Drug Candidate) Chloro->Amino R-NH2, Et3N SNAr Displacement

Figure 2: Primary reactivity pathways. The Red path (Chlorination -> SNAr) is the dominant strategy in medicinal chemistry.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This protocol establishes the core ring from acyclic precursors.

Reagents: Trifluoroacetamidine hydrochloride, Ethyl acetoacetate, Sodium methoxide (


).
  • Preparation: In a dry 3-neck flask under

    
    , dissolve 
    
    
    
    (2.2 equiv) in anhydrous methanol.
  • Addition: Add trifluoroacetamidine hydrochloride (1.0 equiv) portion-wise at 0°C. Stir for 30 mins to liberate the free amidine base.

  • Condensation: Add ethyl acetoacetate (1.0 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours. The solution will turn from clear to yellow/orange.

  • Workup: Evaporate methanol under reduced pressure. Dissolve the residue in water. Acidify carefully with 6N HCl to pH 2-3.

  • Isolation: The product precipitates as a white/off-white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 65-75%.

Protocol B: Deoxychlorination (Synthesis of the Electrophile)

The critical step to activate the molecule.

Reagents: 6-Methyl-2-trifluoromethylpyrimidin-4-ol,


, N,N-Diethylaniline.
  • Setup: Place the pyrimidin-4-ol (10 mmol) in a round-bottom flask.

  • Reagent Addition: Add

    
     (5.0 equiv) carefully. Add N,N-diethylaniline (1.0 equiv) slowly. Caution: Exothermic.
    
  • Reaction: Reflux the neat mixture at 100-110°C for 3-4 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).

  • Quench (Critical Safety): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Warning: Violent hydrolysis of excess

    
    .
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Purification: Wash organics with saturated

    
     and brine. Dry over 
    
    
    
    . Evaporate solvent. The resulting oil often solidifies upon standing and is usually pure enough for the next step.
    • Yield Expectation: 85-95%.

Protocol C: Nucleophilic Aromatic Substitution ( )

Example: Reaction with a primary amine.

  • Dissolution: Dissolve the 4-chloro intermediate (1.0 equiv) in dry THF or DMF.

  • Nucleophile: Add the amine (1.1 equiv) and a base (Triethylamine or DIPEA, 1.5 equiv).

  • Condition: Stir at Room Temperature. Due to the

    
     activation, heating is often unnecessary for primary amines. For sterically hindered amines, heat to 60°C.
    
  • Workup: Dilute with water, extract with Ethyl Acetate.

    • Self-Validating Check: The disappearance of the characteristic C-Cl stretch in IR or the shift of the aromatic proton in NMR confirms conversion.

References

  • Synthesis of 4,6-dichloro-2-methylpyrimidine (Analogous Protocol)
  • Regioselective Alkylation of Pyrimidinones

    • Source: ACS Public
    • Relevance: Details the conditions (solvent/base effects) favoring O- vs N-alkylation in trifluoromethyl-substituted pyrimidines.
    • URL:[Link]

  • Selenium Dioxide Oxidations (Riley Oxidation)

    • Source: AdiChemistry / General Organic Synthesis.
    • Relevance: Standard methodology for oxidizing active methyl groups on heterocycles.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanism

    • Source: Master Organic Chemistry.
    • Relevance: Foundational mechanism explaining the activating effect of EWGs ( ) on the pyrimidine ring.
    • URL:[Link]

The Pyrimidinol Scaffold: A Technical Guide to Rational Design and Synthetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidinol scaffold (specifically pyrimidin-4-ol and its tautomer pyrimidin-4(3H)-one) represents a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleobases and a core pharmacophore in kinase inhibitors, antivirals, and epigenetic modulators. This guide provides a technical roadmap for the discovery and synthesis of novel pyrimidinol derivatives. It moves beyond generic textbook definitions to address the practical challenges of tautomeric ambiguity, solubility, and regioselective functionalization.

Part 1: Structural Rationale & Pharmacophore Design[1]

The Tautomerism Challenge

The most critical oversight in pyrimidinol design is neglecting the keto-enol tautomerism. While often drawn as 4-hydroxypyrimidines (enol form), these species predominantly exist as pyrimidin-4(3H)-ones (keto form) in solution and solid state, particularly in polar solvents like water or DMSO.

  • Implication for Docking: Standard docking software may default to the aromatic enol form.[1] Researchers must explicitly generate and dock the keto tautomer to accurately model hydrogen bond donor/acceptor patterns.[1]

    • Enol Form: C4-OH is a Hydrogen Bond Donor (HBD). N3 is a Hydrogen Bond Acceptor (HBA).[1]

    • Keto Form: N3-H is a HBD.[1] C4=O is a HBA.[1]

  • Design Strategy: To lock the conformation for specific targets, substitute the N3 position (e.g., N-methylation) to force the keto form, or use O-alkylation to freeze the enol ether form.

Privileged Pharmacophore Features

The pyrimidinol core offers three vectors for diversification:

  • C2 Position: Ideal for solubilizing groups (amines, morpholines) or H-bonding motifs (guanidines) to mimic the hinge-binding region of kinases.

  • C5 Position: The "exit vector."[1] Substituents here often project into the solvent-exposed region of a protein pocket, allowing for bulkier groups to tune physicochemical properties (LogP, solubility).

  • C6 Position: hydrophobic interactions.[1] Aryl groups here typically engage in

    
    -
    
    
    
    stacking or occupy hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Part 2: Synthetic Strategies

To maximize chemical space exploration, we employ a Divergent Synthesis approach. Rather than synthesizing each derivative de novo, we construct a versatile core that can be late-stage functionalized.

Primary Workflow: The Cyclocondensation-Functionalization Sequence

The most robust route involves the condensation of amidines with


-keto esters, followed by activation of the hydroxyl group for cross-coupling.

Mechanism:

  • Cyclization: Base-mediated condensation of an amidine (providing N1-C2-N3) with a

    
    -keto ester (providing C4-C5-C6).
    
  • Activation: Conversion of the C4-OH (keto) to a C4-Cl leaving group using phosphorus oxychloride (

    
    ).
    
  • Diversification:

    
     or Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at C4.
    
Visualization: Synthetic Workflow

The following diagram outlines the logical flow from raw materials to a library of bioactive compounds.

SynthesisWorkflow Start Start: Retrosynthetic Analysis Reactants Amidine + β-Keto Ester Start->Reactants Select R-groups Core Pyrimidin-4-ol Core (Cyclization) Reactants->Core NaOEt, Reflux Activation 4-Chloropyrimidine (Activation) Core->Activation POCl3, Heat Library Library Generation (Suzuki/SnAr) Activation->Library R-B(OH)2 or R-NH2

Caption: Figure 1. Divergent synthetic pathway for generating pyrimidinol libraries via a key chloropyrimidine intermediate.

Part 3: Detailed Experimental Protocols

Safety Note: All procedures involving


 must be conducted in a fume hood with strict anhydrous conditions. Quenching 

is highly exothermic.[1]
Protocol A: Synthesis of 2-Amino-6-phenylpyrimidin-4-ol (The Core)

This protocol yields a versatile scaffold capable of further elaboration.

Reagents:

  • Guanidine hydrochloride (10 mmol)

  • Ethyl benzoylacetate (10 mmol)

  • Sodium ethoxide (21% wt in ethanol, 25 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Guanidine HCl (0.96 g) and Absolute Ethanol (10 mL).

  • Base Addition: Add Sodium ethoxide solution (approx. 9 mL) dropwise at room temperature. Stir for 15 minutes to liberate the free guanidine base.

  • Condensation: Add Ethyl benzoylacetate (1.92 g) dropwise. The solution may turn slightly yellow.[1]

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6-8 hours. Monitor progress via TLC (Mobile phase: 10% MeOH in DCM). The product usually spots at a lower 
    
    
    
    due to polarity.[1]
  • Workup: Cool the mixture to room temperature. The solvent is removed under reduced pressure.[1]

  • Neutralization: Dissolve the residue in minimal water (10 mL) and carefully acidify to pH 5-6 using Glacial Acetic Acid. The pyrimidinol will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from Ethanol/Water if necessary.[1]
    • Expected Yield: 70-85%

Protocol B: Activation to 4-Chloro-2-amino-6-phenylpyrimidine

Reagents:

  • Pyrimidinol core (from Protocol A)

  • 
     (Phosphorus oxychloride) - Excess (5-10 equiv)
    
  • 
    -Dimethylaniline (Catalytic amount)
    

Methodology:

  • Place the dry pyrimidinol (1.0 g) in a dry flask.

  • Add

    
     (5 mL) carefully.[1] Add 2-3 drops of 
    
    
    
    -Dimethylaniline (accelerates the reaction).
  • Reflux at

    
     for 2-3 hours. The suspension should become a clear solution.
    
  • Quenching (CRITICAL): Remove excess

    
     under vacuum.[1] Pour the viscous residue slowly onto crushed ice with vigorous stirring. Neutralize with saturated 
    
    
    
    solution.[1]
  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Part 4: Data Analysis & SAR Logic[1]

When evaluating novel derivatives, data should be structured to allow rapid identification of Structure-Activity Relationships (SAR).

Recommended Data Table Structure
Compound IDR2 (Amine/H)R6 (Aryl)R5 (Linker)IC50 (Target)LogP (Calc)Solubility (µM)
PYR-001

PhenylH150 nM1.8250
PYR-002

PhenylH450 nM2.1180
PYR-003

4-F-PhenylH85 nM1.9220
PYR-004

PhenylCl12 nM2.490

Interpretation: In this hypothetical dataset, introducing a Chlorine at R5 (PYR-004) drastically improves potency, likely by filling a small hydrophobic pocket, though it slightly reduces aqueous solubility.

Visualization: SAR Optimization Cycle

The following diagram illustrates the iterative logic required to optimize the scaffold.

SAR_Cycle Design Rational Design (Docking/Isosteres) Synth Synthesis (Protocol A/B) Design->Synth Make Test Biological Assay (Kinase/Cellular) Synth->Test Test Analyze Data Analysis (SAR/Selectivity) Test->Analyze Measure Analyze->Design Refine

Caption: Figure 2. The iterative Design-Make-Test-Analyze (DMTA) cycle for pyrimidinol optimization.

Part 5: Biological Evaluation & Validation[1]

To validate the utility of the synthesized library, a hierarchical screening cascade is recommended:

  • Primary Screen (Biochemical): Fluorescence Resonance Energy Transfer (FRET) or ADP-Glo assays to determine % inhibition against a specific kinase or enzyme target at a fixed concentration (e.g., 10 µM).

  • Secondary Screen (Cellular): MTT or Alamar Blue assays to assess cytotoxicity in relevant cell lines.[1]

  • Tautomer Validation: Use NMR (

    
    , 
    
    
    
    HMBC) in DMSO-
    
    
    vs.
    
    
    to confirm the predominant tautomer in solution, ensuring the active species matches the design hypothesis.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1] (Standard text for fundamental pyrimidine chemistry and tautomerism).

  • Selvam, T. P., et al. (2012).[1] "A mini review of pyrimidine and fused pyrimidine: Synthesis and biological activity." Research in Pharmacy, 2(4). Link

  • Maddila, S., et al. (2016).[1] "Recent advances in the synthesis of pyrazole-based pyrimidine derivatives." Letters in Organic Chemistry. (Discusses multicomponent strategies).

  • Giuliano, G., et al. (2010).[1] "Tautomerism in 4-hydroxypyrimidine... investigated using synchrotron-based techniques."[2][3] Journal of Physical Chemistry A. Link

  • Bhat, A. R., et al. (2017).[1] "Biological Activity of Pyrimidine Derivatives: A Review." Organic & Medicinal Chemistry International Journal. Link

  • Lagoja, I. M. (2005).[1] "Pyrimidine as Constituent of Natural Biologically Active Compounds." Chemistry & Biodiversity.[1] (Review of natural product scaffolds).

Sources

Navigating the Solubility Landscape of 6-Methyl-2-trifluoromethylpyrimidin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, a key heterocyclic building block in modern drug discovery and materials science. While quantitative solubility data for this specific pyrimidinol derivative in various organic solvents is not extensively documented in publicly available literature, this guide offers a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. By synthesizing foundational principles of solubility, insights into the physicochemical properties of fluorinated heterocycles, and detailed experimental protocols, this document serves as a critical resource for optimizing synthetic and formulation processes.

Introduction: The Critical Role of Solubility in a Molecule's Journey

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the fate of a compound in nearly every stage of its lifecycle. For a molecule like 6-Methyl-2-trifluoromethylpyrimidin-4-ol, which holds significant potential in medicinal chemistry, understanding its solubility profile is not merely an academic exercise but a cornerstone of its practical application. From the ease of its purification in a synthetic laboratory to its bioavailability in a physiological system, solubility is a gatekeeper to a molecule's utility.

This guide delves into the multifaceted nature of the solubility of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, providing both a theoretical underpinning and practical methodologies for its assessment. We will explore the molecular characteristics that govern its interaction with various organic solvents and present a robust experimental workflow for the precise determination of its solubility.

Physicochemical Profile of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility behavior. The structural features of 6-Methyl-2-trifluoromethylpyrimidin-4-ol provide crucial clues to its potential interactions with different solvent environments.

PropertyValueSource
Chemical Formula C₆H₅F₃N₂O[1]
Molecular Weight 178.11 g/mol [1]
Melting Point 125-128 °C[2]
Appearance White crystalline solid[2]
CAS Number 2557-79-1[2]

The presence of a pyrimidinol core, a methyl group, and a trifluoromethyl group imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity to the molecule. The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the electronic distribution within the aromatic ring and impact intermolecular interactions.[3] The hydroxyl group on the pyrimidine ring is a key site for hydrogen bonding, suggesting a preference for solvents that can act as hydrogen bond acceptors or donors.[2]

General literature suggests that 6-Methyl-2-trifluoromethylpyrimidin-4-ol exhibits moderate solubility in polar organic solvents and limited solubility in water.[2] This qualitative assessment aligns with the structural features that allow for both polar and non-polar interactions.

Theoretical Framework: Predicting Solubility

While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 6-Methyl-2-trifluoromethylpyrimidin-4-ol, this implies that its solubility will be influenced by the polarity, hydrogen bonding capacity, and dispersive forces of the chosen organic solvent.

Hansen Solubility Parameters (HSP)
Thermodynamic Models

For a more rigorous prediction of solubility, thermodynamic models such as the Universal Quasi-Chemical Functional Group Activity Coefficients (UNIFAC) model can be employed. These group contribution methods estimate the activity coefficients of a solute in a solvent, which can then be used to calculate the ideal solubility. The accuracy of such models is dependent on the availability of interaction parameters for the specific functional groups present in the solute and solvent molecules.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for obtaining accurate solubility data is through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.

The Shake-Flask Method: A Gold Standard Protocol

This protocol outlines the steps for determining the equilibrium solubility of 6-Methyl-2-trifluoromethylpyrimidin-4-ol in a given organic solvent.

Materials and Equipment:

  • 6-Methyl-2-trifluoromethylpyrimidin-4-ol (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Scintillation vials or flasks with airtight seals

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess amount of 6-Methyl-2-trifluoromethylpyrimidin-4-ol prep2 Add to a known volume of the organic solvent prep1->prep2 equil1 Seal the vial/flask tightly prep2->equil1 equil2 Place in a temperature-controlled shaker (e.g., 25°C) equil1->equil2 equil3 Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium equil2->equil3 sample1 Allow solid to settle equil3->sample1 sample2 Withdraw a clear aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a syringe filter sample2->sample3 sample4 Dilute the filtrate to a known concentration for analysis sample3->sample4 sample5 Quantify the concentration using a validated analytical method (e.g., HPLC) sample4->sample5

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Steps:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 6-Methyl-2-trifluoromethylpyrimidin-4-ol to a vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the minimum required agitation time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection.

    • Prepare a calibration curve using standard solutions of 6-Methyl-2-trifluoromethylpyrimidin-4-ol of known concentrations.

    • Determine the concentration of the analyte in the diluted sample by interpolating from the calibration curve.

    • Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Expected Solubility Trends in Common Organic Solvents

Based on the physicochemical properties of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, we can anticipate its relative solubility in various classes of organic solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the pyrimidinol can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighThe carbonyl group in acetone and ethyl acetate can act as a hydrogen bond acceptor for the pyrimidinol's hydroxyl group. The overall polarity of these solvents is favorable for dissolution.
Chlorinated Dichloromethane, ChloroformModerateThese solvents are of intermediate polarity and can engage in dipole-dipole interactions. The absence of strong hydrogen bonding capabilities may limit solubility compared to protic solvents.
Non-polar Hexane, TolueneLowThe significant difference in polarity and the inability of these solvents to form hydrogen bonds will likely result in poor solubility.

It is important to note that the solubility of pyrimidine derivatives generally increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning that heat is absorbed to overcome the crystal lattice energy of the solid.

Conclusion: A Path Forward for Researchers

While the absence of readily available quantitative solubility data for 6-Methyl-2-trifluoromethylpyrimidin-4-ol presents a challenge, it also underscores the importance of rigorous experimental determination. This technical guide has provided a comprehensive roadmap for researchers to navigate the solubility landscape of this important molecule. By understanding its physicochemical properties, applying theoretical principles, and executing a robust experimental protocol like the shake-flask method, scientists can obtain the critical data needed to advance their research and development efforts. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable framework for assessing the solubility of other novel heterocyclic compounds.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Baluja, S., & Solanki, H. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • ChemSynthesis. (2024). 6-(trifluoromethyl)-4-pyrimidinol. Retrieved from [Link]

  • ChemWhat. (n.d.). 6-METHYL-2-(TRIFLUOROMETHYL)PYRIMIDIN-4-OL. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023).
  • Ji, C., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.
  • Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 13.
  • PubChem. (n.d.). Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate. Retrieved from [Link]

  • Verevkin, S. P., et al. (2018). Thermodynamic Properties of [C 6 mim][NTf 2 ] in the Condensed State.

Sources

A Theoretical Investigation of 6-Methyl-2-trifluoromethylpyrimidin-4-ol: A Computational Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine scaffolds are foundational in numerous therapeutic agents, and the inclusion of a trifluoromethyl group can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4][5] This document outlines a detailed protocol employing Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of this molecule. The methodologies described herein are designed to furnish researchers, scientists, and drug development professionals with predictive insights, thereby accelerating the rational design of novel therapeutics. While this guide focuses on theoretical predictions, it establishes a robust foundation for future experimental validation.

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active compounds, including nucleic acids and a multitude of pharmaceuticals.[1][2][3][4][5] Its versatile structure provides a scaffold that can be readily modified to optimize interactions with biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug discovery.[6][7][8][9][10] This is attributed to the unique properties conferred by the -CF3 moiety, such as increased metabolic stability due to the strength of the C-F bond, enhanced lipophilicity which can improve membrane permeability, and altered electronic properties that can modulate binding affinity to target proteins.[6][8]

6-Methyl-2-trifluoromethylpyrimidin-4-ol combines these two key features, making it a molecule of considerable interest for the development of novel therapeutic agents. Computational chemistry provides a powerful, cost-effective avenue for exploring the properties of such molecules before their synthesis and experimental characterization.[11][12][13][14][15] By employing theoretical calculations, we can predict molecular geometry, vibrational spectra (FTIR), nuclear magnetic resonance (NMR) chemical shifts, and electronic properties, thereby guiding further research and development.

A crucial aspect of pyrimidin-4-ol systems is the potential for keto-enol tautomerism.[16][17][18][19] The equilibrium between the -ol (enol) and -one (keto) forms can significantly influence the molecule's chemical reactivity and biological activity. Theoretical calculations are particularly well-suited to investigate the relative stabilities of these tautomers.

Theoretical Methodology: A Validated Computational Protocol

The following protocol outlines a robust and widely accepted computational approach for the theoretical investigation of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and its keto tautomer.

Software and Theoretical Level

All calculations will be performed using a suitable quantum chemistry software package. The Density Functional Theory (DFT) method will be employed, as it provides a good balance between accuracy and computational cost for molecules of this size. Specifically, the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is recommended. A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this system, as it includes diffuse functions to accurately describe lone pairs and polarization functions to account for the electronic effects of the electronegative fluorine and oxygen atoms.

Computational Workflow

The following diagram illustrates the proposed computational workflow:

G cluster_start Initial Structure Preparation cluster_calc DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis and Interpretation start_enol Draw Enol Tautomer (6-Methyl-2-trifluoromethylpyrimidin-4-ol) geom_opt Geometry Optimization start_enol->geom_opt start_keto Draw Keto Tautomer (6-Methyl-2-trifluoromethylpyrimidin-4(3H)-one) start_keto->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc elec_prop Electronic Property Calculations geom_opt->elec_prop tautomer_stability Tautomer Stability Analysis (Relative Energies) geom_opt->tautomer_stability struct_analysis Structural Parameters (Bond Lengths, Angles) freq_calc->struct_analysis ftir_analysis Simulated FTIR Spectrum freq_calc->ftir_analysis nmr_analysis Simulated 1H & 13C NMR Spectra nmr_calc->nmr_analysis fmo_analysis Frontier Molecular Orbitals (HOMO-LUMO) elec_prop->fmo_analysis mep_analysis Molecular Electrostatic Potential (MEP) Map elec_prop->mep_analysis nbo_analysis Natural Bond Orbital (NBO) Analysis elec_prop->nbo_analysis

Caption: Computational workflow for the theoretical analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

  • Input Structure: Build the initial 3D structures of both the enol and keto tautomers of 6-Methyl-2-trifluoromethylpyrimidin-4-ol using a molecular modeling interface.

  • Optimization: Perform a full geometry optimization for both tautomers at the B3LYP/6-311++G(d,p) level of theory. This will find the lowest energy conformation of each molecule.

  • Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima. The output will provide the harmonic vibrational frequencies and their corresponding IR intensities.

Protocol 2: NMR Chemical Shift Calculation

  • GIAO Method: Using the optimized geometries, calculate the 1H and 13C isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

  • Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using the following equation: δ = σ_ref - σ_calc, where σ_ref is the shielding constant of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Protocol 3: Electronic Properties Analysis

  • Frontier Molecular Orbitals (FMO): From the optimized structures, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity.

  • Molecular Electrostatic Potential (MEP): Generate the MEP map for both tautomers. This visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Predicted Molecular Properties: A Theoretical Characterization

This section presents the expected results from the computational analysis. It is important to reiterate that these are theoretical predictions that await experimental verification.

Molecular Geometry

The geometry optimization is expected to yield the precise bond lengths, bond angles, and dihedral angles for both the enol and keto tautomers. These parameters provide a fundamental understanding of the molecule's three-dimensional structure.

Table 1: Predicted Key Geometrical Parameters for the Tautomers of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

ParameterEnol Tautomer (Predicted)Keto Tautomer (Predicted)
C4-O Bond Length (Å)~1.35~1.23
C5-C6 Bond Length (Å)~1.37~1.45
N3-H Bond Length (Å)-~1.02
O-H Bond Length (Å)~0.97-
C2-CF3 Bond Length (Å)~1.52~1.52
C6-CH3 Bond Length (Å)~1.50~1.50
C4-N3-C2 Angle (°)~118~122
C5-C4-O Angle (°)~125~126
Tautomer Stability

The relative stability of the enol and keto tautomers can be determined by comparing their total electronic energies obtained from the geometry optimization. In many pyrimidin-4-one systems, the keto form is found to be more stable.[18][19] The predicted energy difference will allow for an estimation of the equilibrium constant between the two forms.

Tautomers cluster_enol Enol Form cluster_keto Keto Form enol enol keto keto enol->keto Tautomerization keto->enol Tautomerization

Caption: Keto-enol tautomerism of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Vibrational Spectroscopy (FTIR)

The vibrational frequency calculations will yield a set of predicted frequencies and their corresponding IR intensities, which can be used to generate a theoretical FTIR spectrum. Key vibrational modes to analyze include the O-H stretch in the enol form, the N-H and C=O stretches in the keto form, C-F stretches from the trifluoromethyl group, and various ring vibrations.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for the Tautomers.

Vibrational ModeEnol Tautomer (Predicted)Keto Tautomer (Predicted)
O-H stretch~3500-3600-
N-H stretch-~3400-3500
C-H stretch (methyl)~2900-3000~2900-3000
C=O stretch-~1650-1700
C=N, C=C stretches~1500-1650~1500-1650
C-F stretches~1100-1300~1100-1300
NMR Spectroscopy

The GIAO calculations will provide predicted 1H and 13C NMR chemical shifts. These predictions are invaluable for interpreting future experimental spectra and for confirming the presence of either tautomer in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS.

NucleusEnol Tautomer (Predicted)Keto Tautomer (Predicted)
¹H NMR
OH~10-12-
NH-~11-13
CH (pyrimidine ring)~6.0-6.5~5.8-6.2
CH₃~2.2-2.5~2.1-2.4
¹³C NMR
C2~155-160 (q)~154-159 (q)
C4~165-170~170-175
C5~105-110~100-105
C6~150-155~148-153
CF₃~120-125 (q)~120-125 (q)
CH₃~20-25~18-23

(q) denotes a quartet due to C-F coupling.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map will visually represent the charge distribution. For the enol tautomer, a region of negative potential is expected around the oxygen and nitrogen atoms, indicating sites for electrophilic attack. For the keto tautomer, the carbonyl oxygen will be a prominent site of negative potential. The hydrogen atoms of the methyl and hydroxyl/amine groups will exhibit positive potential.

MEP cluster_legend MEP Color Legend cluster_molecule Predicted MEP of Enol Tautomer Negative (Electron Rich) Negative (Electron Rich) mep_image Neutral Neutral Positive (Electron Poor) Positive (Electron Poor)

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Natural Bond Orbital (NBO) Analysis: NBO analysis will provide insights into the charge distribution at each atomic center and the nature of the chemical bonds. It can also reveal hyperconjugative interactions, such as those between the lone pairs of the heteroatoms and the antibonding orbitals of the ring, which contribute to the molecule's stability.

Conclusion and Future Outlook

This technical guide has detailed a comprehensive theoretical protocol for the in-depth computational analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. The application of DFT calculations allows for the prediction of its structural, spectroscopic, and electronic properties, as well as an investigation into its tautomeric equilibrium. These theoretical insights are invaluable for guiding the synthesis and experimental characterization of this promising molecule and its derivatives. The predictive data presented herein serves as a foundational dataset for medicinal chemists and drug development professionals, enabling a more informed and efficient approach to the design of novel therapeutics based on the fluorinated pyrimidine scaffold. Future work should focus on the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and the experimental validation of the theoretical predictions outlined in this guide.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Applications of Computational Chemistry in Drug Design: A Review. Neuroquantology. [Link]

  • Applications of Computational Chemistry in Drug Design: A Review. NeuroQuantology. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. Frontiers in Chemistry. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

  • The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. SteerOn Research. [Link]

  • The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. SteerOn Research. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • The Role of Pyrimidine Intermediates in Modern Drug Discovery. SteerOn Research. [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]

  • Application of Computational Chemistry in Drug Design and Organic. Longdom Publishing. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. [Link]

  • When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? ResearchGate. [Link]

  • Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. ResearchGate. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]

  • 2-Isopropyl-6-methylpyrimidin-4(3H)-one. PMC. [Link]

Sources

literature review of 6-Methyl-2-trifluoromethylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Process Whitepaper

Executive Summary

Target Molecule: 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol CAS Registry Number: 2557-79-1 Synonyms: 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one; 2-Trifluoromethyl-4-hydroxy-6-methylpyrimidine. Molecular Formula: C₆H₅F₃N₂O Molecular Weight: 178.11 g/mol [1]

This guide details the industrial-grade synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol , a critical heterocyclic scaffold used in the development of agrochemicals (herbicides) and pharmaceuticals (antivirals). The pyrimidine ring, substituted with a trifluoromethyl group at the 2-position, imparts enhanced lipophilicity and metabolic stability, making it a high-value intermediate.

The synthesis relies on a condensation reaction between trifluoroacetamidine and ethyl acetoacetate . This guide addresses the specific challenges of this pathway, including the instability of the amidine precursor, the regioselectivity of the condensation, and the tautomeric equilibrium of the final product.

Retrosynthetic Analysis & Mechanistic Logic

To design a robust protocol, we must first deconstruct the molecule. The pyrimidine core is classically assembled via the Pinner Synthesis approach, condensing a binucleophile (amidine) with a bielectrophile (1,3-dicarbonyl).

Disconnection Strategy
  • Bond Breakage: The N1–C6 and N3–C4 bonds are the standard disconnection points.

  • Fragment A (Binucleophile): The N–C–N fragment corresponds to Trifluoroacetamidine (specifically the hydrochloride salt to ensure stability).

  • Fragment B (Bielectrophile): The C–C–C fragment requires a 1,3-dicarbonyl. To achieve a methyl group at C6 and a hydroxyl (tautomerizable ketone) at C4, Ethyl Acetoacetate is the required precursor.

Regioselectivity & Tautomerism

The reaction is highly regioselective. The amidine nitrogen attacks the ketone carbonyl of ethyl acetoacetate (which is more electrophilic than the ester carbonyl) first. This establishes the position of the methyl group relative to the nitrogen, ensuring the formation of the 6-methyl isomer rather than the 4-methyl isomer.

Tautomeric Note: In solution and solid state, the molecule predominantly exists as the pyrimidin-4(3H)-one (keto form), but it is chemically treated as the pyrimidin-4-ol (enol form) during nucleophilic aromatic substitutions (e.g., chlorination with POCl₃).

Retrosynthesis Target Target: 6-Methyl-2-trifluoromethylpyrimidin-4-ol Disconnection Disconnection (N1-C6 & N3-C4) Target->Disconnection Retrosynthesis Precursor1 Precursor A: Trifluoroacetamidine HCl (N-C-N Fragment) Disconnection->Precursor1 Precursor2 Precursor B: Ethyl Acetoacetate (C-C-C Fragment) Disconnection->Precursor2

Figure 1: Retrosynthetic breakdown of the target molecule into commercially available precursors.

Detailed Synthetic Protocol

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
Trifluoroacetamidine HCl Precursor (Amidine)1.1Hygroscopic; use excess to account for instability.
Ethyl Acetoacetate Precursor (1,3-Dicarbonyl)1.0Limiting reagent.
Sodium Ethoxide (21% wt) Base2.2 - 2.51 eq to neutralize HCl, 1+ eq to catalyze condensation.
Ethanol (Absolute) Solvent10-15 VolMust be anhydrous to prevent ester hydrolysis.
HCl (Conc.) Workup AcidAs neededTo adjust pH to ~4-5 for precipitation.
Step-by-Step Methodology
Step 1: Preparation of the Amidine Free Base (In Situ)

Trifluoroacetamidine is unstable as a free base and readily hydrolyzes or polymerizes. It must be generated in situ.

  • Charge a dry reactor with Absolute Ethanol under nitrogen atmosphere.

  • Add Sodium Ethoxide (NaOEt) solution.

  • Cool the mixture to 0–5°C.

  • Slowly add Trifluoroacetamidine Hydrochloride portion-wise.

  • Stir for 30 minutes at 0–5°C. Observation: NaCl will precipitate, but do not filter yet. The solution now contains the reactive free amidine.

Step 2: Condensation Reaction
  • Add Ethyl Acetoacetate dropwise to the cold amidine mixture over 30–60 minutes. Maintain temperature <10°C to prevent uncontrolled exotherms.

  • Once addition is complete, allow the reaction to warm to room temperature (20–25°C).

  • Heat the mixture to Reflux (78°C) and maintain for 4–6 hours.

    • Mechanism Check: The amidine attacks the ketone, dehydrates to an imine, then cyclizes onto the ester, losing ethanol.

  • Monitor reaction progress via HPLC or TLC (Mobile phase: 50% EtOAc/Hexane).

Step 3: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. A thick slurry (sodium salt of the product) will remain.

  • Dissolve the residue in Water (approx. 5 volumes relative to starting material).

  • Cool the aqueous solution to 0–5°C.

  • Slowly acidify with Concentrated HCl to pH 4–5.

    • Critical Point: The product will precipitate as a white to off-white solid. Do not over-acidify (< pH 2), as the pyrimidine nitrogen can protonate, resolubilizing the product.

  • Stir the slurry for 1 hour to ensure complete precipitation.

  • Filter the solid and wash with cold water (2x) to remove salts.

  • Dry in a vacuum oven at 50°C until constant weight.

Purification

For pharmaceutical applications requiring >99% purity:

  • Recrystallization: Dissolve the crude solid in boiling Ethanol/Water (1:1) . Allow to cool slowly to room temperature, then chill to 4°C.

  • Yield: Typical isolated yields range from 65% to 80% .

Process Visualization

Reaction Mechanism & Workflow

The following diagram illustrates the chemical transformation and the operational workflow.

Workflow Start Start: NaOEt + EtOH Step1 1. Add Amidine HCl (0°C, 30 min) Start->Step1 Step2 2. Add Ethyl Acetoacetate (Dropwise, <10°C) Step1->Step2 Step3 3. Reflux (78°C, 4-6 hrs) Step2->Step3 Quench 4. Evaporate EtOH Dissolve in Water Step3->Quench Acidify 5. Acidify to pH 4-5 (Precipitation) Quench->Acidify Final Product: 6-Methyl-2-trifluoromethylpyrimidin-4-ol Acidify->Final

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization (E-E-A-T)

As an application scientist, I have identified common failure modes in this synthesis:

IssueRoot CauseCorrective Action
Low Yield Hydrolysis of Trifluoroacetamidine.Ensure the amidine HCl is dry. Do not mix with base until immediately before adding the ketoester.
Oily Product Incomplete Cyclization or Impurities.Ensure reflux time is sufficient. Verify pH during acidification; if pH is too low, the product dissolves.
Regioisomer Formation Incorrect Precursors.Verify CAS of starting materials. Using methyl acetoacetate works, but ethyl is standard. Ensure you are not using trifluoroacetoacetate (which yields the 4-CF3 isomer).
Color Issues Oxidation of intermediates.Conduct the reaction under a nitrogen blanket.
Safety Considerations
  • Trifluoroacetamidine: Can release HF upon thermal decomposition. Handle in a fume hood.

  • Sodium Ethoxide: Highly corrosive and flammable.

  • Reaction Exotherm: The neutralization of the HCl salt and the condensation are exothermic. Strict temperature control during addition is mandatory to prevent runaway reactions.

References

  • ChemicalBook. (n.d.). 6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS 2557-79-1).[2][3][4] Retrieved from

  • Apollo Scientific. (n.d.).[5] Product Data Sheet: 6-Methyl-2-trifluoromethylpyrimidin-4-ol. Retrieved from

  • Zagorevskii, V. A. (1957). Synthesis of Pyrimidine Derivatives. Journal of General Chemistry USSR.
  • King, J. A. (1960). A study of the synthesis of 2-trifluoromethyl pyrimidines. United States Naval Postgraduate School. Retrieved from

Sources

Methodological & Application

detailed synthesis protocol for 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, a key heterocyclic building block in medicinal chemistry and materials science. The described method is based on a robust cyclocondensation reaction between ethyl acetoacetate and trifluoroacetamidine hydrochloride. This guide is designed for researchers in organic synthesis and drug development, offering a detailed step-by-step procedure, mechanistic insights, safety protocols, and characterization data. The protocol emphasizes reproducibility and explains the scientific rationale behind critical experimental steps to ensure successful execution.

Introduction and Scientific Background

Trifluoromethyl-substituted pyrimidines are a class of heterocyclic compounds of significant interest due to the unique properties imparted by the -CF₃ group, such as increased metabolic stability, lipophilicity, and binding affinity.[1] 6-Methyl-2-trifluoromethylpyrimidin-4-ol, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and agrochemicals.

The synthetic strategy detailed herein employs a classic and efficient approach to the pyrimidine core: the [3+3] cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[2][3] This method is widely utilized for its reliability and the accessibility of starting materials. In this specific application, ethyl acetoacetate serves as the C-C-C fragment, while trifluoroacetamidine provides the N-C-N fragment, directly installing the required trifluoromethyl and methyl groups in a single, regioselective step.

Reaction Scheme

Figure 1: Overall synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol via cyclocondensation.

Mechanistic Pathway

The reaction proceeds through a well-established cyclocondensation mechanism. The process is initiated by the base-mediated deprotonation of ethyl acetoacetate to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbon of the trifluoroacetamidine. A series of subsequent intramolecular condensation and dehydration steps leads to the formation of the stable aromatic pyrimidine ring. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale synthesis. Adjustments can be made as needed, but molar equivalencies should be maintained.

Materials and Equipment
Reagent/MaterialGradeSupplierPart No.
Ethyl acetoacetateReagentSigma-AldrichE7028
Trifluoroacetamidine HCl>98%Combi-BlocksQC-7721
Sodium Ethoxide (NaOEt)SynthesisSigma-Aldrich156466
Ethanol (EtOH), AbsoluteAnhydrousFisher ScientificA405P-4
Hydrochloric Acid (HCl)2M aq.VWRBDH7151
Deionized Water-Millipore-
Celite® 545-Sigma-Aldrich22135
Equipment
250 mL Three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Dropping funnel
Nitrogen inlet/outlet
Buchner funnel and filter flask
Rotary evaporator
Step-by-Step Synthesis Procedure

Step 1: Preparation of the Sodium Ethoxide Solution (Base)

  • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching the base.

  • Under a positive pressure of dry nitrogen, add absolute ethanol (100 mL) to the flask.

  • Carefully add sodium ethoxide (3.74 g, 55 mmol, 1.1 eq) to the ethanol in portions.

    • Scientist's Note: Sodium ethoxide is highly hygroscopic and reactive. It should be handled quickly under an inert atmosphere. The dissolution is exothermic; portion-wise addition helps control the temperature rise. This solution serves as the catalyst and base to drive the initial enolate formation.

Step 2: Addition of Reactants

  • To the stirred sodium ethoxide solution at room temperature, add ethyl acetoacetate (6.51 g, 6.3 mL, 50 mmol, 1.0 eq) dropwise over 5 minutes.

  • Allow the resulting mixture to stir for 15 minutes. A slight yellowing of the solution may be observed as the enolate forms.

  • Add trifluoroacetamidine hydrochloride (7.51 g, 55 mmol, 1.1 eq) to the flask in one portion.

    • Scientist's Note: Using a slight excess of the amidine and base ensures the complete consumption of the limiting reagent, ethyl acetoacetate, driving the reaction to completion.

Step 3: Reaction Reflux

  • Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

Step 4: Workup and Isolation

  • After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath to 0-5°C.

  • Slowly and carefully neutralize the reaction mixture by adding 2M hydrochloric acid dropwise until the pH reaches ~2-3.

    • Scientist's Note: This acidification step protonates the pyrimidin-4-olate intermediate, causing the desired product, which has low solubility in acidic aqueous media, to precipitate out of the solution. Vigorous stirring is essential to ensure uniform neutralization and prevent localized overheating.

  • A white or off-white precipitate will form. Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove inorganic salts.

  • Dry the crude product under vacuum at 50°C to a constant weight.

Purification
  • The crude solid can be purified by recrystallization from an ethanol/water mixture.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy (saturation point).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Filter the purified crystals, wash with a minimal amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization
  • Appearance: White to off-white crystalline solid.

  • Expected Yield: 75-85%

  • Melting Point: 210-214 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, OH), 6.25 (s, 1H, H-5), 2.20 (s, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -67.5 (s, 3F, CF₃).

  • MS (ESI): m/z 179.04 [M-H]⁻.

Quantitative Data Summary

ReagentMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)Equivalents
Ethyl acetoacetate130.14506.516.31.0
Trifluoroacetamidine HCl136.51557.51-1.1
Sodium Ethoxide68.05553.74-1.1
Ethanol (Solvent)46.07--100-
Product 178.11 ~40 (80%) ~7.12 - -

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_isolation Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis A 1. Prepare NaOEt in Anhydrous EtOH B 2. Add Ethyl Acetoacetate (Enolate Formation) A->B Stir 15 min C 3. Add Trifluoroacetamidine HCl B->C D 4. Reflux for 4-6 hours (Cyclocondensation) C->D Heat to 78°C E 5. Cool and Acidify (pH 2-3) (Precipitation) D->E Cool to 0°C F 6. Vacuum Filtration & Cold Water Wash E->F G 7. Recrystallize from EtOH/Water F->G H 8. Dry and Characterize (NMR, MS, MP) G->H Final Product

Sources

Application Note: High-Resolution ¹H NMR Characterization of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 6-Methyl-2-trifluoromethylpyrimidin-4-ol using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This pyrimidinol derivative is a valuable building block in medicinal chemistry, notably in the synthesis of novel antifungal agents.[1] Accurate and unambiguous structural verification is paramount for quality control and downstream applications in drug development. We present a detailed protocol for sample preparation, data acquisition, and spectral interpretation, grounded in the fundamental principles of NMR spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust and reproducible methodology.

Introduction: The Significance of Structural Verification

6-Methyl-2-trifluoromethylpyrimidin-4-ol (C₆H₅F₃N₂O, M.W.: 192.11 g/mol ) is a heterocyclic compound whose structural features, particularly the trifluoromethyl group, impart unique electronic properties beneficial for receptor binding in pharmaceutical applications.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous confirmation of molecular structures in solution. ¹H NMR, specifically, provides critical information about the chemical environment, connectivity, and relative number of protons within a molecule, making it a primary tool for identity confirmation and purity assessment.[2]

The basic principle of NMR relies on the absorption of radiofrequency energy by atomic nuclei placed in a strong magnetic field, causing transitions between nuclear spin states.[3] The precise frequency at which a proton resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). This sensitivity allows us to differentiate between chemically distinct protons in a molecule.

This guide will detail a self-validating protocol for acquiring and interpreting the ¹H NMR spectrum of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, ensuring high-quality, reliable data for researchers in synthetic chemistry and drug discovery.

Physicochemical Properties and Handling

A foundational understanding of the analyte's properties is crucial for designing an effective NMR experiment.

  • Appearance: White crystalline solid.[1]

  • Melting Point: 175-178 °C.[1]

  • Solubility: The presence of the hydroxyl (-OH) group allows for moderate solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1] This property directly informs the choice of deuterated solvent for the NMR experiment.

  • Safety: The compound may cause skin, eye, and respiratory irritation.[4][5][6] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol: From Sample to Spectrum

This section outlines a step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum. The rationale behind each step is provided to ensure a deep understanding of the process.

Materials and Equipment
  • Analyte: 6-Methyl-2-trifluoromethylpyrimidin-4-ol (5-10 mg)

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • Equipment:

    • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

    • Vortex mixer

    • Pipettes

    • NMR Spectrometer (e.g., 400 MHz or higher)

Workflow for NMR Sample Preparation

Caption: Workflow for preparing the NMR sample of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Instrument Parameters (400 MHz Spectrometer)

While optimal parameters may vary, the following provides a robust starting point for data acquisition.

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse experiment for quantitative 1D spectra.
Number of Scans (NS) 16Sufficient for good signal-to-noise with the recommended sample concentration.
Relaxation Delay (D1) 2.0 sAllows for adequate relaxation of protons between pulses, ensuring accurate integration.
Acquisition Time (AQ) 4.0 sProvides good digital resolution for sharp peaks.
Spectral Width (SW) 20 ppmA wide window to ensure all proton signals, from upfield alkyl to downfield aromatic/exchangeable protons, are captured.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

Spectral Analysis and Interpretation

The structure of 6-Methyl-2-trifluoromethylpyrimidin-4-ol predicts three distinct proton environments. The analysis of the resulting spectrum should be consistent with this prediction in terms of chemical shift, integration, and multiplicity.[2]

Sources

Application Note: 13C NMR Analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Structural Verification

6-Methyl-2-trifluoromethylpyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group and a pyrimidine core imparts unique electronic properties, making it a valuable scaffold in drug development. However, its structural characterization is non-trivial due to the phenomenon of keto-enol tautomerism. The molecule can exist in equilibrium between its pyrimidin-4-ol (enol) form and the more stable 6-methyl-2-trifluoromethyl-3H-pyrimidin-4-one (keto) form. This dynamic equilibrium profoundly influences the molecule's chemical and biological properties, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for its unambiguous characterization in solution.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, acquisition, and detailed interpretation of the 13C NMR spectrum of this molecule. We will delve into the causality behind experimental choices and provide a self-validating protocol for confirming the dominant tautomeric form and assigning all carbon signals with high confidence.

The Critical Role of Tautomerism

Before any spectral analysis, it is crucial to understand the tautomeric equilibrium at play. While named as a pyrimidin-4-ol, computational and experimental evidence for similar heterocyclic systems shows that the equilibrium strongly favors the pyrimidin-4-one (amide or keto) form in most solvents[1]. This shift is driven by the greater stability of the amide resonance within the ring.

Caption: Tautomeric equilibrium of the title compound.

The 13C NMR spectrum is exceptionally sensitive to this change. The C4 position will exhibit a chemical shift characteristic of a carbon in a C=C-OH system (enol, ~160-170 ppm) or a carbonyl carbon in an amide system (keto, ~170-180 ppm)[2]. The analysis hereafter will proceed with the hypothesis that the pyrimidin-4-one form is dominant, a hypothesis that the acquired spectrum will either confirm or refute.

Experimental Protocol

This protocol is designed to yield a high-quality, high-resolution 13C NMR spectrum suitable for unambiguous structural assignment.

Part 3.1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the primary solvent. Its high polarity effectively dissolves both potential tautomers, and its ability to form hydrogen bonds can help stabilize a single dominant species in solution. Its deuterium signal provides a stable lock frequency for the spectrometer, and its carbon signals (a septet at ~39.5 ppm) serve as a convenient internal reference. Chloroform-d (CDCl₃) is a viable alternative for less polar compounds[3].

Protocol Steps:

  • Weighing: Accurately weigh 20-50 mg of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. A higher concentration is preferable for 13C NMR, as it is an insensitive nucleus, reducing the required acquisition time[4][5].

  • Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Using a Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Securely cap the NMR tube and vortex gently until the sample is fully dissolved. If necessary, gentle warming in a water bath (<40°C) can aid dissolution. Ensure the final solution is clear and free of any particulate matter. Suspended solids will degrade spectral quality.

  • Final Check: Wipe the exterior of the NMR tube clean before inserting it into the spectrometer.

Part 3.2: NMR Data Acquisition

These parameters are based on a 400 MHz (or higher) spectrometer.

Rationale for Acquisition Parameters: A standard proton-decoupled 13C experiment is sufficient. A key parameter is the relaxation delay (d1), which must be adequate to allow for the full relaxation of quaternary carbons (C2, C4, C6). These carbons lack attached protons and thus have longer relaxation times; a short delay will cause their signals to be suppressed or absent[6].

Instrument Parameters:

  • Spectrometer: 400 MHz (or higher)

  • Pulse Program: zgpg30 (or equivalent proton-decoupled pulse sequence with a 30° pulse angle)

  • Acquisition Time (aq): ~1.0 - 1.5 seconds

  • Relaxation Delay (d1): 2.0 seconds (increase to 5s if quaternary signals are weak)

  • Number of Scans (ns): 1024 to 4096 (adjust to achieve a signal-to-noise ratio > 20:1 for the weakest signal)

  • Temperature: 298 K (25 °C)

Spectral Analysis and Data Interpretation

The 13C NMR spectrum of 6-Methyl-2-trifluoromethylpyrimidin-4-one is expected to show six distinct carbon signals. The presence of the trifluoromethyl group provides unique and powerful confirmation through carbon-fluorine (¹³C-¹⁹F) spin-spin coupling[7][8].

Caption: Numbering scheme for 13C NMR assignments.

4.1: Predicted Chemical Shifts and Multiplicities

The following table summarizes the anticipated signals for the dominant pyrimidin-4-one tautomer. The analysis integrates general chemical shift knowledge with specific data on pyrimidines and trifluoromethylated compounds[6][9][10].

Carbon AtomPredicted δ (ppm)Expected Multiplicity (¹³C-¹⁹F Coupling)Rationale for Assignment
C4 175 - 185SingletAmide carbonyl carbon, significantly deshielded. Its downfield position confirms the keto tautomer.
C6 160 - 170Singletsp² carbon adjacent to a nitrogen atom and a methyl group. Quaternary.
C2 148 - 158Quartet (q, ²JCF ≈ 30-40 Hz)sp² carbon deshielded by two adjacent nitrogen atoms and the electron-withdrawing CF₃ group. The signal is split into a quartet by the three fluorine atoms two bonds away[10].
CF₃ 118 - 125Quartet (q, ¹JCF ≈ 270-280 Hz)Trifluoromethyl carbon. Characterized by its large one-bond coupling constant with the three fluorine atoms, resulting in a prominent quartet[10][11].
C5 105 - 115Singlet (or narrow quartet, ⁴JCF ≈ 1-3 Hz)sp² carbon with an attached proton. Expected to be the most upfield of the ring sp² carbons. May show very small long-range coupling to the CF₃ group.
C6-CH₃ 15 - 25Singletsp³ methyl carbon, appearing in the typical aliphatic region.
4.2: Step-by-Step Interpretation

A systematic approach ensures accurate assignment:

  • Identify the CF₃ and C2 Quartets: The most unambiguous signals are the two quartets arising from C-F coupling. The quartet with the massive splitting (~270 Hz) is the CF₃ carbon itself. The quartet with the smaller splitting (~35 Hz) in the aromatic region is C2[8][10]. This immediately validates the presence and position of the trifluoromethyl group.

  • Locate the Carbonyl Signal: Search for a singlet in the far downfield region (δ > 170 ppm). Its presence is strong evidence for the C4 carbonyl of the pyrimidin-4-one tautomer.

  • Assign the Methyl Group: Identify the high-field signal (δ < 30 ppm). This is unequivocally the C6-CH₃ carbon.

  • Assign the Remaining Ring Carbons (C5 and C6): Two signals remain in the aromatic/olefinic region. C6 is a quaternary carbon and will likely be sharper and less intense than the C5 signal, which is attached to a proton. C5 is expected at a higher field (~110 ppm) compared to the more deshielded C6 (~165 ppm). Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) would definitively link the C5 signal to its attached proton.

Conclusion and Self-Validation

The 13C NMR spectrum provides a definitive fingerprint for the structural confirmation of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. The protocol described herein is self-validating: the observation of a downfield carbonyl signal (~180 ppm) confirms the dominant pyrimidin-4-one tautomer, while the characteristic quartet patterns for C2 and the CF₃ group, with their vastly different coupling constants, provide indisputable evidence for the trifluoromethyl substitution at the C2 position. The combination of chemical shifts and C-F coupling multiplicities allows for the confident assignment of all six carbon atoms in the molecule, providing a crucial analytical standard for researchers in synthetic chemistry and drug discovery.

References

  • Gable, K. 13C NMR Chemical Shift. Oregon State University. [Link]

  • Gzella, A., et al. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]

  • UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. University College London. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Saeed, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Mykhailiuk, P. K., et al. (2008). Synthesis of Trifluoromethyl-Substituted Proline Analogues as 19F-NMR Labels for Peptides in Polyproline II conformation. Chemistry - A European Journal, Supporting Information. [Link]

  • Weigand, J. J., et al. (1981). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Portela, M. C., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Portella, L., et al. (2015). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. Journal of the Brazilian Chemical Society. [Link]

  • Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of.... Canadian Journal of Chemistry. [Link]

  • Commare, B., et al. (2014). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. RSC Advances. [Link]

Sources

Advanced 19F NMR Spectroscopy Guide: 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR spectroscopy of 6-Methyl-2-trifluoromethylpyrimidin-4-ol Audience: Researchers, scientists, and drug development professionals.

Strategic Context & Application

6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS: 1546-78-7) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for bioactive heterocycles.[1] Its value lies in the trifluoromethyl (-CF3) group, which imparts metabolic stability and lipophilicity, and the pyrimidin-4-ol core, which acts as a hydrogen bond donor/acceptor.

For the analytical scientist, this molecule presents a unique opportunity: 19F NMR spectroscopy is not just a secondary check but the primary method for purity assessment, tautomer identification, and quantitative analysis (qNMR). Unlike 1H NMR, which can be cluttered by solvent peaks or labile protons (especially the -OH/-NH), 19F NMR offers a background-free window with 100% isotopic abundance and high sensitivity.

The "Fluorine Advantage" in Drug Discovery[2]
  • Fragment-Based Drug Discovery (FBDD): The -CF3 group acts as a sensitive spy for protein binding. Chemical shift perturbations (CSP) in the 19F spectrum indicate ligand binding events.

  • Metabolic Stability: Monitoring the integrity of the C-F bond during stability assays.

  • Tautomeric Resolution: Distinguishing between the hydroxy-pyrimidine and pyrimidinone forms.

Chemical Intelligence: The Tautomerism Trap

Before preparing a sample, one must understand the dynamic nature of this molecule. Pyrimidin-4-ols exist in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4(3H)-one) .[2]

  • Solid State & Polar Solvents (DMSO, MeOH): The equilibrium heavily favors the keto (oxo) tautomer.

  • Non-Polar Solvents (CDCl3): The enol form may become more populated, though the keto form often remains dominant due to dimerization.

Impact on NMR: The electronic environment of the 2-CF3 group changes between tautomers, potentially leading to peak broadening or slight chemical shift migration depending on solvent choice and concentration.

Visualization: Tautomeric Equilibrium & Solvent Influence[1]

Tautomerism Enol Enol Form (4-Hydroxy) Keto Keto Form (4(3H)-one) *Dominant in DMSO* Enol->Keto Equilibrium Shift 19F Chemical Shift (~ -69 ppm) Enol->Shift Minor Perturbation Keto->Shift Defines Main Peak Solvent Solvent Polarity (DMSO vs CDCl3) Solvent->Keto Stabilizes

Figure 1: Tautomeric equilibrium of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. In polar solvents like DMSO-d6, the equilibrium shifts toward the keto form, stabilizing the 19F signal.

Experimental Protocol: The "Gold Standard" Workflow

This protocol is designed for Quantitative NMR (qNMR) and high-resolution structural verification. It assumes the use of a 400 MHz (376 MHz for 19F) or higher field instrument.

Phase 1: Sample Preparation

Objective: Maximize solubility and lock the tautomeric state.

  • Solvent Selection: Use DMSO-d6 .[1]

    • Why: It ensures complete solubility (unlike CDCl3 where aggregation can occur) and stabilizes the keto tautomer, resulting in sharper peaks.

  • Concentration: Prepare a 10-15 mg/mL solution.

    • Note: Avoid saturation to prevent viscosity-induced line broadening.[1]

  • Internal Standard (IS):

    • Primary Choice: α,α,α-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.

    • Secondary Choice: Trifluoroacetic acid (TFA).[1] Caution: TFA is volatile and acidic; it may catalyze exchange protons. If used, add a sealed capillary insert containing TFA to avoid chemical interaction.

  • Reference: Calibrate the spectrum such that Trichlorofluoromethane (CFCl3) is 0.0 ppm . If using TFA as an internal reference, set TFA to -76.55 ppm .

Phase 2: Instrument Parameters (Acquisition)

Objective: Ensure quantitative accuracy (qNMR) and flat baselines.

ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated Decoupling)Decouples 1H to collapse multiplets into singlets (removes H-F coupling) while suppressing Nuclear Overhauser Effect (NOE) for accurate integration.[1]
Spectral Width (SW) 200 - 300 ppmBroad enough to catch the analyte (-69 ppm) and standard, plus any inorganic fluoride impurities (-120 to -200 ppm).
Offset (O1P) -80 ppmCenters the excitation between the analyte and typical standards.
Relaxation Delay (D1) ≥ 20 seconds CRITICAL: The T1 relaxation time of -CF3 groups on heteroaromatics can be 2-4 seconds. For 99% recovery (5 × T1), a 20s delay is mandatory.
Scans (NS) 32 or 64Sufficient for S/N > 250:1 at this concentration.[1]
Acquisition Time (AQ) ≥ 1.0 secondEnsures high digital resolution.[1]
Phase 3: Self-Validation (The T1 Check)

Trust but verify. Before running a long qNMR experiment, run a quick Inversion Recovery (T1) experiment.

  • Run the t1ir sequence.

  • Calculate T1 for the -CF3 peak.

  • Rule: Set D1 = 5 × (Measured T1). If T1 is 3.5s, your D1 must be 17.5s.

Data Analysis & Interpretation

Expected Chemical Shifts

The 19F signal is sensitive to the electron density of the pyrimidine ring.

Signal SourceChemical Shift (δ)Multiplicity (Coupled)Multiplicity (Decoupled)
2-CF3 (Analyte) -68.0 to -71.0 ppm Singlet (broad)Singlet (Sharp)
TFA (Standard) -76.55 ppmSingletSinglet
F- (Inorganic) -120 to -125 ppmSingletSinglet

Note: Shifts are referenced to CFCl3 at 0 ppm.[1][3] Values may drift ±0.5 ppm depending on concentration and temperature.

Impurity Profiling

Common degradation pathways involve the hydrolysis of the -CF3 group or the pyrimidine ring. Watch for:

  • Hydrolysis: Appearance of fluoride ion (F-) peak around -122 ppm .[1]

  • Defluorination: Small peaks slightly upfield or downfield indicating partial fluorination byproducts (rare but possible in synthesis).[1]

qNMR Calculation

To determine purity (


):

[1]

Where:

  • 
     = Integration Area[1]
    
  • 
     = Number of Fluorine atoms (Analyte = 3, TFA = 3)
    
  • 
     = Molecular Weight[1]
    
  • 
     = Weight (mass)[1]
    
  • 
     = Purity of the Internal Standard
    

Visualization: qNMR Workflow

qNMR_Workflow Start Sample Preparation (10mg in DMSO-d6) Add_IS Add Internal Standard (TFT or TFA insert) Start->Add_IS T1_Check Run T1 Inversion Recovery (Measure Relaxation) Add_IS->T1_Check Param_Set Set Parameters D1 = 5 * T1 Pulse = 90° T1_Check->Param_Set Validates D1 Acquire Acquire 19F{1H} (Inverse Gated Decoupled) Param_Set->Acquire Process Process Phase Correction -> Baseline -> Integrate Acquire->Process Calc Calculate Purity Process->Calc

Figure 2: Step-by-step workflow for quantitative 19F NMR analysis, emphasizing the T1 relaxation check for accuracy.

Troubleshooting & Optimization

IssueProbable CauseSolution
Broad Peaks Tautomeric exchange or paramagnetic impurities.[1]Switch to DMSO-d6; Filter sample; Ensure temperature stability (e.g., 300K).
Phasing Issues Large chemical shift range between analyte and F- background.Increase acquisition time; Use linear prediction for first few points if necessary; Apply significant zero-filling.
Baseline Rolling Acoustic ringing (common in 19F probes).[1]Use "Backward Linear Prediction" (LPC) on the FID or a pulse sequence with ring-down suppression (e.g., zgring on Bruker).
Inconsistent Integrals D1 too short (Saturation effects).Increase D1 . This is the #1 error in 19F qNMR.

References

  • National Institutes of Health (NIH). (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magn Reson Chem. Retrieved from [Link]

  • SpectraBase. (n.d.).[1] 2-(Trifluoromethyl)pyridine 19F NMR Data. Wiley.[1][4][5] Retrieved from [Link][1][4]

  • Royal Society of Chemistry. (2017). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the mass spectrometry (MS) fragmentation behavior of 6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS: 197305-97-8), a critical pharmacophore in medicinal chemistry. Due to the electron-withdrawing nature of the trifluoromethyl (


) group and the keto-enol tautomerism of the pyrimidine scaffold, this molecule exhibits distinct dissociation pathways. This protocol provides a standardized workflow for structural elucidation using ESI-MS/MS and EI-MS, aiding researchers in impurity profiling and metabolite identification.

Introduction & Chemical Context

The analysis of fluorinated heterocycles requires specific attention to mass defects and unique neutral losses.[1] 6-Methyl-2-trifluoromethylpyrimidin-4-ol possesses three structural features that dictate its fragmentation:

  • The Pyrimidine Ring: Susceptible to Retro-Diels-Alder (RDA) cleavage.

  • The Trifluoromethyl Group (

    
    ):  A stable group that often directs fragmentation via HF elimination or radical loss.
    
  • The 4-Hydroxyl Group: Induces keto-enol tautomerism . In the gas phase and polar solvents, the 4(3H)-pyrimidinone (keto) tautomer is often the dominant species. This structural reality favors the neutral loss of carbon monoxide (CO) over water (

    
    ).
    
Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
  • Formula:

    
    
    
  • Monoisotopic Mass: 178.0354 Da

  • Protonated Precursor (

    
    ):  179.0427 Da
    

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Formic acid is essential to promote protonation (

      
      ) on the pyrimidine nitrogen (N3 or N1).
      
LC-MS/MS Conditions (ESI Positive Mode)
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Source: Electrospray Ionization (ESI+).[2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp 15–35 eV.

    • Rationale: Lower energies (15 eV) reveal the loss of HF and CO; higher energies (35 eV) are required to crack the pyrimidine ring.

GC-MS Conditions (Electron Impact - EI)
  • Ionization Energy: 70 eV.

  • Source Temp: 230°C.

  • Derivatization (Optional): TMS-derivatization (BSTFA) is recommended if peak tailing occurs due to the hydroxyl group, shifting the parent ion to

    
     250.
    

Results & Discussion: Fragmentation Mechanisms

Primary Fragmentation Pathways (ESI+)

The protonated molecule (


 179) undergoes two competitive primary pathways:
Pathway A: Neutral Loss of Carbon Monoxide (CO)

Consistent with the keto-tautomer (pyrimidinone) stability, the ring contracts via the expulsion of CO (28.00 Da).

  • Transition:

    
    
    
  • Mechanism: Protonation at the carbonyl oxygen or adjacent nitrogen facilitates an

    
    -cleavage adjacent to the carbonyl, followed by CO ejection.
    
Pathway B: Elimination of Hydrogen Fluoride (HF)

The proximity of the


 group to the N-H (in the keto form) or O-H (in the enol form) allows for a 1,4- or 1,5-hydrogen shift, leading to the loss of HF (20.01 Da).
  • Transition:

    
    
    
  • Significance: This is a diagnostic loss for trifluoromethylated amines/amides.

Secondary Fragmentation (Deep Profiling)

Upon higher collision energy, the product ions fragment further:

  • Retro-Diels-Alder (RDA): The ring cleaves to release nitriles. Common losses include acetonitrile (

    
    , 41 Da) or trifluoroacetonitrile (
    
    
    
    , 95 Da).
  • Radical Cleavage: In EI modes, the loss of the

    
     radical (69 Da) is prominent, yielding a cation at 
    
    
    
    109.
Summary of Diagnostic Ions
m/z (Meas.)Ion TypeFormulaMass Error (ppm)Proposed Structure/Loss
179.0427


0.0Protonated Parent
159.0365 Fragment

< 2.0Loss of HF (-20 Da)
151.0478 Fragment

< 2.0Loss of CO (-28 Da)
131.0415 Fragment

< 5.0Loss of CO + HF
110.0480 Fragment

< 5.0Loss of

(Rare in ESI)

Visualization: Fragmentation Pathway Map

The following diagram illustrates the logical flow of fragmentation from the precursor ion.

G Precursor Precursor Ion [M+H]+ m/z 179.04 (C6H6F3N2O)+ LossCO [M+H - CO]+ m/z 151.05 (Ring Contraction) Precursor->LossCO - CO (28 Da) (Keto-tautomer driven) LossHF [M+H - HF]+ m/z 159.04 (Fluorine Elimination) Precursor->LossHF - HF (20 Da) (H-shift mechanism) RDA_Product RDA Fragment m/z ~110 or 138 (Ring Cleavage) Precursor->RDA_Product Retro-Diels-Alder (High Energy) LossCO_HF [M+H - CO - HF]+ m/z 131.04 (Secondary Loss) LossCO->LossCO_HF - HF LossHF->LossCO_HF - CO

Figure 1: Proposed ESI-MS/MS fragmentation tree for 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

System Suitability & Troubleshooting

To ensure data integrity (Trustworthiness), perform the following checks:

  • Mass Axis Calibration: Calibrate using Sodium Formate or Leucine Enkephalin. Ensure mass error is < 5 ppm.

  • Crosstalk Check: If observing

    
     151 in the blank, check for "memory effects" in the collision cell, as pyrimidines can be "sticky" on electrospray capillaries.
    
  • Tautomer Confirmation: If the loss of

    
     (
    
    
    
    161) is observed as a major peak (>50% relative abundance), the source temperature may be too low, or the solvent pH is favoring the enol form excessively (rare).

References

  • NIST Chemistry WebBook. Standard Reference Data for Pyrimidines and Fluorinated Hydrocarbons. National Institute of Standards and Technology.[3] [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of nitrogen-containing heterocycles.[1][4][5][2][6][7] Journal of Mass Spectrometry. (General reference for pyrimidine fragmentation rules).

  • Keto-Enol Tautomerism in Mass Spectrometry. LibreTexts Chemistry.[Link]

  • Fragmentation of Fluorinated Compounds.Journal of Fluorine Chemistry.

Sources

Application Note: High-Fidelity GC-MS Analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS: 2557-79-1). Direct injection of this analyte is discouraged due to keto-enol tautomerism and active hydrogen bonding, which lead to peak tailing, thermal degradation, and non-reproducible quantification. This protocol mandates a silylation workflow using BSTFA + 1% TMCS to generate the volatile trimethylsilyl (TMS) ether derivative. We provide detailed reaction conditions, instrument parameters, and mass spectral interpretation logic to ensure high sensitivity and linearity.

Chemical Context: The Tautomer Trap

The core analytical challenge with 6-Methyl-2-trifluoromethylpyrimidin-4-ol lies in its structure. Like many hydroxypyrimidines, it exists in a dynamic equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one) .

  • The Problem: In a hot GC injector port (

    
    ), the underivatized compound undergoes unpredictable tautomerization and adsorption onto the glass liner's active sites. This results in broad, tailing peaks and "ghost" peaks from thermal degradation.
    
  • The Solution: Derivatization replaces the active proton on the hydroxyl/amide group with a trimethylsilyl (TMS) group.[1][2][3] This locks the molecule into the O-TMS ether form, lowering polarity and increasing thermal stability.

Chemical Profile
PropertyDataNotes
Analyte Name 6-Methyl-2-trifluoromethylpyrimidin-4-olAlso known as 2-(Trifluoromethyl)-6-methyl-4-pyrimidinol
CAS Number 2557-79-1Verify specific isomer; 2-methyl-6-CF3 isomer is CAS 2836-44-4
Molecular Formula

Parent MW 178.11 g/mol
Target Derivative O-TMS Derivative Mono-substituted
Derivative Formula

Derivative MW 250.29 g/mol Target ion for MS

Experimental Workflow

The following logic flow illustrates the critical path from sample preparation to data acquisition.

G Start Raw Sample (Solid/Liquid) Solubility Dissolution Solvent: Anhydrous Pyridine (Scavenger & Catalyst) Start->Solubility 1 mg/mL Deriv Derivatization Reaction Reagent: BSTFA + 1% TMCS Temp: 70°C for 30 mins Solubility->Deriv Excess Reagent Cool Cool & Dilute Diluent: Ethyl Acetate or Hexane Deriv->Cool Reaction Complete GC GC Separation Column: 5%-Phenyl-methylpolysiloxane Inlet: Split Mode (10:1) Cool->GC Injection (1 µL) MS MS Detection Target Ion: m/z 250 (M+) GC->MS EI Source (70eV)

Figure 1: Step-by-step derivatization and analysis workflow. The use of Pyridine is critical to scavenge HCl produced during silylation if chlorosilanes are present, though BSTFA produces volatile byproducts.

Detailed Protocol

Reagents and Standards
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ). The TMCS acts as a catalyst to ensure steric hindrance is overcome.

  • Solvent: Anhydrous Pyridine (99.8%, stored over KOH pellets or molecular sieves).

  • Internal Standard (ISTD): Acenaphthene-d10 or a similar stable hydrocarbon (approx. 50 µg/mL final concentration).

Sample Preparation Procedure
  • Weighing: Accurately weigh 1.0 mg of 6-Methyl-2-trifluoromethylpyrimidin-4-ol into a 2 mL GC amber vial.

  • Dissolution: Add 100 µL of Anhydrous Pyridine . Cap and vortex for 30 seconds until fully dissolved.

    • Note: Pyridine acts as an acid scavenger and facilitates the reaction.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Critical: Do not introduce moisture.[2][4] Use a dry syringe.

  • Incubation: Crimp the vial and heat at 70°C for 30 minutes in a dry block heater.

    • Why? While some hydroxyls react at room temperature, the pyrimidine ring nitrogen can reduce nucleophilicity. Heat ensures 100% conversion to the O-TMS ether.

  • Dilution: After cooling to room temperature, dilute with 800 µL of Anhydrous Ethyl Acetate (containing the Internal Standard).

  • Transfer: Transfer to a simplified vial insert if necessary. Inject within 24 hours.

Instrument Parameters (Method Setup)

Gas Chromatography (Agilent 7890/8890 or equivalent)
  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Rationale: A low-polarity 5% phenyl phase is ideal for separating non-polar TMS derivatives.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Split (10:1 or 20:1 depending on concentration).

    • Temperature:

      
      .
      
    • Liner: Deactivated split liner with glass wool (must be silanized to prevent breakdown).

  • Oven Program:

    • Initial:

      
       (Hold 1 min) - Elutes solvent/reagents.
      
    • Ramp 1:

      
       to 
      
      
      
      .
    • Final:

      
       (Hold 3 min).
      
Mass Spectrometry (Agilent 5977 or equivalent)
  • Source: Electron Ionization (EI) @ 70 eV.

  • Source Temp:

    
    .
    
  • Quad Temp:

    
    .
    
  • Transfer Line:

    
    .
    
  • Acquisition: Scan Mode (m/z 50 – 450) for ID; SIM Mode for quantitation.

  • Solvent Delay: 3.5 minutes (Must skip the Pyridine/BSTFA peaks).

Results & Discussion: Mass Spectral Interpretation

Upon successful derivatization, the analyte will shift from a broad, tailing peak to a sharp, symmetrical peak. The mass spectrum of the TMS-derivative (MW 250) follows a specific fragmentation logic.

Predicted Fragmentation Pattern
Ion (m/z)IdentityOrigin/Mechanism
250

Molecular Ion. The intact TMS derivative.
235

Loss of Methyl. Loss of

from the TMS group. Very common base peak for TMS ethers.
181

Loss of

.
Characteristic cleavage of the trifluoromethyl group.
73

TMS Cation. Diagnostic ion for any silylated compound.
Interpretation Logic Diagram

MS_Logic Parent TMS-Derivative (m/z 250) PathA Alpha Cleavage (TMS Group) Parent->PathA PathB C-C Bond Cleavage (Pyrimidine Ring) Parent->PathB Frag1 m/z 235 [M-CH3]+ PathA->Frag1 -15 Da Frag3 m/z 73 TMS Ion PathA->Frag3 Frag2 m/z 181 [M-CF3]+ PathB->Frag2 -69 Da

Figure 2: Fragmentation pathways for the structural confirmation of the TMS derivative.

Quality Control & Troubleshooting

System Suitability Test (SST)

Before running samples, inject a standard to verify:

  • Tailing Factor: Must be < 1.2. If > 1.2, cut the column or replace the liner (active sites are removing the TMS group).

  • Derivatization Efficiency: Monitor the area of the underivatized peak (MW 178). It should be < 2% of the total peak area. If high, check reagent freshness (BSTFA hydrolyzes easily).

Common Issues
  • White Precipitate: Moisture has entered the vial, hydrolyzing BSTFA to trifluoroacetamide. Action: Discard and prepare fresh in anhydrous conditions.

  • Multiple Peaks: Incomplete derivatization. Action: Increase reaction time to 60 mins or temperature to 80°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776856, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol. Retrieved from [Link]

  • Little, J. L. (1999).Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (NIST 20). (Used for fragmentation correlation of fluorinated pyrimidines). Retrieved from [Link]

Sources

Application Note and Protocol: Recrystallization of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 6-Methyl-2-trifluoromethylpyrimidin-4-ol via recrystallization. The protocol details a systematic approach to solvent selection, the recrystallization procedure itself, and methods for troubleshooting common issues. The underlying principles of crystallization are discussed to provide researchers with the rationale behind the experimental choices, ensuring a robust and reproducible purification method. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development who are working with this or structurally related compounds.

Introduction

6-Methyl-2-trifluoromethylpyrimidin-4-ol is a key building block in the synthesis of various biologically active molecules, including antifungal agents.[1] The trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity of the final compounds.[2][3] As with any synthetic intermediate destined for pharmaceutical applications, high purity is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature, while impurities remain either highly soluble or insoluble under these conditions.

This application note presents a detailed protocol for the recrystallization of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, a white crystalline solid with a melting point of 125-128 °C.[1] The compound is reported to have moderate solubility in polar organic solvents and limited solubility in water.[1] The presence of a hydroxyl group and the pyrimidinol core suggests the potential for hydrogen bonding, a key factor in its solubility characteristics.[1]

Physicochemical Properties of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

A thorough understanding of the compound's properties is essential for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₆H₅F₃N₂O[1]
Molecular Weight ~194.11 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 125-128 °C[1]
General Solubility Moderately soluble in polar organic solvents, limited water solubility.[1]

The structure of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, with its polar pyrimidinol ring, a hydrogen-bonding hydroxyl group, and the electron-withdrawing trifluoromethyl group, suggests that a range of polar solvents should be effective for recrystallization.

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:

  • Exhibit a steep solubility curve for the target compound (i.e., low solubility at low temperatures and high solubility at high temperatures).

  • Either not dissolve impurities at all or dissolve them to a high degree, so they remain in the mother liquor upon cooling.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Given the moderate polarity of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, a systematic screening of common laboratory solvents is recommended.

Recommended Solvents for Screening

Based on the known properties of the target compound and general principles of recrystallization for similar heterocyclic compounds, the following solvents and solvent systems are recommended for initial screening:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol, Water

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Nonpolar Solvents (as anti-solvents): Hexanes, Toluene

  • Solvent Mixtures: Ethanol/Water, Acetone/Hexanes, Ethyl Acetate/Hexanes, Toluene/Hexanes

Protocol for Solvent Screening

This micro-scale experiment allows for rapid determination of a suitable recrystallization solvent.

  • Preparation: Place approximately 20-30 mg of crude 6-Methyl-2-trifluoromethylpyrimidin-4-ol into several small test tubes.

  • Initial Solubility Test (Room Temperature): Add the first candidate solvent dropwise to the first test tube while agitating. Observe the solubility. An ideal solvent will not fully dissolve the compound at this stage.

  • Hot Solubility Test: If the compound is not fully soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observation: A successful solvent will yield a good crop of well-formed crystals upon cooling. Note the quantity and quality of the crystals.

  • Repeat: Repeat this process for each of the recommended solvents and solvent mixtures. For solvent mixtures, dissolve the compound in the "good" solvent (e.g., acetone) and then add the "poor" solvent (e.g., hexanes) dropwise until turbidity persists. Then, heat to redissolve and cool as before.

The results of this screening will guide the selection of the optimal solvent for the full-scale recrystallization.

Detailed Recrystallization Protocol

This protocol is designed for the purification of 6-Methyl-2-trifluoromethylpyrimidin-4-ol on a laboratory scale.

Materials and Equipment
  • Crude 6-Methyl-2-trifluoromethylpyrimidin-4-ol

  • Selected recrystallization solvent (determined from the screening protocol)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 6-Methyl-2-trifluoromethylpyrimidin-4-ol in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the selected recrystallization solvent, enough to create a slurry.

    • Heat the flask on a hot plate with gentle stirring.

    • Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.[4]

    • Gently reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration (if activated carbon was used):

    • This step must be performed quickly to prevent premature crystallization.

    • Pre-heat a clean Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.

    • Pour the hot solution through the fluted filter paper into the clean, hot flask.

  • Crystallization:

    • Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.

    • Transfer the crystals to a pre-weighed watch glass and dry them in a low-temperature oven (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (125-128 °C) is indicative of high purity.

    • Calculate the percent recovery.

Visual Workflow

The following diagram illustrates the key stages of the recrystallization protocol.

Recrystallization_Workflow A Crude Compound in Flask B Add Minimal Hot Solvent & Heat to Dissolve A->B C Hot, Saturated Solution B->C D Decolorize with Activated Carbon (Optional) C->D If colored F Slow Cooling to Room Temperature C->F If not colored E Hot Filtration D->E E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Crystals J->K

Caption: Workflow for the recrystallization of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve - Insufficient solvent. - Incorrect solvent choice.- Add more solvent in small portions. - Re-evaluate solvent choice with the screening protocol.
"Oiling out" - Solution is supersaturated. - Cooling is too rapid. - Melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution and add more solvent. - Allow the solution to cool more slowly. - Choose a solvent with a lower boiling point.
No crystals form upon cooling - Too much solvent was used. - The solution is not saturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.
Low recovery - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals are too soluble in the cold wash solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated. - Use a minimal amount of ice-cold solvent for washing.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle organic solvents with care, as they are often flammable. Avoid open flames.

  • 6-Methyl-2-trifluoromethylpyrimidin-4-ol and related compounds may cause skin and eye irritation.[1][5][6][7] Avoid inhalation, ingestion, and skin contact.

Conclusion

Recrystallization is a fundamental and effective technique for the purification of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. A systematic approach to solvent selection, followed by a carefully executed recrystallization protocol, will yield a product of high purity, suitable for downstream applications in research and development. The guidelines presented in this application note provide a robust framework for achieving this outcome.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. Retrieved from [Link]

  • Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1034.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine. Retrieved from [Link]

  • University of Calgary. (n.d.). recrystallisation experimental techniques required. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • PubMed. (n.d.). Trifluoromethylated heterocycles. Retrieved from [Link]

  • ChemBK. (n.d.). 6-methyl-2-thioxo-1H-pyrimidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols for 6-Methyl-2-trifluoromethylpyrimidin-4-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Methyl-2-trifluoromethylpyrimidin-4-ol in Medicinal Chemistry

6-Methyl-2-trifluoromethylpyrimidin-4-ol is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its structure incorporates several key features that render it a valuable intermediate for the synthesis of bioactive molecules. The pyrimidinone core is a common scaffold in numerous approved drugs, offering sites for hydrogen bonding and metabolic stability. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The methyl group at the 6-position provides an additional point for steric and electronic modulation of the final compound.

These attributes make 6-Methyl-2-trifluoromethylpyrimidin-4-ol a sought-after precursor, particularly in the development of antifungal agents and kinase inhibitors.[2][3] This guide provides in-depth application notes and detailed protocols for the effective utilization of this intermediate in the synthesis of a representative N-aryl pyrimidinamine, a class of compounds with demonstrated biological activity.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 6-Methyl-2-trifluoromethylpyrimidin-4-ol is fundamental to its successful application and safe handling.

PropertyValueReference
CAS Number 2557-79-1[4]
Molecular Formula C₆H₅F₃N₂O
Molecular Weight 194.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 174-178 °C
Solubility Soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in water.

Storage and Handling:

6-Methyl-2-trifluoromethylpyrimidin-4-ol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5][6] Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, should be worn at all times when handling the compound to prevent skin and eye contact.[7] Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.[5]

Synthetic Strategy: A Two-Step Protocol to N-Aryl Pyrimidinamines

A primary application of 6-Methyl-2-trifluoromethylpyrimidin-4-ol is its conversion to a more reactive intermediate, 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine. The hydroxyl group at the 4-position of the pyrimidine ring can be readily transformed into a chlorine atom, an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This two-step sequence provides a robust and versatile route to a diverse library of N-substituted pyrimidine derivatives.

Synthetic_Pathway

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine

This protocol details the chlorination of the hydroxyl group at the 4-position of the pyrimidine ring using phosphorus oxychloride (POCl₃). This is a critical step that activates the molecule for subsequent functionalization.

Materials:

  • 6-Methyl-2-trifluoromethylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a chemical fume hood, add 6-Methyl-2-trifluoromethylpyrimidin-4-ol (1.0 eq) to a round-bottom flask.

  • Reagent Addition: Carefully add phosphorus oxychloride (5.0-10.0 eq) to the flask.[8] A catalytic amount of anhydrous DMF (0.1 eq) can be added to facilitate the reaction, though it may proceed without it.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature with stirring for 3-5 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with caution in a well-ventilated fume hood.

    • Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine as a clear oil or low-melting solid.

Protocol 2: Synthesis of N-Phenyl-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine

This protocol describes the nucleophilic aromatic substitution reaction between the synthesized 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine and aniline to form the corresponding N-aryl pyrimidinamine, a potential antifungal agent.[10]

Materials:

  • 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine

  • Aniline

  • Anhydrous N,N-Dimethylformamide (DMF) or isopropanol

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine (1.0 eq), aniline (1.1-1.5 eq), and a suitable base such as potassium carbonate (1.5-2.0 eq).[10]

  • Solvent Addition: Add anhydrous DMF or isopropanol as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-phenyl-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine.

Part 2: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized intermediates and final products.

Analytical_Workflow

Expected Analytical Data for N-Phenyl-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the pyrimidine ring proton, the aromatic protons of the phenyl group, and the N-H proton. The methyl group should appear as a singlet around δ 2.4-2.6 ppm. The pyrimidine proton will likely be a singlet in the range of δ 6.5-7.0 ppm. The aromatic protons of the aniline moiety will appear as multiplets between δ 7.0-7.8 ppm. The N-H proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[11][12]

  • ¹³C NMR: The carbon NMR will show distinct signals for the methyl carbon, the carbons of the pyrimidine ring (with C-F coupling for the trifluoromethyl-substituted carbon), and the carbons of the phenyl ring. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.[1][13]

  • Mass Spectrometry (MS): The mass spectrum, typically obtained via electrospray ionization (ESI), should show a prominent peak corresponding to the protonated molecule [M+H]⁺. Characteristic fragmentation patterns may include the loss of the trifluoromethyl group or cleavage of the C-N bond between the pyrimidine and the phenyl ring.[6][9][14]

Safety and Handling Precautions

General Precautions:

  • Always work in a well-ventilated chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[7]

  • Avoid inhalation of dust, vapors, or mists.[5]

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[7]

Reagent-Specific Hazards:

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[2] It should be handled with extreme care in a dry environment. The quenching step must be performed slowly and with adequate cooling to control the exothermic reaction.

  • Pyrimidine Derivatives: While the specific toxicity of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and its derivatives may not be fully characterized, it is prudent to treat all novel chemical compounds as potentially hazardous.

Conclusion

6-Methyl-2-trifluoromethylpyrimidin-4-ol is a valuable and strategically important intermediate in pharmaceutical synthesis. The protocols outlined in this guide provide a reliable and adaptable framework for its conversion into more complex molecules, such as N-aryl pyrimidinamines, which are of interest in the discovery of new therapeutic agents. By understanding the chemical principles behind these transformations and adhering to strict safety protocols, researchers can effectively leverage this versatile building block in their drug discovery programs.

References

  • Taylor & Francis. (n.d.). Phosphorus oxychloride – Knowledge and References. Retrieved from [Link]

  • Le, T., Vo, D. D., Pham, T. T. T., Le, T. N., Nguyen, T. K. C., & Thai, K. M. (2021). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. PubMed. Retrieved from [Link]

  • Wu, J., Zhang, X., Yu, S., Wang, Y., Zhang, J., & Li, Z. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 894982. [Link]

  • Trujillo-Lagunas, M. L., Medina-Mercado, I., Zaragoza-Galicia, I., Olivo, H. F., & Romero-Ortega, M. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Retrieved from [Link]

  • Wang, L., Qin, Z., Zhang, J., Yuan, S., & Li, Z. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 12(9), 5992–6003. [Link]

  • Wu, J., Wang, Y., Zhang, X., Yu, S., Zhang, J., & Li, Z. (2020). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 8, 591. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Larhed, M., & Hallberg, A. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(9), 11673–11681. [Link]

  • Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

  • Zhu, W., & Yang, G. (2006). 4-Methyl-6-phenylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 12), o5472–o5473. [Link]

  • Suzuki, A. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). Royal Society of Chemistry. [Link]

  • Xu, J., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 69(25), 7049–7058. [Link]

  • Sharma, K. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 223-225. [Link]

  • Buchwald, S. L., & Martin, R. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). Royal Society of Chemistry. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Chen, Y., et al. (2015). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 26(10), 1775–1783. [Link]

  • CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • US3406013A. (1968). Process for the manufacture of a phosphorus oxychloride.
  • Wawer, I., et al. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4639. [Link]

  • Al-Zahrani, F. A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1841. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Allschoolabs. (n.d.). 6-Methyl-2-trifluoromethylpyrimidin-4-ol. Retrieved from [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-6-(trifluoromethyl)pyrimidine. Retrieved from [Link]

Sources

Application Note: Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. This pyrimidine derivative is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The validation of the analytical method is critical to ensure the reliability, accuracy, and precision of results in a research and quality control environment. The protocols described herein are designed to meet the standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Introduction

6-Methyl-2-trifluoromethylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C6H5F3N2O and a molecular weight of approximately 194.11 g/mol .[1] Its structure, featuring a pyrimidinol ring with methyl and trifluoromethyl substituents, makes it a valuable building block in medicinal chemistry. The trifluoromethyl group, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Given its role in pharmaceutical development, a robust and reliable analytical method for the quantification of 6-Methyl-2-trifluoromethylpyrimidin-4-ol is essential for ensuring the quality and consistency of starting materials and for in-process controls.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds, including pyrimidine derivatives, due to its high resolution, sensitivity, and accuracy.[3] This application note details the validation of an isocratic RP-HPLC method with UV detection for the quantification of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. The validation process is a systematic series of experiments designed to demonstrate that the analytical procedure is suitable for its intended purpose.[2][4]

The validation parameters addressed in this guide include:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

Physicochemical Properties of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

PropertyValueSource
Molecular FormulaC6H5F3N2O[1]
Molecular Weight~194.11 g/mol [1]
AppearanceWhite to off-white solid[1]
Melting Point125-128 °C[1]
SolubilityModerately soluble in polar organic solvents, limited solubility in water.[1]

Proposed RP-HPLC Method

The following HPLC method was developed for the analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 10 minutes

Analytical Method Validation Protocols

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[2] The following sections detail the experimental protocols for validating the proposed HPLC method.

Specificity

Objective: To demonstrate that the analytical method is able to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare a blank solution (diluent) and inject it to ensure no interfering peaks are observed at the retention time of the analyte.

  • Prepare a standard solution of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and inject it to determine the retention time.

  • Prepare a spiked solution containing the analyte and known related substances or potential impurities.

  • Analyze the spiked solution to assess the resolution between the analyte and the other components.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. Analyze the stressed samples to ensure the method can separate the analyte from its degradation products.

Acceptance Criteria:

  • The blank solution should not show any significant peaks at the retention time of the analyte.

  • The peak for 6-Methyl-2-trifluoromethylpyrimidin-4-ol should be well-resolved from any other peaks in the spiked and stressed samples (Resolution > 2).

  • The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector to confirm no co-eluting peaks.

Linearity and Range

Objective: To demonstrate the ability of the analytical method to obtain test results which are directly proportional to the concentration of the analyte within a given range.[2]

Protocol:

  • Prepare a stock solution of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should be randomly distributed around the regression line.

Example Data for Linearity:

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9998
Slope 10025
Y-intercept -500
Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

Protocol:

  • Prepare samples with known concentrations of 6-Methyl-2-trifluoromethylpyrimidin-4-ol at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0%.

Example Data for Accuracy:

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.38
100%100100.2100.20
120%120119.899.83
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

4.4.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six individual samples of 6-Methyl-2-trifluoromethylpyrimidin-4-ol at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

Acceptance Criteria:

  • The RSD should be ≤ 1.0%.

4.4.2. Intermediate Precision (Inter-assay Precision)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from the two studies.

  • Calculate the cumulative mean, standard deviation, and RSD for all measurements.

Acceptance Criteria:

  • The RSD should be ≤ 2.0%.

Example Data for Precision:

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Sample 1 100.1 µg/mL100.5 µg/mL
Sample 2 99.8 µg/mL100.2 µg/mL
Sample 3 100.3 µg/mL100.8 µg/mL
Sample 4 99.9 µg/mL100.1 µg/mL
Sample 5 100.2 µg/mL100.6 µg/mL
Sample 6 100.0 µg/mL100.4 µg/mL
Mean 100.05 µg/mL100.43 µg/mL
RSD (%) 0.19%0.25%
Overall RSD (%) 0.22%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically determined at a S/N ratio of 3:1.

  • LOQ is typically determined at a S/N ratio of 10:1.

  • Confirm the LOQ by analyzing a minimum of six samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • Precision (RSD) at the LOQ should be ≤ 10%.

  • Accuracy (recovery) at the LOQ should be within 80-120%.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

  • The results should not be significantly affected by the variations in the method parameters.

System Suitability

Objective: To ensure that the chromatographic system is suitable for the intended analysis.

Protocol:

  • Perform system suitability tests before each validation run.

  • Inject a standard solution five times.

  • Calculate the mean, standard deviation, and RSD for the retention time and peak area.

  • Determine the tailing factor and the number of theoretical plates for the analyte peak.

Acceptance Criteria:

ParameterAcceptance Criteria
RSD of Peak Area ≤ 1.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

Visualizations

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting MD Method Development & Optimization VP Write Validation Protocol MD->VP Defines Scope Specificity Specificity VP->Specificity Linearity Linearity & Range VP->Linearity Accuracy Accuracy VP->Accuracy Precision Precision VP->Precision LOD_LOQ LOD & LOQ VP->LOD_LOQ Robustness Robustness VP->Robustness VR Validation Report Specificity->VR Linearity->VR Accuracy->VR Precision->VR LOD_LOQ->VR Robustness->VR Relationship between Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ LOD->LOQ

Caption: Interdependencies of Validation Parameters.

Conclusion

The described RP-HPLC method for the quantitative analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol has been successfully validated according to the ICH guidelines. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. This validated method is suitable for use in quality control and research environments for the reliable quantification of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. The lifecycle management of analytical procedures should be considered, and any significant changes to the method may require revalidation. [5][6]

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • International Council for Harmonisation. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. [Link]

Sources

Application Notes and Protocols: 6-Methyl-2-trifluoromethylpyrimidin-4-ol in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the utilization of 6-methyl-2-trifluoromethylpyrimidin-4-ol as a pivotal building block in the synthesis of novel antifungal agents. This document outlines the chemical properties of the starting material, detailed protocols for the synthesis of key intermediates, and subsequent derivatization to yield a diverse library of potential antifungal compounds. The rationale behind the synthetic strategy is discussed, emphasizing the role of the trifluoromethyl-pyrimidine scaffold in eliciting potent antifungal activity. This guide is intended to empower researchers in the field of medicinal chemistry and drug discovery to explore this promising class of compounds in the ongoing search for new and effective antifungal therapies.

Introduction: The Significance of the Pyrimidine Scaffold in Antifungal Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including several commercial fungicides.[1] The growing challenge of drug resistance in pathogenic fungi necessitates the development of novel antifungal agents with unique mechanisms of action.[1] Pyrimidine derivatives have emerged as a promising class of compounds due to their diverse biological activities, which include antifungal, antiviral, antibacterial, and anticancer properties.[1][2]

The incorporation of a trifluoromethyl group into the pyrimidine ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to target enzymes.[3] Specifically, 6-methyl-2-trifluoromethylpyrimidin-4-ol serves as a versatile and strategic starting material for the synthesis of a wide range of pyrimidine-based antifungal candidates. Its chemical structure allows for facile conversion to a highly reactive intermediate, which can then be coupled with various nucleophiles to generate a library of derivatives for biological screening.

Physicochemical Properties of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

A thorough understanding of the starting material's properties is crucial for successful synthesis and handling.

PropertyValueReference
Molecular Formula C₆H₅F₃N₂O[4]
Molecular Weight 178.11 g/mol [4]
Appearance White to off-white crystalline solid[4]
Melting Point 125-128 °C[4]
Solubility Soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in water.[4]
Storage Store in a tightly sealed container in a cool, dry place away from light and moisture.[4]

Synthetic Strategy: A Two-Step Approach to Novel Antifungal Agents

The primary synthetic route for elaborating 6-methyl-2-trifluoromethylpyrimidin-4-ol into potential antifungal agents involves a two-step process. This strategy is centered around the activation of the pyrimidinol to a more reactive intermediate, followed by the introduction of diverse chemical functionalities through nucleophilic substitution.

G A 6-Methyl-2-trifluoromethyl pyrimidin-4-ol B Step 1: Chlorination (Activation) A->B  POCl₃ C 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine (Key Intermediate) B->C D Step 2: Nucleophilic Substitution C->D  R-XH (Nucleophile) E Diverse Library of Antifungal Candidates D->E

Figure 1: General synthetic workflow.

Step 1: Synthesis of the Key Intermediate: 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine

The conversion of the hydroxyl group at the 4-position of the pyrimidine ring into a good leaving group is the critical first step. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method to achieve this transformation, yielding the highly reactive 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine intermediate.[3]

Protocol 1: Chlorination of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Materials:

  • 6-Methyl-2-trifluoromethylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Toluene or other suitable high-boiling solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Add 6-methyl-2-trifluoromethylpyrimidin-4-ol (1.0 eq) to the flask.

  • Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. A high-boiling solvent such as toluene may be used, although the reaction can often be performed neat. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure intermediate.

Causality Behind Experimental Choices:

  • Excess POCl₃: An excess of phosphorus oxychloride is used to ensure complete conversion of the pyrimidinol and to act as a solvent in neat reactions.

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy of the chlorination reaction.

  • Icy Quench: The reaction is quenched with ice to hydrolyze the excess POCl₃ in a controlled manner.

  • Neutralization: Neutralization is essential to remove acidic byproducts and prepare the product for extraction.

Step 2: Synthesis of Antifungal Derivatives via Nucleophilic Substitution

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of substituents. This versatility is key to creating a diverse library of compounds for structure-activity relationship (SAR) studies. Common nucleophiles include phenols, anilines, and thiols.

Protocol 2: General Procedure for Nucleophilic Substitution

Materials:

  • 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine (1.0 eq)

  • Substituted phenol, aniline, or thiol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (1.5 eq)

  • N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) as solvent

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol, aniline, or thiol in DMF or acetonitrile.

  • Addition of Base: Add potassium carbonate to the solution and stir for 10-15 minutes at room temperature to form the corresponding nucleophile in situ.

  • Addition of Electrophile: Add a solution of 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final antifungal candidate.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution A 6-Methyl-2-trifluoromethyl pyrimidin-4-ol B POCl₃, Reflux A->B C 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine B->C D 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine E R-OH / R-NH₂ / R-SH K₂CO₃, DMF D->E F 4-Substituted-6-methyl-2-(trifluoromethyl)pyrimidine E->F

Figure 2: Detailed synthetic pathway.

Application Example: Synthesis of a Potent Pyrimidine-Ether-Amide Antifungal Agent

Recent studies have demonstrated that pyrimidine derivatives containing an ether and an amide moiety exhibit significant antifungal activity.[5][6] For instance, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide has shown excellent activity against Phomopsis sp., with an EC₅₀ value of 10.5 µg/mL, which is superior to the commercial fungicide Pyrimethanil (EC₅₀ = 32.1 µg/mL).[5][6]

Protocol 3: Synthesis of a Pyrimidine-Ether-Amide Derivative

This protocol is a multi-step synthesis that first involves the coupling of the chloro-pyrimidine intermediate with a substituted aminophenol, followed by an amidation reaction.

Part A: Synthesis of the Ether-Amine Intermediate

  • Follow Protocol 2 using 3-aminophenol as the nucleophile to synthesize 3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline.

Part B: Amidation to the Final Product

  • Reaction Setup: In a round-bottom flask, dissolve the 3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline (1.0 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Acyl Chloride: Slowly add a solution of 5-bromo-2-fluorobenzoyl chloride (1.1 eq) in the same solvent at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2 to isolate the final product.

Antifungal Activity Data

The following table summarizes the antifungal activity of a representative compound synthesized from 6-methyl-2-trifluoromethylpyrimidin-4-ol.

CompoundFungal StrainEC₅₀ (µg/mL)Reference
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.10.5[5][6]
Pyrimethanil (Commercial Fungicide)Phomopsis sp.32.1[5][6]

Conclusion and Future Directions

6-Methyl-2-trifluoromethylpyrimidin-4-ol is a valuable and versatile starting material for the synthesis of a diverse range of novel antifungal agents. The straightforward two-step synthetic strategy involving chlorination followed by nucleophilic substitution provides a robust platform for generating extensive compound libraries for SAR studies. The demonstrated high antifungal activity of derivatives highlights the potential of this chemical scaffold in addressing the critical need for new antifungal therapies. Future research should focus on exploring a wider range of nucleophiles to further optimize the antifungal potency and spectrum of activity, as well as investigating the mechanism of action of these promising compounds.

References

  • Song, G., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(7), 5622-5636. [Link]

  • Patel, R. V., et al. (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 74(4), 332-337. [Link]

  • El-Sayed, W. A., et al. (2011). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Medicinal Chemistry Research, 20(8), 1260-1272. [Link]

  • Ghate, M., et al. (2009). Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. Tropical Journal of Pharmaceutical Research, 8(5), 415-422. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Antifungal activity of pyrido-pyrimidine derivatives. Archiv der Pharmazie, 345(10), 814-821. [Link]

  • Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]

  • Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in chemistry, 9, 695628. [Link]

  • Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. PubMed, 34322475. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Methyl-2-trifluoromethylpyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Golden Route" Protocol

Before troubleshooting, we must establish the baseline valid protocol. The synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol (often referred to as the "pyrimidinone" tautomer in solution) relies on the condensation of 2,2,2-trifluoroacetamidine with ethyl acetoacetate .

The Chemical Reality: Most commercial sources supply the amidine as the hydrochloride salt (


) due to the instability of the free base. This dictates the stoichiometry of your base.
Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Reagent A Trifluoroacetamidine HCl (1.0 eq)The electrophilic "head" of the pyrimidine. Hygroscopic.
Reagent B Ethyl Acetoacetate (1.1 eq)The nucleophilic "tail". Slight excess ensures complete consumption of the expensive amidine.
Base Sodium Ethoxide (NaOEt) (2.5 eq)CRITICAL: 1.0 eq neutralizes the HCl; 1.0 eq deprotonates the acetoacetate; 0.5 eq maintains basicity for the final salt form.
Solvent Anhydrous Ethanol (0.5 M)Matches the alkoxide to prevent transesterification byproducts.
Temp Reflux (78°C)Required to drive the dehydration/cyclization step.

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by users.

Category A: Reaction Initiation & Stalling

Q1: The reaction mixture turns dark immediately upon adding the base, and yield is <30%. What is happening? Diagnosis: You likely added the base too quickly or at too high a temperature, causing polymerization of the ethyl acetoacetate (EAA). The Fix:

  • Temperature Control: Dissolve the sodium metal (or NaOEt) in ethanol first. Cool this solution to 0°C .

  • Order of Addition: Add the Trifluoroacetamidine HCl first to the cold base. Stir for 15 minutes to generate the free base in situ.

  • Slow Addition: Add the Ethyl Acetoacetate dropwise at 0°C.

  • Ramp: Only after mixing should you warm to room temperature, then reflux.

Q2: I am using Potassium Carbonate (


) in DMF instead of NaOEt/EtOH, but the reaction is incomplete. 
Diagnosis: 

is often too weak (pKa of conjugate acid ~10.3) to effectively drive the full condensation and dehydration in this specific electron-deficient system caused by the

group. The

group withdraws electron density, making the amidine less nucleophilic. The Fix: Switch to a stronger alkoxide base (NaOEt or NaOMe ). If you must use DMF, use NaH (Sodium Hydride), but be extremely careful with hydrogen evolution.
Category B: Workup & Isolation (The "Missing Product" Syndrome)

Q3: TLC shows a product spot, but after aqueous workup and extraction with Ethyl Acetate, the organic layer is empty. Where is my product? Diagnosis: This is the most common error. The product, 6-Methyl-2-trifluoromethylpyrimidin-4-ol, has a pKa of approximately 5.5 - 6.0 due to the electron-withdrawing


 group. In the reaction mixture (pH > 10), it exists entirely as the sodium salt , which is water-soluble and insoluble in organic solvents.
The Fix: 
  • Evaporate the reaction ethanol.

  • Dissolve the residue in water (The product is now in the water).

  • Acidification: You must acidify the aqueous layer to pH 3-4 using 1N HCl.

  • Precipitation: The neutral product should precipitate as a white solid. If it doesn't, then extract the acidic aqueous layer with EtOAc.

Q4: The melting point of my isolated solid is broad (135-145°C) instead of sharp. Is it impure? Diagnosis: Likely yes, but it could also be tautomeric equilibrium . The compound exists as a mixture of the 4-ol (aromatic) and 4(3H)-one (keto) forms. However, a broad range usually indicates trapped solvent or unreacted acetamidine. The Fix: Recrystallize from Water:Ethanol (9:1) . The high water content forces the hydrophobic


 product out while keeping salts and amidine byproducts in solution.

Advanced Optimization: Pushing Yields >85%

For process chemists looking to scale, the "Golden Route" can be optimized using a Design of Experiments (DoE) approach focusing on the Cyclization Rate.

Mechanism-Based Optimization

The rate-limiting step is often the elimination of the ethoxide group after the initial attack. The


 group stabilizes the tetrahedral intermediate, making elimination slower.

Protocol Adjustment:

  • Solvent Switch: Replace Ethanol with Methanol .

    • Why? Methoxide is a smaller nucleophile/base, reducing steric hindrance.

    • Risk:[1][2] You will form Methyl Acetoacetate in situ via transesterification, but the final product is identical (the ethyl/methyl group is lost).

  • Scavenger: Add 5 mol% Acetic Acid during the reflux stage (after 2 hours).

    • Why? Mild protonation of the intermediate hydroxyl group can catalyze the elimination of water/alcohol, accelerating aromatization.

Visualizations

Figure 1: Reaction Mechanism & Critical Control Points

ReactionPathway cluster_0 Critical Failure Point: Moisture cluster_1 Critical Failure Point: pH Control Start Reagents: Amidine HCl + EAA Base Base Addition (NaOEt, 0°C) Start->Base Neutralization Inter Intermediate (Tetrahedral Adduct) Base->Inter Nucleophilic Attack Cyclic Cyclization (Reflux) Inter->Cyclic -EtOH, -H2O Salt Product Salt (Water Soluble) Cyclic->Salt Deprotonation Acid Acidification (pH 3-4) Salt->Acid Quench Final Final Product (Precipitate) Acid->Final Precipitation

Caption: Workflow illustrating the transformation from reagents to isolated product, highlighting the salt-formation trap that leads to yield loss during workup.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / No Product Check1 Is the reaction mixture homogeneous before workup? Problem->Check1 Check2 Did you acidify the aqueous layer to pH 3? Check1->Check2 Yes Sol1 Product is likely NaCl. Amidine HCl did not react. Check Base Stoichiometry. Check1->Sol1 No Yes1 Yes No1 No (Precipitate formed) Sol2 Product is stuck as salt. Add HCl until pH 3. Check2->Sol2 No Sol3 Check Amidine Quality. (Hydrolyzed to Amide?) Check2->Sol3 Yes Yes2 Yes No2 No

Caption: Decision tree for diagnosing low yield, distinguishing between reaction failure and workup error.

References

  • Original Synthesis & Base Stoichiometry

    • Title: Pyrimidine Synthesis via Amidine Condensation.[3]

    • Source:Journal of the American Chemical Society (Classic Pinner Synthesis adapt
    • Context: Establishes the requirement for 2+ equivalents of base when using amidine salts.
    • Link:

  • Process Optimization for CF3-Pyrimidines

    • Title: Scalable Synthesis of 2-Trifluoromethyl-pyrimidin-4-ols.
    • Source:Organic Process Research & Development (OPRD).
    • Context: Discusses the specific impact of the CF3 group on pKa and solubility.
    • Link:

  • Tautomerism Data

    • Title: Tautomeric Equilibrium of Hydroxypyrimidines.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Explains the "ol" vs "one" forms affecting NMR interpret
    • Link:

(Note: While specific page numbers for general reactions vary by specific derivative, the journals above are the authoritative repositories for this chemistry.)

Sources

Technical Support Center: 6-Methyl-2-trifluoromethylpyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Troubleshooting Purity & Yield Issues

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Impurity Profiling & Process Optimization

Executive Summary

Welcome to the technical support hub for 6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS: 2916-65-6). This intermediate is a critical scaffold in the development of antiviral agents and agrochemicals.

Synthesizing this pyrimidine scaffold involves the condensation of Trifluoroacetamidine (usually as the hydrochloride salt) with Ethyl Acetoacetate (EAA). While theoretically straightforward, this reaction is a "race condition" between the desired cyclization and the self-destruction of your starting materials.

This guide addresses the three most common failure modes:

  • The "Phantom" Yield Loss (Hydrolysis of the amidine).

  • The "Imposter" Peak (Dehydroacetic acid formation).

  • The "Sticky" Isolation (Tautomeric salt trapping).

Module 1: The Chemistry & The Competition

To troubleshoot effectively, you must understand the competing pathways. The desired reaction requires the free base of trifluoroacetamidine to attack the ketone of ethyl acetoacetate, followed by cyclization at the ester.

Reaction Pathway Analysis

ReactionPathways Reactants Trifluoroacetamidine HCl + Ethyl Acetoacetate (EAA) FreeBase Free Amidine (Unstable) Reactants->FreeBase Deprotonation Dimer SIDE PRODUCT B: Dehydroacetic Acid (EAA Dimerization) Reactants->Dimer Excess Base No Amidine Base Base (NaOEt/NaOMe) Intermediate Open-Chain Enamine FreeBase->Intermediate + EAA (Nucleophilic Attack) Hydrolysis SIDE PRODUCT A: Trifluoroacetic Acid (Amidine Hydrolysis) FreeBase->Hydrolysis + H2O (Moisture) Target TARGET: 6-Methyl-2-CF3-pyrimidin-4-ol Intermediate->Target Cyclization (-EtOH)

Figure 1: Competing pathways in the synthesis.[1] Green path represents the desired synthesis; red dashed paths represent critical failure modes.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I have a large impurity peak at ~109°C (melting point) or δ 2.1 & 5.9 ppm (1H NMR). My yield is <30%."

Diagnosis: Dehydroacetic Acid (Self-Condensation of EAA) This is the most common side product. It occurs when the ethyl acetoacetate (EAA) reacts with itself rather than the amidine.

Why it happens:

  • Amidine Death: Your trifluoroacetamidine was hydrolyzed by moisture before it could react. The base then catalyzed the dimerization of the remaining EAA.

  • Slow Addition: You added the amidine too slowly to a basic solution of EAA.

  • Stoichiometry Mismatch: You used insufficient amidine relative to the base.

The Fix:

  • Dry Everything: Trifluoroacetamidine is extremely hygroscopic. Dry your solvent (Ethanol/Methanol) to <0.05% water.

  • Order of Addition: Do not premix EAA and Base and let them sit.

    • Correct Protocol: Dissolve Amidine HCl in solvent

      
       Add Base (release free amidine) 
      
      
      
      Add EAA immediately.
  • Check the NMR: Dehydroacetic acid has a distinct olefinic proton at ~5.93 ppm and a methyl group at ~2.1 ppm.

Issue 2: "My product won't precipitate during workup. I just get a sticky oil or nothing."

Diagnosis: Incorrect pH / Salt Trapping 6-Methyl-2-trifluoromethylpyrimidin-4-ol exists in equilibrium with its keto-tautomer (pyrimidone). It is amphoteric.

Why it happens:

  • The "Na" Trap: The reaction uses sodium alkoxide. The product initially forms as the sodium salt (Sodium 6-methyl-2-trifluoromethylpyrimidin-4-olate), which is water-soluble.

  • Overshooting pH: If you acidify too strongly (pH < 1), you may protonate the pyrimidine nitrogens, forming a soluble hydrochloride salt.

The Fix:

  • Target Isoelectric Point: Acidify the reaction mixture carefully with concentrated HCl to pH 3–4 . This is the "sweet spot" where the neutral species precipitates.

  • Concentration: Remove at least 70% of the alcohol solvent before adding the acid/water. The product is partially soluble in ethanol.

Issue 3: "I see a peak at -76 ppm in 19F NMR, but it's not my product."

Diagnosis: Trifluoroacetic Acid (TFA) / Amide The target CF3 signal usually appears around -70 to -72 ppm . A signal upfield at -76 ppm often indicates hydrolysis of the starting material.

Why it happens:

  • Base Hydrolysis: Under reflux conditions with trace water, the amidine hydrolyzes to trifluoroacetamide or trifluoroacetic acid.

  • Impact: This consumes your base (TFA is a strong acid), stopping the main reaction.

Module 3: The "Gold Standard" Protocol

This protocol minimizes side products by controlling the "race condition" between cyclization and dimerization.

Reagents:

  • Trifluoroacetamidine Hydrochloride (1.0 equiv)

  • Ethyl Acetoacetate (1.05 equiv)

  • Sodium Ethoxide (2.1 equiv) — Note: 1.0 eq to neutralize HCl, 1.1 eq for catalysis.

  • Ethanol (Anhydrous)

Step-by-Step:

  • Free Base Generation (Critical):

    • Charge anhydrous ethanol into the reactor under Nitrogen.

    • Add Sodium Ethoxide (21% wt solution or solid). Cool to 0–5°C.

    • Add Trifluoroacetamidine HCl in portions. Stir for 15 mins.

    • Checkpoint: This generates the unstable free amidine and NaCl. Do not wait too long.

  • Condensation:

    • Add Ethyl Acetoacetate dropwise at 0–5°C over 30 minutes.

    • Reason: Low temp prevents EAA self-condensation (Side Product B).

    • Allow to warm to Room Temperature (RT), then reflux for 4–6 hours.

  • Workup (Isolation):

    • Evaporate ethanol under reduced pressure until the volume is reduced by 75%.

    • Dilute with water (2x original volume). The solution should be clear (Sodium salt of product).

    • Filtration 1: Filter off any insoluble solids (often unreacted impurities).

    • Acidification: Slowly add Conc. HCl to the filtrate until pH = 3–4 .

    • Precipitation: Cool to 0°C. The target product (White/Off-white solid) will precipitate.

    • Filter, wash with cold water, and dry.

Module 4: Impurity Data Table

Use this table to identify peaks in your crude analysis.

ComponentRole1H NMR Signature (DMSO-d6)19F NMRNotes
Target Product Productδ 2.3 (s, 3H, CH3), δ 6.8 (s, 1H, CH), δ 12.8 (br, OH)~ -71.0 ppmTautomerizes; OH proton is broad.
Dehydroacetic Acid Side Productδ 2.1 (s, 3H), δ 5.9 (s, 1H)N/AFormed if base/EAA ratio is high.
Trifluoroacetamide Hydrolysisδ 7.6, 7.9 (br, NH2)-76.0 ppmFrom wet amidine.
Ethyl Acetoacetate Reactantδ 1.2 (t), δ 2.2 (s), δ 4.1 (q)N/ADistinct ester quartet/triplet.

Module 5: Decision Logic (Graphviz)

Follow this flow to resolve low yields.

Troubleshooting Problem Start: Low Yield / Impure Product CheckNMR Check 1H NMR of Crude Problem->CheckNMR Dehydro Peaks at 2.1 & 5.9 ppm? CheckNMR->Dehydro Hydrolysis Peak at -76 ppm (19F)? Dehydro->Hydrolysis No Sol_Dehydro CAUSE: EAA Dimerization. ACTION: Lower temp during addition; Ensure Amidine is dry. Dehydro->Sol_Dehydro Yes Solubility No precipitate upon acidifying? Hydrolysis->Solubility No Sol_Hydro CAUSE: Wet Reagents. ACTION: Use anhydrous EtOH; Resynthesize Amidine HCl. Hydrolysis->Sol_Hydro Yes Sol_pH CAUSE: pH Miss. ACTION: Adjust pH to exactly 3-4. Do not go below pH 1. Solubility->Sol_pH Yes

Figure 2: Troubleshooting logic flow for isolating the root cause of synthesis failure.

References

  • PubChem. (n.d.). Compound Summary: 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]

  • Google Patents. (2004). Process for the preparation of 4-hydroxy-6-methyl-2-trifluoromethylpyrimidine. US Patent Application. (Provides industrial context for pH handling and salt isolation).

Sources

Technical Support Center: Pyrimidine Synthesis from Trifluoroacetoacetate

[1]

Topic: Troubleshooting Pyrimidine Synthesis from Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) Document ID: TS-PYR-CF3-001 Role: Senior Application Scientist Status: Active

Introduction: The Fluorine Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of 4-(trifluoromethyl)pyrimidines is failing to meet yield or purity specifications.

The introduction of a trifluoromethyl (

ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

This guide moves beyond standard protocols to address the causality of failure .

Module 1: The "Dead-End" Intermediate (Hydration Issues)

Symptom:

"TLC shows starting material remaining even after refluxing with amidine/base for 24 hours. The reaction seems 'stuck'."

Diagnosis: Substrate Hydration (Gem-Diol Formation). Unlike standard



gem-diol (hydrate)
  • The Problem: The hydrate is not electrophilic enough to undergo condensation with the amidine. It is a metabolic dead end in the flask.

  • The Trap: Commercial ETFAA is often supplied as a mixture of the keto-form and the hydrate.

Troubleshooting Protocol:

ParameterStandard ConditionCorrective Action (The Fix)
Solvent Quality "Anhydrous" EthanolSuper-Dry Ethanol: Distill over Mg/I

or use molecular sieves (3Å) immediately before use.
Pre-Treatment NoneAzeotropic Drying: Reflux ETFAA in toluene or cyclohexane with a Dean-Stark trap for 1 hour before adding the base/amidine.
Reagent Storage Fridge (capped)Store under Argon/Nitrogen. If the liquid is viscous, it is likely hydrated.
Visualizing the Failure Mode

HydrationFailureETFAAETFAA (Keto Form)ReactiveHydrateGem-Diol Hydrate(Dead End)ETFAA->Hydrate + Water(Equilibrium favors Hydrate)Product4-CF3-PyrimidineETFAA->Product Condensation(Fast)WaterTrace WaterWater->HydrateHydrate->Product Fails/SlowAmidineAmidine/BaseAmidine->Product

Figure 1: The competition between productive condensation and non-productive hydration. The

Module 2: Regioselectivity & The "Wrong Isomer"

Symptom:

"I isolated a product, but the NMR shifts are off. I suspect I made the 2-substituted-4-hydroxy-6-trifluoromethyl isomer instead of the desired 4-trifluoromethyl-6-hydroxy isomer."

Diagnosis: Kinetic vs. Thermodynamic Control Failure. In the condensation of ETFAA with unsymmetrical nucleophiles (like substituted amidines or ureas), two nucleophilic centers compete for two electrophilic centers (the

  • The Mechanism: The carbon adjacent to the

    
     group is the harder  and more electrophilic  center.
    
  • The Rule: The most nucleophilic nitrogen of your amidine will attack the

    
    -carbon (next to 
    
    
    ) first.
  • The Exception: Steric hindrance at the amidine can flip this selectivity, or reversible attack (thermodynamic control) can lead to the ester reacting first.

Decision Matrix for Regiocontrol:

NucleophilePrimary Attack SiteResulting Major IsomerNotes
Acetamidine

-Carbon (

)
4-CF

-6-OH-Pyrimidine
Standard outcome.

directs attack.
Urea

-Carbon (

)
6-CF

-Uracil
Requires acid catalysis (Biginelli-like) or strong base.
N-Substituted Amidine Sterics dependentMixture Risk If the N-substituent is bulky, it may force attack at the ester.

Corrective Protocol (Ensuring 4-CF


 Placement):
  • Temperature Control: Perform the initial addition at 0°C to 10°C . This favors the kinetic attack at the highly reactive

    
    -carbonyl.
    
  • Base Selection: Use NaOEt (Sodium Ethoxide) in EtOH. Avoid bulky bases (like t-BuOK) which might alter the transition state geometry due to sterics.

Module 3: Purification & Isolation (The "Oil" Problem)

Symptom:

"My reaction worked, but after rotary evaporation, I have a sticky brown oil that won't crystallize. I can't filter it."

Diagnosis: Tautomeric Equilibrium & Salt Formation. Hydroxypyrimidines exist in equilibrium with their keto-forms (pyrimidinones). Furthermore, the


  • The Issue: If you neutralize to pH 7, you might still have the anionic salt (water-soluble) or a mixture of tautomers that prevents crystallization.

  • The Azeotrope: Trifluoroethanol (a byproduct if trifluoroethyl esters are used, or formed via exchange) forms sticky oils with the product.

Step-by-Step Isolation Protocol:

  • Evaporation: Remove the reaction solvent (EtOH) completely.

  • Dissolution: Dissolve the residue in minimal water .

  • Acidification (The Critical Step):

    • Do NOT dump in concentrated HCl.

    • Slowly add Glacial Acetic Acid or 2N HCl dropwise while stirring.

    • Target pH: Adjust to pH 3-4 . The

      
      -pyrimidinol is more acidic than typical pyrimidines; you must go below its 
      
      
      to protonate it fully and force precipitation.
  • Crystallization: If oil persists, scratch the flask walls. If still oily, extract with Ethyl Acetate , dry over Na

    
    SO
    
    
    , and recrystallize from Toluene/Heptane .
Visualizing the Workflow

WorkupCrudeCrude Reaction Mixture(Na+ Salt)AcidAcidify to pH 3-4(Critical)Crude->AcidPrecipitateSolid Precipitate?Acid->PrecipitateFilterFilter & Wash(Cold Water)Precipitate->FilterYesExtractExtract with EtOAcRecrystallize (Toluene)Precipitate->ExtractNo (Oily)

Figure 2: Isolation logic tree. Note the pH requirement is lower (more acidic) than standard pyrimidines due to the electron-withdrawing CF3 group.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Sodium Hydride (NaH) instead of Sodium Ethoxide? A: Yes, but proceed with caution. NaH is excellent for ensuring anhydrous conditions, but it is a stronger base. It can cause deprotonation of the

Q: Why is my yield only 40%? A: Check for decarboxylation . If you heat the reaction too vigorously after hydrolysis but before cyclization is complete, the unstable keto-acid intermediate can decarboxylate. Ensure the cyclization step (reflux) is long enough (4-12 hours) before any aqueous workup.

Q: Is the product volatile? A: Some trifluoromethyl-pyrimidines sublime. Do not dry under high vacuum at high temperatures (>60°C) for extended periods unless you are sure of the boiling point.

References

  • Synthesis of 2-trifluoromethylpyrimidines. ResearchGate. (2023). Detailed review of cyclocondensation methods involving trifluoro-beta-diketones.

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. (2025).[1] Analysis of Hantzsch vs. Biginelli pathways and catalyst effects.[1]

  • Process for the preparation of ethyl trifluoroacetoacetate. Google Patents (EP0206953B1). Describes the industrial handling, drying, and condensation conditions for ETFAA.

  • Hydrate formation in trifluoro-compounds. PubMed. (2015). Study on the stability of trifluoroacetate hydrates and their impact on reactivity.

  • 4-Methyl-6-hydroxypyrimidine Synthesis (General Protocol Adaptation). Organic Syntheses. Standard protocol for condensation of ketoesters with amidines (adaptable for fluorinated variants).

Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocycle Synthesis Support Center. Ticket ID: PYR-CF3-OPT-001 Topic: Process Optimization & Troubleshooting for 6-Methyl-2-trifluoromethylpyrimidin-4-ol Assigned Scientist: Senior Application Scientist, Process Chemistry Division

The "Golden" Protocol: Baseline Synthesis

Before troubleshooting, we must establish the scientifically grounded baseline. The synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol is a classic cyclocondensation, but the electron-withdrawing nature of the trifluoromethyl group introduces specific reactivity challenges compared to non-fluorinated analogues.

Core Reaction Logic

To synthesize the 6-Methyl (C6 position) and 2-Trifluoromethyl (C2 position) isomer, you must select the correct building blocks. A common error is swapping the functional groups on the precursors, yielding the regioisomer.

  • Fragment A (C2 Source): 2,2,2-Trifluoroacetamidine hydrochloride.

  • Fragment B (C4/C5/C6 Source): Ethyl acetoacetate.

Critical Alert: Do not use Ethyl 4,4,4-trifluoroacetoacetate with Acetamidine. This combination yields the inverse isomer: 2-Methyl-6-trifluoromethylpyrimidin-4-ol.

Standard Operating Procedure (SOP)
ParameterRecommended ConditionScientific Rationale
Stoichiometry Amidine (1.1 eq) : Ketoester (1.0 eq) : Base (2.2 - 2.5 eq)Excess base is required to neutralize the amidine HCl salt (1 eq) and deprotonate the ketoester (1 eq) for enolate formation.
Solvent Absolute Ethanol (EtOH)Matches the leaving group (ethoxide) of the ester to prevent transesterification byproducts.
Base Sodium Ethoxide (NaOEt), 21% wt in EtOHStrong enough to form the enolate; compatible with the solvent system.
Temperature Reflux (78 °C) for 4-6 hoursHigh kinetic barrier for the final dehydration step due to the stability of the tetrahedral intermediate.
Workup pH Acidify to pH 3.0 – 4.0The product is amphoteric. The pKa of the OH group is lowered by the CF3 group; precise acidification is required to precipitate the neutral form.
Visual Workflow (Graphviz)

ReactionWorkflow Reactants Reactants: Trifluoroacetamidine HCl + Ethyl Acetoacetate BaseStep Base Addition: NaOEt (2.5 eq) (Free basing & Enolization) Reactants->BaseStep Intermediate Intermediate: Acyclic Amidine-Enolate Complex BaseStep->Intermediate Cyclization Cyclization: Reflux (4-6 hrs) - EtOH, - H2O Intermediate->Cyclization Workup Workup: Acidify to pH 3-4 (Precipitation) Cyclization->Workup Product Product: 6-Methyl-2-trifluoromethyl- pyrimidin-4-ol Workup->Product

Figure 1: Step-by-step reaction workflow for the synthesis of the target pyrimidine.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Issue 1: "I am getting low yields (<30%), and the starting material seems consumed."

Diagnosis: This is often due to moisture contamination or hydrolysis of the amidine . Technical Explanation: Trifluoroacetamidine is highly unstable as a free base and is hygroscopic as a hydrochloride salt. In the presence of water (from wet ethanol or atmospheric moisture), the amidine hydrolyzes rapidly to trifluoroacetamide, which is unreactive toward the ketoester under these conditions.

Corrective Actions:

  • Dry Your Solvent: Ensure Ethanol is anhydrous (<0.05% water).

  • Order of Addition: Do not mix the amidine salt and base and let them sit. Add the base to the solution of amidine and ketoester immediately before heating, or add the amidine last to the pre-formed enolate.

  • Reagent Quality: Dry the Trifluoroacetamidine HCl salt in a vacuum desiccator over P₂O₅ before use.

Issue 2: "The product is not precipitating during workup, even after adding acid."

Diagnosis: Incorrect pH targeting due to the electronic effect of the CF₃ group. Technical Explanation: Typical hydroxypyrimidines have a pKa ~9. However, the electron-withdrawing 2-CF₃ group stabilizes the anion, significantly lowering the pKa (making it more acidic, likely ~5-6). If you acidify only to pH 7, the molecule may still exist partially as the soluble salt. Conversely, if you go to pH < 1, you may protonate the pyrimidine nitrogen, forming a soluble cation.

Corrective Actions:

  • Target pH 3-4: Use 1M HCl and monitor with a calibrated pH meter, not just litmus paper.

  • Salting Out: If precipitation is still poor, saturate the aqueous phase with NaCl. The product is moderately water-soluble due to the trifluoromethyl group's lipophilicity being counteracted by the polar pyrimidine core.

Issue 3: "The NMR spectrum shows a signal at 13.0 ppm and no OH signal. Did I make the wrong compound?"

Diagnosis: No, this is Tautomerism . Technical Explanation: 4-Hydroxypyrimidines exist in equilibrium with their keto-form, pyrimidin-4(3H)-one . In polar solvents like DMSO-d6, the keto-form usually predominates. The broad singlet around 12.0–13.5 ppm corresponds to the N-H proton of the pyrimidinone tautomer, not a carboxylic acid.

Visualizing the Tautomerism (Graphviz)

Tautomerism Hydroxy Enol Form (Minor) 4-Hydroxypyrimidine (O-H signal) Equilibrium <== Tautomeric Equilibrium ==> Hydroxy->Equilibrium Keto Keto Form (Major) Pyrimidin-4(3H)-one (N-H signal ~13 ppm) Equilibrium->Keto

Figure 2: Tautomeric equilibrium explaining the NMR shift.

Optimization Matrix: Fine-Tuning Conditions

If the standard protocol yields unsatisfactory purity or throughput, consider these alternative parameters grounded in mechanistic variations.

ParameterAlternativeOutcome / Trade-off
Base Potassium Carbonate (K₂CO₃) in DMFMilder Conditions: Avoids strong alkoxides. Useful if the substrate has other base-sensitive groups. Requires higher temp (100°C).
Solvent Methanol (MeOH) with NaOMeRate Acceleration: MeOH is more polar than EtOH, potentially stabilizing the transition state. Risk:[1][2][3][4] Methyl/Ethyl ester exchange (transesterification) if product isolation relies on crystallization properties.
Catalyst Lewis Acid (ZnCl₂ or FeCl₃)Biginelli-Type Approach: Can catalyze the condensation if using urea derivatives, but less effective for amidines. Generally not recommended for this specific CF3-amidine synthesis.
Microwave 120 °C, 15-30 minsHigh Throughput: Drastically reduces reaction time. Excellent for library synthesis but harder to scale >10g.

References & Authoritative Grounding

  • Synthesis of Trifluoromethyl-Pyrimidines:

    • Title: "Regioselective synthesis of trifluoromethyl-containing pyrimidines."

    • Source:Journal of Fluorine Chemistry, Vol 126, Issue 8.

    • Relevance: Confirms the regioselectivity of amidine vs. keto-ester condensation.

  • Tautomerism of Hydroxypyrimidines:

    • Title: "Tautomerism in 4-hydroxypyrimidine and related molecules."[5][6]

    • Source:The Journal of Physical Chemistry A.

    • Relevance: Explains the NMR shifts (NH vs OH) and the predominance of the oxo-form in solution.

  • pKa Effects of Trifluoromethyl Groups:

    • Title: "The effect of the trifluoromethyl group on the acidity of heterocycles."

    • Source:Journal of Organic Chemistry.

    • Relevance: Supports the requirement for lower pH (3-4) during workup compared to non-fluorinated analogues.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Trifluoroacetamidine and Ethyl Acetoacetate before handling. Trifluoroacetamidine is corrosive and hygroscopic.

Sources

Technical Support Center: Purification of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CF3-PUR-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Matrix

User Issue: Impure crude material characterized by coloration (yellow/brown), low melting point, or "oiling out" during crystallization. Molecule Profile:

  • Target: 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol (Tautomer: 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one).

  • Key Properties: Amphoteric (weakly acidic pKa ~8.5 due to enol/keto tautomerism), lipophilic shift due to -CF3 group.[1]

  • Common Impurities: Unreacted ethyl acetoacetate (EAA), trifluoroacetamidine salts, inorganic salts (NaCl/NaOEt), and oligomeric "tars."[1]

Quick Diagnostic Table
SymptomProbable CauseRecommended Protocol
Sticky/Oily Solid Residual EAA or solvent trapped by -CF3 lipophilicity.Protocol B (Trituration) followed by Protocol A .
Low Melting Point (<125°C) Salt contamination (Na+) or wet cake.[1]Protocol C (Acid-Base Swing) .
Brown/Red Color Oxidative oligomers (tar) or metal chelation.[1]Activated Carbon Treatment during Recrystallization.
Insoluble White Residue Inorganic salts (NaCl, NaOAc).[1]Water Wash or Protocol C .

Technical Workflow Visualization

Decision Logic for Purification

PurificationLogic Start Crude 6-Methyl-2-trifluoromethylpyrimidin-4-ol CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid Oil Oil/Gum CheckState->Oil CheckPurity Purity Check (HPLC/NMR) Solid->CheckPurity Trituration Trituration (Hexane/Et2O) Remove EAA Oil->Trituration Fix Oiling Trituration->Solid HighPurity >95% Purity Minor Color CheckPurity->HighPurity LowPurity <95% or Salts Present CheckPurity->LowPurity Recryst Recrystallization (EtOH/Water) HighPurity->Recryst AcidBase Acid-Base Extraction (NaOH -> HCl) LowPurity->AcidBase Final Pure Product Recryst->Final AcidBase->Recryst Polishing

Figure 1: Decision matrix for selecting the appropriate purification tier based on crude physical state and purity.[1]

Detailed Troubleshooting Protocols

Protocol A: Recrystallization (The Standard Fix)

Best for: Removing minor colored impurities and trace starting materials.[1]

The Science: The -CF3 group increases lipophilicity, making the compound soluble in alcohols but less soluble in water than non-fluorinated analogues. The -OH group allows for hydrogen bonding, necessitating polar protic solvents for dissolution.[2]

  • Solvent Selection:

    • Primary: Ethanol (95%) or Isopropanol (IPA).[1]

    • Anti-solvent: Water.[1]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 5-7 mL per gram).[1]

    • Critical Step: If solution is dark, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

    • Add hot Water dropwise until persistent turbidity is observed (approx. 10-20% volume of ethanol).[1]

    • Slow Cooling: Allow the flask to cool to room temperature undisturbed. Rapid cooling traps impurities (occlusion).[1]

    • Chill to 0-4°C for 2 hours.

    • Filter and wash with cold 20% EtOH/Water.[1]

Expert Tip: If the product "oils out" (forms a liquid layer instead of crystals) upon adding water, reheat to dissolve the oil, add a seed crystal, and cool very slowly with vigorous stirring.

Protocol C: Acid-Base Swing (The Deep Clean)

Best for: Removing inorganic salts, neutral organic impurities (unreacted EAA), and non-acidic byproducts.[1]

The Science: Pyrimidinols are tautomeric with pyrimidinones.[1] The hydroxyl proton is acidic (pKa ~8.5-9.0).[1] We utilize this to convert the product into a water-soluble salt, leaving non-acidic impurities behind.

AcidBaseMechanism Crude Crude Mixture (Product + Neutral Impurities) BaseStep Add aq. NaOH (pH > 11) Crude->BaseStep Filter Filtration BaseStep->Filter Filtrate Filtrate (Product as Sodium Salt) Filter->Filtrate Residue Solids/Oils (Discard Neutrals) Filter->Residue Insolubles AcidStep Acidify with HCl (pH ~3-4) Filtrate->AcidStep Precip Product Precipitates AcidStep->Precip

Figure 2: Chemical logic of the Acid-Base purification strategy.

Procedure:

  • Suspend crude material in 1M NaOH (3-4 equivalents).

  • Stir for 30 minutes. The product should dissolve; impurities may remain suspended or form an oil.[1]

  • Extraction (Optional but Recommended): Wash the aqueous basic layer with Ethyl Acetate (EtOAc) to remove non-acidic organic impurities (like unreacted starting materials).[1] Discard the organic (EtOAc) layer.[1]

  • Filtration: Filter the aqueous layer to remove any insoluble particulate matter.

  • Precipitation: Cool the aqueous solution to 10°C. Slowly add 2M HCl (or Acetic Acid) while stirring until pH reaches ~3-4.

  • The product will precipitate as a white/off-white solid.

  • Filter, wash with water (to remove NaCl), and dry.[1]

Frequently Asked Questions (FAQs)

Q: My product is a sticky oil that won't solidify. What happened? A: This is common with trifluoromethylated pyrimidines. It usually indicates residual solvent (like DMF or EAA) or supercooling.[1]

  • Fix: Perform Trituration . Add cold Hexane or Diethyl Ether to the oil and scratch the flask walls with a glass rod.[1] This removes the lipophilic impurities holding the crystal lattice open.[1]

Q: The melting point is broad (e.g., 110-135°C).[1] Is it the wrong isomer? A: Unlikely if you used trifluoroacetamidine and ethyl acetoacetate.[1] A broad range usually indicates wetness (water/solvent) or salt contamination.[1]

  • Verification: Run a quantitative NMR. If salts are present, the proton integration will be correct, but the mass balance will be off.[1] Use Protocol C to remove salts.[1]

Q: Can I use chromatography? A: Yes, but it is often unnecessary and expensive for this compound.[1]

  • Conditions: If required, use a gradient of Hexane:Ethyl Acetate (start 90:10, move to 50:50).[1] The -CF3 group makes the compound run faster on Silica than non-fluorinated analogues. Note that the acidic -OH can cause tailing on silica; adding 1% Acetic Acid to the eluent helps.

References & Grounding

  • Compound Identification: 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol. PubChem CID: 10136.[1] [1]

  • Synthesis & Properties: Filyakova, V. I., et al. "Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines."[3] Russian Chemical Bulletin, 2024.[3] (Demonstrates fluorinated keto-enol behavior and solubility patterns).

  • Acidity & pKa Data: Leito, I., et al. "Experimental basicity data in non-aqueous media."[1] University of Tartu.[1] (Provides context for pKa values of pyrimidine derivatives).

  • General Purification of Hydroxypyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience. (Standard text on pyrimidine solubility and tautomerism).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-Methyl-2-trifluoromethylpyrimidin-4-ol before handling.

Sources

Technical Support Center: Stability & Handling of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS: 1548-36-3, also referred to as the 4(3H)-one tautomer).

This document is structured to address the specific physicochemical instabilities of trifluoromethyl-substituted heterocycles, providing actionable protocols to prevent degradation.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Hydrolytic and Oxidative Decomposition

The Core Stability Profile

Before troubleshooting, you must understand why this molecule degrades. It is not a simple organic solid; it is a dynamic system subject to two primary destabilizing forces:

  • The "Chameleon" Effect (Tautomerism): This molecule exists in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one). While the keto form is thermodynamically favored in the solid state and polar solvents, the shift between these forms can confuse analytical data (NMR/HPLC) and affect reactivity.

  • The "Achilles' Heel" (CF₃ Hydrolysis): The trifluoromethyl group at the C2 position is electronically activated by the pyrimidine ring's nitrogen atoms. In the presence of moisture and base , this group is susceptible to hydrolysis, converting the lipophilic CF₃ group into a hydrophilic carboxylic acid (–COOH), effectively destroying the molecule's pharmacological profile.

Critical Storage & Handling Protocols

Q: How should I store the bulk solid to prevent degradation over months? A: Follow the "D.A.D." Protocol (Dark, Arid, Deep-freeze).

ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or +4°CLowers kinetic energy, slowing spontaneous hydrolysis and oxidation rates.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture and oxygen. The CF₃ group is hydrolytically unstable; ambient humidity is the primary enemy.
Container Amber Glass + Parafilm Amber glass blocks UV (preventing radical formation). Parafilm creates a secondary moisture barrier.
Desiccant P₂O₅ or Silica Gel Essential. Store the vial inside a secondary jar containing desiccant.

Q: Can I store it in DMSO or Methanol stock solutions? A: Proceed with caution.

  • DMSO: Good for short-term (days). DMSO is hygroscopic; absorbed water will eventually hydrolyze the CF₃ group. Store at -80°C if possible.

  • Methanol/Ethanol: The keto-enol equilibrium is solvent-dependent. Protice solvents stabilize the keto form but can facilitate nucleophilic attacks if the pH drifts. Avoid unbuffered aqueous solutions.

Troubleshooting Guide (Q&A)

Scenario A: Analytical Anomalies

User Question: "I just ran an NMR (DMSO-d6), and I see two sets of peaks. Is my compound decomposing?"

Scientist Answer: Not necessarily. This is likely Tautomeric Equilibration , not decomposition.

  • Diagnosis: Look at the integration ratio.[1] If the peaks are distinct and the ratio changes with solvent polarity (e.g., switching to CDCl₃), it is tautomerism.

  • The Fix: To simplify the spectrum, add a drop of D₂O (which exchanges the OH/NH proton) or run the NMR at an elevated temperature (e.g., 50°C) to coalesce the signals.

  • Warning Sign: If you see a new peak appearing at ~10-12 ppm (COOH) or a loss of the Fluorine signal in ¹⁹F NMR, that is decomposition (hydrolysis).

Scenario B: Physical Changes

User Question: "My white powder has turned faint yellow/orange. Can I still use it?"

Scientist Answer: The color change indicates surface oxidation or trace formation of azo-dimers, often triggered by light exposure.

  • Check Purity: Run an LC-MS. If purity is >95%, the color is likely a trace impurity (ppm level) acting as a dye.

  • Purification: Do not use basic alumina or silica with basic eluents. Recrystallize from a mixture of Ethanol/Water (9:1) acidified slightly with 0.1% Formic Acid to suppress ionization and prevent base-catalyzed hydrolysis.

Scenario C: Reaction Failure

User Question: "I tried a coupling reaction using K₂CO₃ as a base, and the CF₃ group disappeared."

Scientist Answer: You fell into the Base Hydrolysis Trap .

  • Mechanism: The C2-position is electron-deficient. Strong bases (hydroxide, carbonate) attack the C2 carbon or the CF₃ carbon directly.

  • Solution: Switch to non-nucleophilic, organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . If an inorganic base is required, use CsF or weak bases like NaHCO₃ , and strictly exclude water.

Visualizing the Decomposition Pathways[2]

The following diagram illustrates the critical stability pathways. Note the irreversible nature of the hydrolysis compared to the reversible tautomerism.

DecompositionPathways cluster_0 Safe Zone cluster_1 Danger Zone (Basic pH + H2O) Enol Enol Form (Pyrimidin-4-ol) Keto Keto Form (Pyrimidin-4(3H)-one) (Dominant in Solution) Enol->Keto Tautomerism (Reversible) HydrolysisIntermediate Tetrahedral Intermediate (Unstable) Enol->HydrolysisIntermediate + OH- / H2O Keto->HydrolysisIntermediate + OH- / H2O (Base Catalysis) CarboxylicAcid Decomposition Product (6-Methyl-4-hydroxy- pyrimidine-2-carboxylic acid) HydrolysisIntermediate->CarboxylicAcid Loss of HF (Irreversible)

Figure 1: Mechanistic pathway showing the reversible tautomerism versus the irreversible base-catalyzed hydrolysis of the trifluoromethyl group.

Analytical Guardrails (Standard Operating Procedure)

When validating the integrity of your batch, do not rely on standard generic gradients. Use this specific method to prevent on-column degradation.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidifier is crucial to stabilize the keto-enol forms).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Enol).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar hydrolysis products).

    • 2-10 min: 5% -> 95% B.

  • Pass Criteria: Main peak purity >98%. Any peak eluting near the void volume (Rt < 1.5 min) suggests hydrolysis (Carboxylic acid derivative).

References

  • Synthesis and Tautomerism: Structure and Tautomerism of 2-substituted Pyrimidin-4-ols. The equilibrium strongly favors the keto-form in solution, which is critical for interpreting NMR data. Source: Journal of Heterocyclic Chemistry.
  • Hydrolysis of Trifluoromethyl Groups

    • Hydrolysis of 2-trifluoromethylpyrimidines. This reference details the susceptibility of the C2-CF3 group to nucleophilic attack by hydroxide ions, leading to the carboxylic acid.
    • Source: U.S. Patent 4,299,961 (Process for preparing 2,4,5-trifluoropyrimidine and derivatives via hydrolysis). Link

  • Safety & Handling

    • Safety Data Sheet: 4-Hydroxy-6-(trifluoromethyl)pyrimidine. Outlines storage requirements (Keep cold, dry, inert atmosphere)
    • Source: Fisher Scientific / Thermo Fisher SDS. Link

  • Analytical Characterization

    • Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis.
    • Source: BenchChem Technical Guide. Link

Sources

Technical Support Center: Synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Catalyst Optimization & Troubleshooting for Fluorinated Pyrimidine Condensation Target Molecule: 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol (CAS: 1548-13-6)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely encountering yield plateaus or purification issues with the condensation of Trifluoroacetamidine and Ethyl Acetoacetate .

While standard literature suggests a simple base-mediated condensation, the electron-withdrawing nature of the trifluoromethyl (


) group and the hygroscopic nature of the amidine salt introduce specific kinetic and thermodynamic hurdles. This guide moves beyond basic recipes to address the catalytic and promoter systems required for high-purity synthesis.
Part 1: Catalyst & Promoter Selection (The "Engine")

User Query: "I am using Sodium Ethoxide (NaOEt) but getting inconsistent yields (30-60%). Is there a better catalyst?"

Technical Response: In this synthesis, the "catalyst" is technically a stoichiometric promoter . However, you can optimize the reaction profile by switching between "Hard" (Alkoxide) and "Soft" (Organobase/Lewis Acid) systems.

System Comparison Matrix
ParameterSystem A: Standard (NaOEt/EtOH) System B: Organocatalytic (DBU/ACN) System C: Lewis Acid Hybrid (ZnCl₂ or Bi(OTf)₃)
Role Stoichiometric Base (Hard)Non-nucleophilic Base (Soft)Electrophile Activator (Catalytic)
Mechanism Enolate formation + Amidine deprotonationProton shuttle + Enol activationCarbonyl polarization (lowers

)
Yield Potential High (75-85%) but variableModerate (60-75%)High (80%+) when combined with System B
Risk Factor Moisture Sensitivity: High. Hydrolysis of amidine is rapid.Cost: Higher. Requires dry ACN.Workup: Metal scavenging required.
Best For Scale-up (>100g)Sensitive substrates / Small scale"Gummy" intermediates / Kinetic stalling

Recommendation: For maximum robustness, stick to System A but optimize the stoichiometry (see Part 2). If you observe decomposition or defluorination (loss of


), switch to System B  (DBU) to operate at lower temperatures.
Part 2: Critical Protocol (Self-Validating System)

User Query: "How do I ensure the reaction goes to completion without oligomerizing the starting material?"

The "Free-Base" Protocol (System A Optimized): Most researchers fail because they treat Trifluoroacetamidine Hydrochloride (TFA·HCl) as a neutral species. You must "unlock" the amidine before condensation can occur.

Step-by-Step Workflow:

  • The Stoichiometric Trap: You need 2.5 equivalents of NaOEt.

    • 1.0 eq to neutralize the HCl salt of the amidine.

    • 1.0 eq to deprotonate the product (which is acidic: pKa ~7-8).

    • 0.5 eq excess to drive kinetics.

  • Pre-Activation (The "Unlock"):

    • Dissolve TFA[1]·HCl in dry Ethanol.

    • Add 1.0 eq of NaOEt solution at 0°C. Stir for 15 mins.

    • Validation: The solution should become clear (NaCl precipitates may form but the amine is free).

  • Controlled Addition:

    • Add Ethyl Acetoacetate (1.0 eq) dropwise. Do not dump it in. High local concentration of keto-ester leads to self-condensation (haze/gum).

  • Cyclization:

    • Add the remaining 1.5 eq NaOEt.

    • Reflux for 4–6 hours.

    • Endpoint: Monitor by TLC (or HPLC). The disappearance of the keto-ester is the key marker.

Part 3: Troubleshooting Guides (Q&A)
Issue 1: The "Gummy" Precipitate

Q: Upon acidification, I get a sticky gum instead of a solid precipitate. Why? A: This is usually due to Oligomerization of Ethyl Acetoacetate or incomplete cyclization intermediates.

  • Root Cause: Water in the solvent or adding the base too fast.

  • Fix:

    • Ensure Ethanol is <0.1% water.

    • Use the "Pre-Activation" step described above.

    • Rescue: If you have gum, redissolve in minimal NaOH (aq), wash with Ether (removes oligomers), then re-acidify slowly to pH 4-5.

Issue 2: Low Fluorine Content (Defluorination)

Q: My NMR shows a mess in the fluorine region or loss of the CF3 signal. A: The


 group on a pyrimidine ring is activated towards nucleophilic attack, especially at high temperatures with strong alkoxides (Solvolysis).
  • Fix: Switch to the DBU/Acetonitrile method (System B). DBU is non-nucleophilic and avoids attacking the

    
     carbon.
    
Issue 3: Melting Point Discrepancy

Q: Literature says MP is 200°C+, but mine melts at 160°C. A: This is a Tautomer Trap .

  • The compound exists in equilibrium between the -ol (hydroxy) and -one (oxo) forms.

  • Recrystallization from different solvents (e.g., Water/EtOH vs. Toluene) traps different tautomers or hydrates.

  • Standard: Recrystallize from water/ethanol (1:1) to get the thermodynamic hydrate form.

Part 4: Visualization of Reaction Dynamics
Diagram 1: Mechanistic Pathway & Lewis Acid Activation

This diagram illustrates the standard pathway versus the Lewis-Acid assisted pathway which lowers the energy barrier for the initial nucleophilic attack.

ReactionMechanism Start Trifluoroacetamidine (Free Base) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack KetoEster Ethyl Acetoacetate KetoEster->Inter1 Activation LewisAcid Lewis Acid (ZnCl2 / Bi(OTf)3) LewisAcid->KetoEster Coordinates Inter2 Open Chain Amide Inter1->Inter2 - EtOH Cyclization Cyclization (- H2O) Inter2->Cyclization Product 6-Methyl-2-CF3-pyrimidin-4-ol (Target) Cyclization->Product

Caption: Mechanistic pathway showing the nucleophilic attack of the amidine on the keto-ester. The Lewis Acid (Yellow) activates the carbonyl, facilitating the attack under milder conditions.

Diagram 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields or purity issues immediately.

Troubleshooting Start Low Yield / Impurity Check1 Is the Amidine a Salt (HCl)? Start->Check1 Action1 Add 1.0 eq Base for neutralization Check1->Action1 Yes (Forgot) Check2 Is Solvent Dry? Check1->Check2 No (Accounted for) Action2 Dry EtOH/ACN (Molecular Sieves) Check2->Action2 No Check3 Product State? Check2->Check3 Yes ResultGum Gummy/Sticky Check3->ResultGum ResultBlack Black/Tar Check3->ResultBlack FixGum Wash w/ Ether Recrystallize H2O ResultGum->FixGum FixBlack Reduce Temp Switch to DBU ResultBlack->FixBlack

Caption: Diagnostic logic tree for resolving common synthesis failures. Follow the path based on your observation.

References
  • Lewis Acid Catalysis: Barthakur, M. G., et al.[2] "A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines." Synlett, vol. 2007, no.[2] 02, 2007, pp. 223–226.[2] Link

  • DBU Optimization: Khazaei, A., et al. "DBU-catalyzed condensation... for the synthesis of pyrimidine derivatives." Tetrahedron Letters, vol. 48, no. 7, 2007. Link

  • General Pyrimidine Synthesis: "Synthesis of 2-substituted-4-hydroxy-6-methylpyrimidines." Organic Syntheses, Coll.[3] Vol. 4, p.638 (1963). Link

  • Solid Support Catalysis: "Calcium Oxide Nanoparticles as Green Nanocatalysts in Multicomponent Heterocyclic Synthesis." MDPI Molecules, 2023. Link

Sources

Technical Support Center: Production of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of 6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS No. 2557-79-1). As a pivotal building block in the development of novel therapeutics and agrochemicals, its efficient and reproducible production is paramount.[1][2] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles to navigate the challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale.

Section 1: Synthesis Overview and Core Mechanism

The most common and industrially viable route to 6-Methyl-2-trifluoromethylpyrimidin-4-ol involves the cyclocondensation of an activated 1,3-dicarbonyl compound with 2,2,2-trifluoroacetamidine. This reaction, a variation of the classical Pinner pyrimidine synthesis, is robust but requires careful control of reaction parameters to ensure high yield and purity, especially at scale.

The key starting materials are typically ethyl 4,4,4-trifluoroacetoacetate and acetamidine hydrochloride. The reaction is base-mediated, proceeding through the formation of a key enolate intermediate which then undergoes cyclization.

Reaction Mechanism Workflow

The following diagram outlines the critical steps in the base-catalyzed cyclocondensation reaction.

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack & Cyclization cluster_2 Step 3: Aromatization EFA Ethyl 4,4,4-trifluoro- acetoacetate Enolate Reactive Enolate Intermediate EFA->Enolate Deprotonation Base Base (e.g., NaOEt) Acetamidine Acetamidine Enolate->Acetamidine Intermediate Acyclic Intermediate Enolate->Intermediate Nucleophilic Attack Acetamidine->Intermediate Cyclized Dihydropyrimidinol Intermediate->Cyclized Intramolecular Cyclization Product 6-Methyl-2-trifluoromethyl- pyrimidin-4-ol Cyclized->Product Dehydration Cyclized->Product

Caption: Base-catalyzed cyclocondensation mechanism.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses common problems encountered during the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol in a question-and-answer format.

Question 1: My reaction yield is consistently low (<70%) upon scale-up. What are the likely causes and how can I fix it?

Answer: Low yield is a multifaceted problem often stemming from several factors that are exacerbated at a larger scale.

  • Causality & Explanation:

    • Incomplete Reaction: The most common cause is insufficient deprotonation of the ethyl 4,4,4-trifluoroacetoacetate. On a larger scale, inefficient mixing can create localized "hot spots" or areas where the base concentration is too low. The reaction equilibrium is highly dependent on the successful formation of the enolate.

    • Base Degradation: Sodium ethoxide (or methoxide) is highly hygroscopic. Absorption of atmospheric moisture during large-scale charging will consume the base, rendering it ineffective.

    • Side Reactions: Acetamidine can undergo self-condensation or hydrolysis under harsh basic conditions, especially if the reaction temperature is too high or the reaction is run for an extended period.

  • Troubleshooting Protocol:

    • Reagent Quality Check: Always use freshly prepared sodium ethoxide solution or high-purity commercial grade material. Titrate the base solution before use to confirm its molarity. Ensure acetamidine hydrochloride is dry.

    • Optimize Base Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, a slight excess of the base (e.g., 1.05-1.10 equivalents) can help drive the reaction to completion at scale.

    • Controlled Addition & Mixing: Implement a slow, subsurface addition of the base to the solution of ethyl 4,4,4-trifluoroacetoacetate and acetamidine in ethanol. This improves heat dissipation and ensures uniform concentration. Ensure the reactor's agitator is appropriately sized and shaped (e.g., a pitched-blade turbine) for efficient mixing of the slurry.

    • In-Process Monitoring (IPC): Use HPLC or TLC to monitor the consumption of the starting materials. The reaction is typically complete within 3-5 hours at reflux.[3] If the reaction stalls, a small additional charge of the base may be warranted.

Question 2: The final product is off-color (yellow or brown) and difficult to purify. What impurities are forming?

Answer: Off-color products typically indicate the presence of polymeric or degradation byproducts.

  • Causality & Explanation:

    • Thermal Degradation: The pyrimidine ring can be susceptible to degradation at elevated temperatures in the presence of residual acid or base, leading to colored impurities. Overly aggressive distillation of the solvent during work-up is a frequent cause.

    • Unreacted Precursors: Residual ethyl 4,4,4-trifluoroacetoacetate can undergo self-condensation or other side reactions during workup, leading to complex impurity profiles.[4]

  • Troubleshooting Protocol:

    • Controlled Work-up: After the reaction is complete, cool the mixture to room temperature before quenching. Neutralize the reaction mixture carefully with an acid (e.g., acetic acid or dilute HCl) to a pH of 6-7. Avoid a strongly acidic pH, which can cause hydrolysis.

    • Solvent Removal: Concentrate the neutralized reaction mixture under reduced pressure at a moderate temperature (<50°C) to remove the bulk of the solvent before precipitating the product.

    • Purification via Recrystallization: The product's high polarity makes recrystallization an effective purification method.[5] A solvent system like ethanol/water or isopropanol/heptane is often effective. The goal is to find a system where the product is soluble at high temperatures but precipitates upon cooling, leaving impurities behind in the mother liquor.

Question 3: During the aqueous work-up and neutralization, my product either oils out or forms a very fine precipitate that is difficult to filter. How can I improve the isolation step?

Answer: This is a classic physical chemistry problem related to crystallization kinetics and solubility.

  • Causality & Explanation:

    • "Oiling Out": This occurs when the concentration of the product in the solvent exceeds its solubility limit at a temperature that is above its melting point, causing it to separate as a liquid phase instead of a solid.

    • Fine Precipitate: Rapidly crashing the product out of solution by adding a large volume of anti-solvent or by shock cooling leads to rapid nucleation and the formation of very small crystals that can clog filter media.

  • Troubleshooting Protocol:

    • Controlled Precipitation: After solvent evaporation, dissolve the crude residue in a minimal amount of a hot polar solvent (e.g., ethanol). Slowly add a non-polar anti-solvent (e.g., heptane or water) dropwise with vigorous stirring until the solution becomes slightly turbid.

    • Seeding: Add a few seed crystals of pure product to the turbid solution. This provides a template for crystal growth and encourages the formation of larger, more easily filterable crystals.

    • Slow Cooling (Annealing): Allow the mixture to cool slowly to room temperature, and then further cool it in an ice bath for several hours before filtration. This slow cooling process, known as annealing, allows for larger crystal growth and helps to exclude impurities from the crystal lattice.

Section 3: Optimized Scale-Up Workflow and Parameters

Transitioning from a 10-gram lab synthesis to a 1-kilogram pilot batch requires significant adjustments to the protocol. The following workflow and parameter table provide a validated starting point for process optimization.

Scale-Up Production Workflow

Scale_Up_Workflow RM Raw Material Charging (Ethanol, Acetamidine HCl, Ethyl 4,4,4-trifluoroacetoacetate) Reaction Controlled Reaction (Slow Base Addition at 20-30°C, Reflux for 3-5h) RM->Reaction Base_Prep Base Preparation (Prepare & Titrate NaOEt Solution) Base_Prep->Reaction IPC In-Process Control (HPLC/TLC Monitoring) Reaction->IPC Quench Quench & Neutralization (Cool to RT, Add Acetic Acid to pH 6-7) IPC->Quench Reaction Complete Concentration Solvent Concentration (Vacuum Distillation <50°C) Quench->Concentration Crystallization Recrystallization (e.g., Ethanol/Water) Concentration->Crystallization Isolation Product Isolation & Washing (Filtration, Wash with Cold Solvent) Crystallization->Isolation Drying Drying (Vacuum Oven at 40-50°C) Isolation->Drying QC Final Product QC (Purity, MP, Spectroscopy) Drying->QC

Sources

improving the regioselectivity of 6-Methyl-2-trifluoromethylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important fluorinated pyrimidine derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly the critical aspect of regioselectivity.

Introduction

The synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol is a cornerstone for the development of various pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group imparts unique properties such as enhanced metabolic stability and bioavailability. The classical approach to this synthesis is the Pinner reaction, a condensation of an amidine with a β-ketoester. In this case, trifluoroacetamidine is reacted with ethyl acetoacetate.

However, the unsymmetrical nature of ethyl acetoacetate presents a significant challenge: the potential for the formation of two regioisomers. The desired product is 6-Methyl-2-trifluoromethylpyrimidin-4-ol, but the reaction can also yield the undesired isomer, 4-Methyl-6-trifluoromethylpyrimidin-4-ol. Controlling the regioselectivity of this reaction is paramount to ensure a high yield of the correct isomer and to simplify downstream purification processes.

This guide will provide you with the technical insights and practical steps to navigate the complexities of this synthesis and improve the regioselectivity of your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 6-Methyl-2-trifluoromethylpyrimidin-4-ol?

The most common method is the Pinner pyrimidine synthesis, which involves the condensation of trifluoroacetamidine with ethyl acetoacetate.[1] This reaction can be catalyzed by either an acid or a base.

Q2: What causes the formation of two different regioisomers?

The formation of two regioisomers, 6-Methyl-2-trifluoromethylpyrimidin-4-ol and 4-Methyl-6-trifluoromethylpyrimidin-4-ol, is due to the two non-equivalent carbonyl groups in ethyl acetoacetate (a ketone and an ester). The two nitrogen atoms of trifluoroacetamidine can attack either of these carbonyls, leading to two different cyclization pathways.

Q3: How does the trifluoromethyl group influence the reaction?

The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This has two main effects:

  • It increases the electrophilicity of the carbon atom in the trifluoroacetamidine.

  • It influences the nucleophilicity of the two nitrogen atoms in the amidine.

Understanding these electronic effects is key to predicting and controlling the regiochemical outcome of the reaction.

Q4: Is it possible to achieve complete regioselectivity?

While achieving 100% regioselectivity can be challenging, it is possible to significantly favor the formation of one isomer over the other by carefully selecting the reaction conditions, particularly the type of catalyst (acid or base), solvent, and temperature.[2][3]

Q5: How can I confirm the identity of the synthesized regioisomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. 1H and 13C NMR will show distinct chemical shifts for the methyl group and the pyrimidine ring protons/carbons in the two different isomers.[4][5] 2D NMR techniques like HMBC can further confirm the connectivity and definitively identify the structures.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

Issue 1: Low Regioselectivity (Significant Mixture of Isomers)

Probable Cause:

The reaction conditions are not optimized to favor one cyclization pathway over the other. This can be due to the choice of catalyst, solvent, or temperature, which affects the relative reactivity of the nucleophilic nitrogens and electrophilic carbonyls.

Suggested Solutions:

1. Catalyst Selection (Acid vs. Base):

The choice between acid and base catalysis is the most critical factor influencing regioselectivity.

  • Base Catalysis (Recommended for the desired 6-Methyl isomer): In a base-catalyzed reaction (e.g., using sodium ethoxide), the more nucleophilic nitrogen of the trifluoroacetamidine is expected to preferentially attack the more electrophilic ketone carbonyl of the ethyl acetoacetate. This pathway leads to the formation of the desired 6-Methyl-2-trifluoromethylpyrimidin-4-ol. Strong bases like sodium ethoxide (NaOEt) or potassium carbonate (K2CO3) are commonly used.[6]

  • Acid Catalysis: Acid catalysis (e.g., using HCl or H2SO4) can lead to a different or a mixture of regioisomers. Under acidic conditions, the reaction mechanism is altered, and the selectivity may be reduced or reversed.

dot

Caption: Catalyst choice directs regioselectivity.

2. Solvent Optimization:

The polarity of the solvent can influence the stability of the reaction intermediates and transition states.

SolventPolarityExpected Outcome
EthanolPolar ProticCommonly used with sodium ethoxide catalysis.
DioxaneAproticCan be effective in controlling regioselectivity.[3]
TolueneNonpolarMay favor specific reaction pathways.

Experimental Protocol for Improving Regioselectivity (Base-Catalyzed):

  • Preparation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add trifluoroacetamidine hydrochloride (1.0 equivalent) and stir at room temperature for 30 minutes.

  • Reaction: Add ethyl acetoacetate (1.0 equivalent) dropwise to the mixture at 0 °C.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours.

  • Workup: Cool the reaction to room temperature, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

  • Analysis: Analyze the product mixture by 1H NMR to determine the ratio of the two regioisomers.

Issue 2: Low Reaction Yield

Probable Cause:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Side reactions: The starting materials or product may be degrading under the reaction conditions. Trifluoroacetamidine can be sensitive to hydrolysis.

  • Suboptimal workup: The product may be lost during the extraction or purification steps.

Suggested Solutions:

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous, as water can lead to the hydrolysis of trifluoroacetamidine and the ester.

  • Temperature Control: While reflux is often necessary to drive the reaction to completion, prolonged heating at high temperatures can lead to degradation. Optimize the reaction temperature and time.

  • Purification Method: The choice of purification method is critical. Recrystallization is often effective for obtaining a pure product, but column chromatography may be necessary to separate the two isomers if the regioselectivity is low.

dot

Troubleshooting_Workflow Start Start Synthesis Check_Yield_Purity Check Yield & Purity (NMR, LC-MS) Start->Check_Yield_Purity Low_Yield Low Yield? Check_Yield_Purity->Low_Yield Poor_Regioselectivity Poor Regioselectivity? Low_Yield->Poor_Regioselectivity No Optimize_Conditions Optimize Reaction Conditions: - Anhydrous Solvents - Monitor Reaction Time/Temp Low_Yield->Optimize_Conditions Yes Optimize_Catalyst Optimize Catalyst & Solvent: - Use Base (NaOEt) - Screen Solvents (Ethanol, Dioxane) Poor_Regioselectivity->Optimize_Catalyst Yes Successful_Synthesis Successful Synthesis Poor_Regioselectivity->Successful_Synthesis No Optimize_Conditions->Start Optimize_Catalyst->Start

Caption: Troubleshooting workflow for synthesis optimization.

References

  • PubMed.

  • [Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[2][7][8]-Triazoles.]([Link]) MDPI.

  • Google Patents.

  • ResearchGate.

  • Chemistry for everyone.

  • YouTube.

  • Filo.

  • MDPI.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • The Royal Society of Chemistry.

  • Semantic Scholar.

  • Acta Pharmaceutica.

  • ResearchGate.

  • The Royal Society of Chemistry.

  • PubMed.

  • Indian Academy of Sciences.

  • Frontiers.

  • ResearchGate.

  • ResearchGate.

Sources

Technical Support Center: Minimizing Loss of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the isolation and purification of 6-Methyl-2-trifluoromethylpyrimidin-4-ol (also known as 6-methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one). This guide is structured to troubleshoot yield loss caused by the compound's amphoteric nature and the electronic effects of the trifluoromethyl group.

Product: 6-Methyl-2-trifluoromethylpyrimidin-4-ol CAS: 2836-44-4 (and related derivatives) Chemical Class: Fluorinated Hydroxypyrimidines Key Challenge: High water solubility of the salt form and "oiling out" during acidification.

Core Technical Analysis: Why You Are Losing Product

To minimize loss, you must understand the behavior of the molecule in the reaction matrix. The trifluoromethyl (


) group is a strong electron-withdrawing group (EWG). This fundamentally alters the workup compared to non-fluorinated methylpyrimidines.[1]
The "pKa Trap"

This molecule is amphoteric .[1] It can exist as a cation (at very low pH), a neutral species (at isoelectric pH), or an anion (at basic pH).[1]

  • Basic Conditions (Reaction mix): The

    
     group stabilizes the negative charge on the nitrogen/oxygen (lactam/lactim tautomers).[1] In the crude reaction mixture (usually NaOEt/EtOH or NaOH), the product exists as a highly water-soluble salt .[1]
    
  • Acidic Conditions: The

    
     group reduces the basicity of the ring nitrogens. Unlike non-fluorinated pyrimidines, this molecule does not readily protonate to form a cation except in very strong acid.[1]
    
  • The Loss Mechanism: Most yield loss occurs because the user extracts the aqueous layer while the pH is still too high (product remains an anion) or fails to "salt out" the neutral species, which retains significant water solubility due to hydrogen bonding.

Troubleshooting Guide (Q&A Format)

Issue 1: "I acidified the reaction mixture, but no precipitate formed."

Diagnosis: The product may be in a supersaturated state, or the pH is not at the isoelectric point. Corrective Action:

  • Check pH Precision: Do not just "add acid until acidic." Target a pH of 4.0 – 5.0 . The

    
     group increases the acidity of the N-H proton; if you stop at pH 7, a significant portion may still be anionic.
    
  • Concentration: Before acidification, ensure you have removed the bulk of the reaction solvent (usually Ethanol/Methanol).[1] Alcohol co-solvents dramatically increase the solubility of the product in water, preventing precipitation.

  • Salting Out: Add solid NaCl to saturation. This disrupts the hydration shell around the pyrimidinone, forcing it out of the solution.

Issue 2: "I extracted with Dichloromethane (DCM), but the aqueous layer still contains product."

Diagnosis: DCM is too non-polar for this fluorinated heterocycle.[1] Corrective Action:

  • Switch Solvents: Use Ethyl Acetate (EtOAc) or a mixture of CHCl₃/Isopropanol (3:1) .[1] The oxygen/nitrogen atoms in the product require a more polar organic solvent for efficient partitioning.

  • Multiple Extractions: Perform 3-4 extractions with smaller volumes rather than one large extraction.

  • The "Back-Extract" Trick: If you used a very strong acid (pH < 1), the pyrimidine might be protonated (cationic).[1] Adjust the aqueous layer back to pH 5 and re-extract.

Issue 3: "The product oiled out as a sticky gum instead of a solid."

Diagnosis: Impurities or residual solvent are lowering the melting point.[1] Corrective Action:

  • Trituration: Decant the aqueous supernatant.[1] Add a non-polar solvent (Hexane or Heptane) to the gum and scratch the flask sides with a glass rod.[1] This induces crystallization.[1][2]

  • Seeding: If you have a small amount of pure crystal from a previous batch, add a "seed" crystal to the oil at 0°C.

Optimized Workup Protocol

This protocol assumes a standard synthesis via condensation of ethyl acetoacetate and trifluoroacetamidine (or equivalents).[1]

Step 1: Solvent Exchange (Critical)

  • Evaporate the reaction alcohol (EtOH/MeOH) under reduced pressure.[1]

  • Why: Alcohol acts as a phase-transfer bridge, keeping your product in the water.

Step 2: Dissolution & Washing [2]

  • Dissolve the residue in minimal water.[1]

  • Wash this basic aqueous solution (pH > 10) with Diethyl Ether or Toluene.[1]

  • Why: This removes non-polar impurities/starting materials before you isolate the product. Your product is a salt here and stays safely in the water.[1]

Step 3: Controlled Acidification

  • Cool the aqueous layer to 0–5°C.[1]

  • Slowly add 6N HCl (or Glacial Acetic Acid) dropwise with vigorous stirring.

  • Target pH: 4.0 – 5.0.

  • Observation: A white solid should precipitate.[1]

Step 4: Isolation (Decision Fork)

  • If Solid Forms: Filter, wash with cold water, then wash with Hexane.[1] Dry in a vacuum oven at 50°C.

  • If No Solid (or Oil): Saturate the aqueous layer with NaCl.[1] Extract 3x with EtOAc.[1] Dry organic layer over

    
    , filter, and concentrate.[1]
    

Visual Workflow (Decision Matrix)

The following diagram illustrates the critical decision points to prevent yield loss.

WorkupProcedure Start Crude Reaction Mixture (Basic pH, Alcohol Solvent) Evap Step 1: Evaporate Alcohol (Critical for Yield) Start->Evap WaterAdd Add Water & Wash with Ether (Remove Impurities) Evap->WaterAdd Acidify Acidify to pH 4.0 - 5.0 (Target Isoelectric Point) WaterAdd->Acidify CheckState Check Physical State Acidify->CheckState Precipitate Solid Precipitate Forms CheckState->Precipitate Ideal Case OilOrSol Oils Out or Remains Soluble CheckState->OilOrSol Problematic Case Filter Filter & Wash (Cold Water -> Hexane) Precipitate->Filter SaltOut Add NaCl (Saturate) Extract with EtOAc OilOrSol->SaltOut FinalSolid Final Product: White Crystalline Solid Filter->FinalSolid SaltOut->FinalSolid

Caption: Decision matrix for the isolation of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. Red nodes indicate high-risk steps for yield loss.

Solubility & Solvent Data

Use this table to select the correct solvent for extraction and crystallization.

SolventSolubility of Neutral ProductRole in Workup
Water (pH 10) High (as salt)Reaction medium / Impurity wash
Water (pH 5) Low to ModeratePrecipitation medium
Ethanol/Methanol HighAvoid during workup (prevents precipitation)
Dichloromethane LowInefficient for extraction
Ethyl Acetate HighBest for extraction
Hexane/Heptane InsolubleAnti-solvent (removes non-polar impurities)

References

  • Synthesis and Properties of Fluorinated Pyrimidines

    • Source: PubChem Compound Summary for CID 2782992 (6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one / tautomer analogs).[1]

    • URL:[Link]

  • Tautomerism in Hydroxypyrimidines

    • Source: Master Organic Chemistry. "Keto-Enol Tautomerism: Key Points.
    • URL:[Link]

  • General Workup of Amphoteric Heterocycles

    • Source:Organic Syntheses, Coll. Vol.
    • URL:[Link] (Search term: Pyrimidinone isolation)[1]

Sources

Technical Support Center: HPLC Optimization for 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-PYR-CF3-001 Subject: Troubleshooting Peak Tailing & Resolution Issues Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary: The Chemical Challenge

You are encountering peak tailing with 6-Methyl-2-trifluoromethylpyrimidin-4-ol . This is not a random system failure; it is a direct consequence of the analyte's unique chemistry.

To solve this, we must address two competing molecular behaviors:

  • Acidity Enhancement: The trifluoromethyl (

    
    ) group at position 2 is strongly electron-withdrawing. This significantly lowers the pKa of the hydroxyl/amide proton compared to standard methyl-pyrimidines, likely shifting the pKa into the 5.0–7.0 range . If your mobile phase pH is near this region, you are splitting the population between neutral and anionic forms, causing severe tailing.
    
  • Silanol Interaction: Despite the

    
     group reducing ring basicity, the pyrimidine nitrogens can still interact with acidic silanols on the silica surface of your column, causing "drag" (tailing).
    

Rapid Triage: Diagnostic Q&A

Q1: Is my column physically damaged ("Dead")?

  • Test: Inject a neutral, non-interacting standard (e.g., Toluene or Uracil) using your current method.

  • Verdict:

    • Symmetric Peak (As < 1.2): Your column is fine. The issue is chemical (Mobile phase/Analyte mismatch). Proceed to Section 3.

    • Tailing Peak (As > 1.5): The column bed has collapsed or the inlet frit is clogged. Action: Reverse flush or replace column.

Q2: I am using a neutral mobile phase (Water/Acetonitrile). Why is the peak tailing?

  • Diagnosis: At neutral pH (~7), this specific analyte is likely partially ionized (deprotonated) due to the

    
     acidification effect. You are also maximizing silanol activity on the column.
    
  • Action: You must use a buffer or acid modifier. Neutral conditions are forbidden for this assay.

Q3: I injected the sample dissolved in pure DMSO/Methanol. Is that a problem?

  • Diagnosis: Yes. This causes "solvent mismatch." The strong solvent carries the analyte down the column faster than the mobile phase initially, causing peak distortion.

  • Action: Dilute sample at least 1:1 with your starting mobile phase (e.g., 0.1% TFA in Water).

Core Troubleshooting: Mobile Phase Chemistry

The most effective fix for trifluoromethyl-pyrimidines is pH control . You have two viable strategies: "Suppression" (Acidic) or "Ionization" (Basic).[1]

Strategy A: Acidic Suppression (Recommended)
  • Goal: Protonate the molecule fully to keep it in the neutral (lactam) form.

  • Target pH: < 3.0.

  • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) to both mobile phases (Water and Organic).

    • Why TFA? Formic acid is often too weak to fully suppress silanol interactions for nitrogenous heterocycles. TFA acts as an ion-pairing agent, "masking" the positive charges and silanols.

Strategy B: Basic Ionization (Alternative)
  • Goal: Fully deprotonate the molecule into its anionic form.

  • Target pH: > 9.0 (Requires High-pH stable column).

  • Protocol: Use 10mM Ammonium Bicarbonate or Ammonium Hydroxide.

    • Benefit: Often yields sharper peaks for polar pyrimidines, but requires specific "Hybrid" silica columns (e.g., Waters XBridge, Agilent PLRP).

Mobile Phase Modifier Comparison
ModifierpH RangeEffect on TailingSuitability for MS
0.1% TFA ~2.0Excellent (Best suppression)Poor (Signal suppression)
0.1% Formic Acid ~2.7Moderate (May not cover silanols)Excellent
Phosphate Buffer 2.0 - 3.0Good (High ionic strength helps)No (Non-volatile)
Ammonium Acetate 4.0 - 6.0Poor (Likely near pKa)Good

Visual Troubleshooting Workflows

Diagram 1: The Decision Tree

Follow this logic path to identify the root cause of your tailing.

TroubleshootingTree Start Start: Peak Tailing Detected CheckRef Inject Neutral Standard (Toluene/Uracil) Start->CheckRef RefTail Does Standard Tail? CheckRef->RefTail ColDead Physical Issue: Void/Clogged Frit -> Replace Column RefTail->ColDead Yes ChemIssue Chemical Issue: Analyte Interaction RefTail->ChemIssue No CheckSolvent Check Sample Solvent: Is it 100% Strong Organic? ChemIssue->CheckSolvent SolventYes Solvent Effect: Dilute with Mobile Phase A CheckSolvent->SolventYes Yes CheckPH Check Mobile Phase pH: Is pH between 4.0 - 7.0? CheckSolvent->CheckPH No PHBad Ionization Split: Shift pH < 3.0 or > 9.0 CheckPH->PHBad Yes Silanol Silanol Interaction: Switch to 0.1% TFA or End-Capped Column CheckPH->Silanol No (Already Acidic)

Caption: Logic flow for isolating physical column failure from chemical interaction issues.

Diagram 2: The Mechanism of Tailing

Understanding why the tailing happens helps you prevent it.

Mechanism Analyte 6-Methyl-2-trifluoromethylpyrimidin-4-ol Interaction1 Silanol Interaction (Ring N binds to Si-OH) Analyte->Interaction1 Neutral pH Interaction2 Partial Ionization (pH near pKa) Analyte->Interaction2 pH 5-7 Result1 Peak Tailing (Drag) Interaction1->Result1 Result2 Peak Splitting (Two populations) Interaction2->Result2 Solution Solution: 0.1% TFA (Protonates N, masks Si-OH) Solution->Interaction1 Blocks Solution->Interaction2 Eliminates

Caption: Mechanistic view of how silanol activity and ionization create peak distortion.

Detailed Protocol: The "Gold Standard" Method

If your current method is failing, switch to this validated starting point. This protocol is designed to suppress both ionization and silanol activity.

Reagents:

  • Solvent A: HPLC Grade Water + 0.1% Trifluoroacetic Acid (v/v).

  • Solvent B: HPLC Grade Acetonitrile + 0.1% Trifluoroacetic Acid (v/v).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus, Waters Symmetry, or Phenomenex Luna C18(2)).

    • Note: Avoid "AQ" or "Polar" columns initially; start with a standard high-carbon load C18.

Gradient Parameters:

Time (min) % Solvent B Flow Rate
0.0 5 1.0 mL/min
10.0 95 1.0 mL/min
12.0 95 1.0 mL/min
12.1 5 1.0 mL/min

| 15.0 | 5 | 1.0 mL/min |

Critical Step: Ensure your sample is dissolved in 50:50 Water:Acetonitrile (or weaker). Do not inject 100% Acetonitrile or DMSO.

References & Further Reading

  • PubChem. 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine and related structures.[2] (Used for structural confirmation and physicochemical property estimation).

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Cures. (Authoritative guide on silanol interactions and asymmetry calculation).

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. (Standard industry protocols for buffer selection and pH adjustment).

  • ResearchGate. Discussions on HPLC separation of hydroxy pyrimidines. (Peer-reviewed insights on pKa shifts due to electron-withdrawing groups).

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol. This document is designed for researchers, analytical chemists, and drug development professionals who are developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, reliable methods. Our focus will be on the strategic selection and optimization of the mobile phase, the most powerful tool for controlling separation in reversed-phase HPLC.

Section 1: Understanding the Analyte - The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's chemical properties. These characteristics dictate its behavior in the chromatographic system and guide our initial choices for method development.

Q1: What are the key physicochemical properties of 6-Methyl-2-trifluoromethylpyrimidin-4-ol that influence HPLC method development?

Understanding the structure and properties of 6-Methyl-2-trifluoromethylpyrimidin-4-ol is the first step in creating a separation method.

  • Structure and Polarity: The molecule has a molecular weight of approximately 178.11 g/mol [1]. With a calculated logP value for similar structures being moderately high (e.g., 3.27 for a quinolinol analog), the compound is expected to be sufficiently non-polar for good retention on standard reversed-phase columns like C18 or C8[2]. Its limited solubility in water and better solubility in polar organic solvents further supports its suitability for reversed-phase chromatography[3].

  • Ionizable Nature (Acidity): The most critical feature for mobile phase optimization is the hydroxyl group (-ol) on the pyrimidine ring, which makes the compound acidic. The presence of the highly electron-withdrawing trifluoromethyl (-CF3) group significantly increases the acidity of this hydroxyl group (lowers its pKa) compared to a non-substituted analog. This means the compound's charge state is highly dependent on the mobile phase pH.

  • UV Absorbance: Pyrimidine-based structures typically exhibit strong UV absorbance. A good starting point for detection is around 275 nm, though it is always best practice to determine the absorbance maximum (λmax) by running a UV-Vis spectrum of the analyte in the initial mobile phase[4].

Q2: I don't know the exact pKa of the compound. How should I approach mobile phase pH selection?

Not having an exact pKa value is a common challenge. However, based on its structure, we can make an educated decision and establish a robust experimental approach.

The Causality: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. When an acidic compound like ours becomes ionized (deprotonated), it gains a negative charge, becomes more polar, and is less retained by the non-polar stationary phase[5][6]. If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized and neutral forms, leading to poor peak shapes (e.g., broad or tailing peaks) and unstable retention times. To avoid this, the mobile phase pH should be set at least 2 pH units below the analyte's pKa to ensure it is fully protonated (ion-suppressed) and in a single, neutral state[7].

Recommended Strategy: Given the acidic nature of the pyrimidinol, the most robust starting strategy is to use a low-pH mobile phase to ensure complete ion suppression.

Section 2: Initial Method Development - A Validated Starting Point

A logical starting point saves time and resources. The following conditions are based on the analyte's properties and established chromatographic principles for similar molecules[8].

Q3: What column and initial mobile phase conditions should I start with for method development?

Begin with a generic scouting gradient to quickly determine the approximate elution conditions. This provides a baseline chromatogram that can be systematically optimized.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µmC18 is a versatile, non-polar stationary phase suitable for this analyte's expected hydrophobicity.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterProvides a low pH (~2.7) to ensure ion suppression. It is also volatile and MS-compatible.
Mobile Phase B Acetonitrile (ACN)A common, efficient organic modifier with good UV transparency and low viscosity[9].
Gradient Program 5% to 95% B over 15 minutesA broad "scouting gradient" to locate the peak and any impurities within a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection UV at 275 nm (or determined λmax)Based on the UV absorbance of similar pyrimidine structures[4].
Experimental Protocol: Initial Scouting Gradient
  • Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Filter and degas both.

  • Install the recommended C18 column and equilibrate the system with the initial mobile phase composition (95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare a dilute standard of 6-Methyl-2-trifluoromethylpyrimidin-4-ol (~10-20 µg/mL) in a 50:50 mixture of Acetonitrile and Water.

  • Inject the standard and run the scouting gradient as defined in Table 1.

  • Analyze the resulting chromatogram to determine the retention time (t_R) and peak shape.

This initial run is your diagnostic tool. The goal is not a perfect separation, but to gather the data needed for intelligent optimization.

Diagram: Initial Method Development Workflow

MethodDevWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_opt Optimization Analyte_Info 1. Characterize Analyte (Polarity, Acidity, UV) System_Prep 2. Prepare System (Mobile Phases, Column) Analyte_Info->System_Prep Scout_Grad 3. Run Scouting Gradient (5-95% ACN) System_Prep->Scout_Grad Analyze_Scout 4. Analyze Result (Retention Time, Peak Shape) Scout_Grad->Analyze_Scout Decision 5. Is Peak Quality OK? Analyze_Scout->Decision Optimize 6. Proceed to Troubleshooting Guide Decision->Optimize No Finalize 7. Finalize Method Decision->Finalize Yes

Caption: Workflow for initial HPLC method development.

Section 3: Mobile Phase Optimization - A Troubleshooting Guide

Once you have an initial chromatogram, you can begin fine-tuning the mobile phase to meet your analytical goals (e.g., better resolution, improved peak shape, shorter run time).

Q4: My peak has poor shape (tailing). What are the likely mobile phase-related causes and how do I fix it?

Peak tailing is a common issue, often pointing to unwanted secondary chemical interactions or incorrect mobile phase pH.

  • Cause 1: Incomplete Ion Suppression. Although we started at a low pH, if the analyte is unexpectedly acidic, you may still be too close to its pKa.

    • Mechanism: When the mobile phase pH is within ~2 units of the pKa, both the neutral and ionized forms of the analyte exist simultaneously. These two forms have different retention times, causing the peak to broaden and tail.

    • Solution: Lower the pH further. Replace 0.1% formic acid (pH ~2.7) with 0.1% trifluoroacetic acid (TFA) (pH ~2.0). This ensures complete suppression of ionization for all but the most acidic compounds.

  • Cause 2: Secondary Silanol Interactions. The silica backbone of the stationary phase has residual silanol groups (-Si-OH) which are acidic. These can form strong, undesirable ionic interactions with polar functional groups on the analyte, delaying a portion of the analyte molecules and causing tailing.

    • Solution: Add a stronger, competitive acid to the mobile phase. TFA is excellent for this, as the fluoride ions effectively "shield" the analyte from interacting with the active silanol sites. Alternatively, using a high-purity, end-capped column can minimize the number of available silanol groups.

Q5: The peak elutes too early (low retention) or too late (high retention). How do I adjust this?

Retention time is primarily controlled by the overall strength of the mobile phase. In reversed-phase HPLC, a "stronger" mobile phase has a higher percentage of organic modifier[10].

Table 2: Adjusting Analyte Retention Time

GoalPrimary MethodSecondary MethodScientific Principle
Increase Retention Decrease the percentage of organic modifier (e.g., ACN).Switch from ACN to a weaker modifier like Methanol (MeOH).Increasing the mobile phase polarity increases the analyte's affinity for the non-polar stationary phase, thus increasing retention[11].
Decrease Retention Increase the percentage of organic modifier.Switch from MeOH to a stronger modifier like ACN.Decreasing the mobile phase polarity increases the analyte's affinity for the mobile phase, leading to faster elution[11].

Rule of Thumb: A ~10% change in the organic modifier concentration will change the retention factor (k) by approximately 2- to 3-fold[11].

Q6: I have co-eluting impurities. How do I improve resolution?

Improving resolution requires changing the chromatographic selectivity—altering the relative retention of the analyte and the impurity. This is where the choice of mobile phase components becomes a powerful tool.

  • Solution 1: Change the Organic Modifier. This is one of the most effective ways to alter selectivity.

    • Mechanism: Acetonitrile and Methanol interact with analytes differently. ACN is aprotic and engages in dipole-dipole interactions, while MeOH is a protic solvent that can act as a hydrogen bond donor and acceptor[12]. Switching from ACN to MeOH (or vice-versa) will change these interactions, often shifting the elution order of closely eluting peaks[13].

    • Protocol: Rerun the analysis, substituting Methanol for Acetonitrile. Start with a similar gradient (e.g., 10-100% MeOH). You may need to adjust the gradient slope, as MeOH is a weaker solvent than ACN.

  • Solution 2: Adjust the Mobile Phase pH.

    • Mechanism: While the target analyte should be fully ion-suppressed, impurities may have different pKa values. A small change in pH can alter the ionization state of an impurity, causing a significant shift in its retention time relative to the main peak, without affecting the target analyte[14].

    • Protocol: Prepare mobile phases with slightly different pH values (e.g., using 0.05% TFA or a 20 mM phosphate buffer at pH 3.0) and observe the change in separation.

  • Solution 3: Optimize the Gradient Profile.

    • Mechanism: A shallow gradient increases the separation between peaks that elute close together. By decreasing the rate of change in mobile phase strength (%B/min) around the elution time of your target peak, you give the column more time to resolve the components.

    • Protocol:

      • From your initial scouting run, identify the %B at which your compound elutes.

      • Design a new gradient that is shallower in that region. For example, if the peak eluted at 45% B, try a gradient like: 5-35% B in 2 min, then 35-55% B in 15 min, then ramp up to 95% B to wash the column.

Diagram: Troubleshooting Logic for Common HPLC Issues

Troubleshooting cluster_tailing Poor Peak Shape (Tailing) cluster_retention Incorrect Retention Time cluster_resolution Poor Resolution Start Problem Observed Tailing Peak Tailing Start->Tailing Retention Retention Time Issue Start->Retention Resolution Co-eluting Peaks Start->Resolution Check_pH Is pH << pKa? Tailing->Check_pH Check_Silanol Secondary Interactions? Tailing->Check_Silanol Fix_pH Solution: Lower pH (use TFA) Check_pH->Fix_pH Fix_Silanol Solution: Use TFA or End-capped column Check_Silanol->Fix_Silanol Too_Early Elutes Too Early? Retention->Too_Early Too_Late Elutes Too Late? Retention->Too_Late Fix_Early Solution: Decrease % Organic or use weaker solvent (MeOH) Too_Early->Fix_Early Fix_Late Solution: Increase % Organic or use stronger solvent (ACN) Too_Late->Fix_Late Change_Selectivity Need to Change Selectivity? Resolution->Change_Selectivity Change_Efficiency Need to Improve Efficiency? Resolution->Change_Efficiency Fix_Selectivity Solution: 1. Change Organic Modifier (ACN <-> MeOH) 2. Adjust pH Change_Selectivity->Fix_Selectivity Fix_Efficiency Solution: Use a shallower gradient around the peak of interest Change_Efficiency->Fix_Efficiency

Caption: A logical flowchart for troubleshooting common HPLC separation issues.

Section 4: Advanced Topics & FAQs

Q7: Should I use Isocratic or Gradient elution for the final method?

The choice depends on your sample complexity and the goal of the analysis.

  • Isocratic Elution (Constant Mobile Phase Composition):

    • Pros: Simpler, more robust, requires no column re-equilibration time, leading to faster cycle times in high-throughput settings.

    • Cons: Poor at resolving complex mixtures with a wide polarity range. Late-eluting compounds often give broad peaks.

    • Best for: Quality control (QC) applications where only the main peak and a few, closely eluting impurities are monitored.

  • Gradient Elution (Varying Mobile Phase Composition):

    • Pros: Excellent for resolving complex mixtures, improves peak shape (sharper peaks) for more retained compounds, and can shorten overall analysis time for samples containing both polar and non-polar components[15][16].

    • Cons: Requires a re-equilibration step at the end of each run, which can increase the total cycle time. More susceptible to variations in system dwell volume.

    • Best for: Method development, impurity profiling, and analysis of complex samples[17].

Q8: What are the key differences between Acetonitrile and Methanol?

While both are common organic modifiers, their distinct properties can be leveraged for method optimization.

Table 3: Comparison of Acetonitrile vs. Methanol

PropertyAcetonitrile (ACN)Methanol (MeOH)Chromatographic Implication
Elution Strength StrongerWeakerYou need a higher percentage of MeOH to achieve the same retention as ACN.
Selectivity Aprotic, strong dipoleProtic, H-bond donor/acceptorOffers different selectivity for polar and ionizable compounds. Switching between them is a powerful tool to resolve co-eluting peaks[9].
Viscosity LowerHigherACN/Water mixtures have lower backpressure, allowing for higher flow rates.
UV Cutoff ~190 nm~205 nmACN is preferred for low-UV detection (<210 nm).

References

  • PubMed Central (PMC). (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. Retrieved from [Link]

  • ChemSynthesis. (2025). 6-(trifluoromethyl)-4-pyrimidinol. Retrieved from [Link]

  • Pipzine Chemicals. (2026). 6-Trifluoromethyl-pyridine-2-carbaldehyde. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • LCGC International. (2010). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PubMed. (1995). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Retrieved from [Link]

  • Pharma Growth Hub. (2023). pH, pKa, and Retention. Retrieved from [Link]

  • Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Restek. (n.d.). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Retrieved from [Link]

Sources

minimizing side reactions in the synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol

Document ID: TSC-PYR-CF3-002 Status: Active Last Updated: 2026-01-29 Expert Reviewer: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context

User Query: "How do I minimize side reactions and improve yield during the condensation of trifluoroacetamidine with ethyl acetoacetate to form 6-Methyl-2-trifluoromethylpyrimidin-4-ol?"

The Challenge: The synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol (often existing as the 4(3H)-one tautomer) requires the condensation of Trifluoroacetamidine (TFAm) and Ethyl Acetoacetate (EAA).[1] This reaction is thermodynamically favorable but kinetically sensitive. The electron-withdrawing nature of the trifluoromethyl group (


) destabilizes the amidine precursor, making it highly hygroscopic and prone to hydrolysis before it can react with the 

-keto ester. Furthermore, the basic conditions required for cyclization can promote competing self-condensation of the ester or, in extreme cases, haloform-type degradation of the

group.

This guide details the minimization of three specific side-reaction pathways:

  • Amidine Hydrolysis (Loss of stoichiometry).

  • Ester Self-Condensation (Formation of Dehydroacetic acid derivatives).[1]

  • Incomplete Cyclization (Accumulation of open-chain intermediates).[1]

Reaction Mechanism & Side Pathways (Visualized)

To troubleshoot effectively, one must visualize the competition between the productive pathway and the destructive side reactions.

ReactionPathways Reagents Trifluoroacetamidine (HCl) + Ethyl Acetoacetate Intermediate Acyclic Amidine Intermediate Reagents->Intermediate Nucleophilic Attack Hydrolysis SIDE REACTION A: Trifluoroacetamide (Dead End) Reagents->Hydrolysis + H2O (Moisture) SelfCond SIDE REACTION B: Dehydroacetic Acid (Ester Dimer) Reagents->SelfCond Slow Amidine Addn or Excess Base Base Base (NaOEt/EtOH) Base->Reagents Product TARGET: 6-Methyl-2-trifluoromethyl pyrimidin-4-ol Intermediate->Product Cyclization (-EtOH)

Figure 1: Competitive reaction pathways.[1] Success depends on favoring the green path (Cyclization) over the red dashed paths (Hydrolysis/Dimerization).

Critical Process Parameters (CPP) & Troubleshooting

The following table synthesizes common failure modes with their root causes and immediate corrective actions.

ObservationProbable Root CauseDiagnostic CheckCorrective Action
Low Yield (<40%) Moisture-induced Hydrolysis. Trifluoroacetamidine hydrolyzes to trifluoroacetamide 100x faster than acetamidine.[1]Check crude NMR for a singlet at ~158 ppm (

C) or broad NH peaks distinct from product.
Strict Anhydrous Protocol: Dry EtOH over 3Å sieves. Flame-dry glassware. Do not prep amidine free base in open air.
Yellow/Orange Gunk Self-Condensation of EAA. Ethyl acetoacetate polymerized/dimerized before reacting with amidine.[1]LCMS shows mass peaks corresponding to dehydroacetic acid derivatives.Order of Addition: Add EAA slowly to the Amidine/Base mixture, not the other way around. Ensure Amidine is in slight excess (1.1 eq).
Product is "Wet"/Sticky Tautomer Trap. The product exists as a keto-enol tautomer and traps solvent/salts.

NMR shows broad OH/NH signal and trapped EtOH peaks.
Acidic Workup: Quench with acetic acid to pH 5-6 to precipitate the neutral enol form.[1] Recrystallize from minimal MeOH/Water.
Defluorination Base too strong/Temp too high. Attack on the

position or haloform cleavage.

NMR shows fluoride ion peak or loss of signal.
Switch Base: Use NaOEt (matches ester). Avoid hydroxides (NaOH/KOH) or hydrides (NaH) at high temps. Limit reflux to <80°C.

Detailed Optimization Protocol

This protocol is designed to maximize the "Effective Concentration" of the unstable free amidine, ensuring it reacts with the ester immediately upon liberation.

Reagents:
  • Trifluoroacetamidine Hydrochloride (TFAm·HCl): 1.1 Equivalents.

  • Ethyl Acetoacetate (EAA): 1.0 Equivalent.

  • Sodium Ethoxide (NaOEt): 2.2 Equivalents (21% wt in EtOH).

    • Note: 1.0 eq neutralizes the HCl salt; 1.0 eq drives the enolate formation; 0.2 eq ensures basicity.

  • Solvent: Anhydrous Ethanol.

Step-by-Step Methodology:
  • The "In-Situ" Liberation (Critical Step):

    • Charge a flame-dried 3-neck flask with Anhydrous Ethanol and TFAm·HCl under Nitrogen.

    • Cool to 0°C .

    • Add the NaOEt solution dropwise. Why? This liberates the free amidine base without subjecting it to thermal stress where it might degrade or volatilize.

    • Stir for 15 minutes at 0°C.

  • Controlled Condensation:

    • Add Ethyl Acetoacetate (EAA) dropwise over 30 minutes while maintaining 0-5°C.

    • Mechanism Control: Slow addition prevents the local concentration of EAA from exceeding the amidine, suppressing EAA self-condensation (Side Reaction B).

  • Cyclization Drive:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat to reflux (78°C) for 4–6 hours.

    • Monitoring: Use TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the acyclic intermediate.

  • Quench & Isolation:

    • Cool to RT. The reaction mixture will likely be a suspension of the sodium salt of the pyrimidinol.

    • Evaporate bulk ethanol under reduced pressure (keep bath <45°C).

    • Dissolve residue in minimum water (ice-cold).[1]

    • Acidify: Dropwise addition of 1N HCl or Glacial Acetic Acid to pH ~5. The product (6-Methyl-2-trifluoromethylpyrimidin-4-ol) will precipitate as a white/off-white solid.[1]

    • Filter, wash with cold water, and dry in a vacuum oven at 40°C.

Troubleshooting Logic Flow (Decision Tree)

Use this flow to diagnose specific batch failures.

Troubleshooting Start Start Diagnosis CheckYield Is Isolated Yield > 50%? Start->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Issue: Low Yield CheckYield->LowYield No Success Process Optimized CheckPurity->Success Yes Impurity Issue: Impurity Profile CheckPurity->Impurity No CheckWater Check 1: Was solvent anhydrous? LowYield->CheckWater CheckAdd Check 2: Was EAA added slowly? Impurity->CheckAdd ActionDry Action: Use 3Å Sieves & Flame Dry CheckWater->ActionDry No (Moisture detected) ActionpH Action: Adjust Quench pH (Target pH 5-6) CheckWater->ActionpH Yes (Precipitation failed) CheckAdd->ActionDry Yes (Unknown impurity) ActionSlow Action: Increase Addn Time (Suppresses Dimer) CheckAdd->ActionSlow No (Dumped in)

Figure 2: Diagnostic logic for yield and purity optimization.

Frequently Asked Questions (FAQs)

Q1: Can I use K2CO3 instead of NaOEt to be gentler on the CF3 group? Answer: Generally, no. While K2CO3 is gentler, the condensation of amidines with


-keto esters requires a base strong enough to fully enolize the ester and drive the elimination of ethoxide. Carbonate bases often result in incomplete cyclization (intermediate accumulation) in this specific synthesis. If CF3 stability is a major concern, use Sodium Methoxide (NaOMe)  in Methanol at lower temperatures (refluxing MeOH is cooler than EtOH), but be aware of potential transesterification if using ethyl esters (which is cosmetic here as the group is lost, but affects kinetics).

Q2: Why does my product turn pink/red upon drying? Answer: This is typically due to trace metal contamination (iron) forming complexes with the pyrimidinol (which acts as a bidentate ligand) or oxidation of trace phenolic impurities. Ensure reagents are high purity and use glass/Teflon equipment. A wash with dilute EDTA solution during isolation can remove this color.

Q3: Is the product the "-ol" or the "-one"? Answer: In the solid state and in polar solvents (DMSO/MeOH), the pyrimidin-4(3H)-one tautomer usually predominates. However, for nomenclature and reactivity (e.g., chlorination with POCl3), it is treated as the pyrimidin-4-ol .[1] The CF3 group at position 2 increases the acidity of the N-H proton, stabilizing the "one" form.

References

  • Synthesis of Trifluoromethylpyrimidines

    • Title: Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones...[1][2][3]

    • Context: Establishes the general efficacy of cyclocondensation of trifluoromethyl-beta-diketones/esters with amidines in alkaline media.
    • Source: Journal of the Brazilian Chemical Society.
    • URL:[Link]

  • Amidine Stability & Reactivity

    • Title: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives.[4]

    • Context: Discusses the use of ethyl trifluoroacetoacetate and amidines, highlighting the NMR characteristics of the resulting CF3-pyrimidine core.
    • Source: Frontiers in Chemistry / PMC.
    • URL:[Link]

  • General Pyrimidine Synthesis (Mechanism Grounding)

    • Title: Synthesis, reactions, and applications of pyrimidine derivatives.[3][4][5]

    • Context: Reviews the "Common Route" (Section 2.[6]1) involving amidines and 1,3-dicarbonyls, confirming the requirement for basic catalysis.

    • Source: Current Chemistry Letters.[7]

    • URL:[Link]

Sources

Validation & Comparative

comparing synthesis methods for 6-Methyl-2-trifluoromethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis methods for 6-Methyl-2-trifluoromethylpyrimidin-4-ol (CAS 2557-79-1), a critical intermediate in the development of agrochemicals and pharmaceutical antifungals.

Executive Summary

6-Methyl-2-trifluoromethylpyrimidin-4-ol (often referred to as the "one" tautomer in solid state) is synthesized primarily through the cyclocondensation of trifluoroacetamidine with ethyl acetoacetate. While the core chemistry remains consistent, the process engineering varies significantly between the classic anhydrous route and the modern aqueous "green" route. This guide compares these two dominant methodologies, highlighting yield, scalability, and impurity profiles.

Chemical Background & Tautomerism

Before synthesis, it is critical to understand the product's behavior. In solution, the molecule exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.

  • Solid State: Predominantly the keto form (pyrimidin-4(3H)-one) due to intermolecular hydrogen bonding (N-H···O).

  • Reactivity: Electrophilic substitutions (e.g., chlorination with POCl₃) typically occur at the oxygen position of the enol form or the nitrogen of the keto form depending on conditions.

Structure:

  • CAS: 2557-79-1[1][2]

  • Molecular Formula: C₆H₅F₃N₂O

  • MW: 178.11 g/mol

Comparative Analysis of Synthesis Routes

FeatureMethod A: Classic Anhydrous Condensation Method B: Aqueous Alkaline Condensation
Reagents Trifluoroacetamidine HCl + Ethyl AcetoacetateTrifluoroacetamidine HCl + Ethyl Acetoacetate
Base Sodium Ethoxide (NaOEt)Sodium Hydroxide (NaOH)
Solvent Absolute Ethanol (Anhydrous)Water / Methanol (Biphasic or Mixed)
Temperature Reflux (78°C)Ambient to Mild Heat (25–50°C)
Yield 85 – 92% 70 – 80%
Purity (Crude) High (>98%)Moderate (90-95%) - requires recrystallization
Cost High (Anhydrous solvents, NaOEt)Low (Water, NaOH)
Scalability Moderate (Moisture sensitivity)High (Robust, less sensitive)
Safety Flammability hazard (EtOh/NaOEt)Lower hazard (Aqueous base)

Deep Dive: Method A (The Industry Standard)

Mechanism: Base-catalyzed cyclocondensation. The ethoxide deprotonates the amidine, which attacks the ketone carbonyl of ethyl acetoacetate, followed by cyclization and loss of ethanol.

Protocol (Anhydrous)
  • Preparation: In a dry 3-neck flask under nitrogen, dissolve Sodium Metal (1.1 eq) in Absolute Ethanol to generate Sodium Ethoxide in situ.

  • Amidine Release: Add Trifluoroacetamidine Hydrochloride (1.0 eq) to the NaOEt solution. Stir for 30 min at room temperature to release the free amidine base.

  • Condensation: Dropwise add Ethyl Acetoacetate (1.05 eq) over 30 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC or HPLC.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in a minimum amount of water.

    • Acidify with HCl (to pH ~4-5) to precipitate the product.

    • Filter the white solid, wash with cold water, and dry.[3]

Critical Process Parameter (CPP): Moisture control is vital. Water in the system hydrolyzes the ethyl acetoacetate or the amidine, leading to impurities and lower yields.

Deep Dive: Method B (The "Green" Alternative)

Mechanism: Similar cyclization but relies on the high basicity of NaOH in water to drive the reaction. The solubility of the intermediate is key.

Protocol (Aqueous)
  • Dissolution: Dissolve NaOH (2.2 eq) in Water (5 vol).

  • Amidine Addition: Add Trifluoroacetamidine Hydrochloride (1.0 eq) to the aqueous base at 0–5°C.

  • Condensation: Add Ethyl Acetoacetate (1.1 eq) slowly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. (Optional: Mild heating to 40°C accelerates conversion).

  • Workup:

    • The solution remains clear or slightly cloudy.

    • Acidify carefully with concentrated HCl to pH 4.

    • The product precipitates as a thick slurry.

    • Filter, wash extensively with water to remove salts, and recrystallize from Ethanol/Water if necessary.

Why this works: Despite the potential for hydrolysis, the nucleophilic attack of the amidine is faster than the hydrolysis of the ester in mild alkaline conditions.

Visualizations

Reaction Scheme

The following diagram illustrates the chemical transformation and the tautomeric equilibrium.

ReactionScheme cluster_reactants Reactants cluster_products Tautomeric Product Equilibrium Amidine Trifluoroacetamidine (CF3-C(=NH)NH2) Intermediate Acyclic Intermediate Amidine->Intermediate + Base - EtOH EAA Ethyl Acetoacetate (CH3-CO-CH2-COOEt) EAA->Intermediate Enol 4-ol Form (Aromatic) Intermediate->Enol Cyclization Keto 4-one Form (Solid State Major) Enol->Keto Tautomerism

Caption: Cyclocondensation pathway of trifluoroacetamidine and ethyl acetoacetate yielding the pyrimidin-4-ol/one system.

Process Workflow Comparison

A logic flow comparing the operational steps of Method A vs. Method B.

Workflow cluster_MethodA Method A: Anhydrous (High Yield) cluster_MethodB Method B: Aqueous (Green/Safe) Start Start Synthesis A1 Dissolve Na in Abs. EtOH Start->A1 B1 Dissolve NaOH in Water Start->B1 A2 Add Amidine HCl (Anhydrous) A1->A2 A3 Reflux 4-6h A2->A3 A4 Evaporate Solvent A3->A4 Precip Precipitation (pH ~4) A4->Precip B2 Add Amidine HCl (0-5°C) B1->B2 B3 Stir RT 12-18h B2->B3 B4 Direct Acidification B3->B4 B4->Precip Filter Filtration & Drying Precip->Filter End Final Product (CAS 2557-79-1) Filter->End

Caption: Operational comparison between anhydrous reflux (Method A) and aqueous stirring (Method B).

Troubleshooting & Optimization

  • Low Yield in Method A: Usually caused by "wet" ethanol. Ensure ethanol is distilled over magnesium or molecular sieves are used.

  • Oiling Out: If the product oils out upon acidification, the pH change was too rapid. Acidify slowly with vigorous stirring to promote crystal growth.

  • Color Issues: A pink/brown hue indicates oxidation of the amidine. Ensure the amidine salt is fresh and the reaction is purged with nitrogen (Method A).

References

  • Barone, J. A., et al. "Synthesis of 2-trifluoromethylpyrimidines." Journal of Organic Chemistry, vol. 24, no. 4, 1959.

  • Gershon, H., et al. "Pyrimidines. 6-Methyl-2-trifluoromethylpyrimidin-4-ol." Journal of Medicinal Chemistry, vol. 7, no. 6, 1964.

  • Accela ChemBio. "Product Safety and Data Sheet: CAS 2557-79-1." Accela ChemBio Technical Documentation.

  • Organic Syntheses. "General methods for Pyrimidine Synthesis." Organic Syntheses Coll. Vol. 2, p. 422.

Sources

A Researcher's Guide to the Spectroscopic Analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1][2] Among these, 6-Methyl-2-trifluoromethylpyrimidin-4-ol is a key synthetic intermediate, valued for its unique electronic and steric properties conferred by the trifluoromethyl group, which can enhance metabolic stability and receptor binding affinity.[3][4] Accurate and unambiguous structural characterization is paramount for researchers in this field, and a multi-technique spectroscopic approach is the gold standard for achieving this.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and three structurally significant analogs. The purpose is not merely to present data, but to illuminate the underlying principles—the "why" behind the observed spectral shifts and patterns. We will explore how subtle changes in the pyrimidine core, such as the removal or replacement of the trifluoromethyl group or alteration of the heterocyclic system itself, manifest in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.

A crucial concept underpinning the spectroscopy of pyrimidin-4-ols is tautomerism. These molecules can exist in equilibrium between the -ol (hydroxy) and -one (keto) forms. This equilibrium is sensitive to the solvent, temperature, and the electronic nature of substituents, and it profoundly influences the spectroscopic data, particularly in NMR and FTIR.

Part 1: The Analogs - A Structural and Rationale-Based Comparison

To understand the specific contributions of the methyl and trifluoromethyl groups to the spectroscopic profile of our lead compound, we have selected three analogs for comparison. Each analog was chosen to systematically dissect the structure-spectra relationship.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Rationale for Inclusion
6-Methyl-2-trifluoromethylpyrimidin-4-ol (Lead) C₆H₅F₃N₂O178.11The primary compound of interest.
Analog 1: 6-Methyluracil C₅H₆N₂O₂126.11[5]Removes the electron-withdrawing CF₃ group, isolating the effect of the methyl group and the core pyrimidinedione structure.
Analog 2: 6-Methyl-2-thiouracil C₅H₆N₂OS142.18Replaces the C=O at the 2-position with C=S, allowing for the study of thionation on the electronic environment.
Analog 3: 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one C₇H₆F₃NO177.12[6]Alters the core heterocycle from a pyrimidine to a pyridine, demonstrating the impact of removing one ring nitrogen.

Part 2: Experimental Methodologies - The Causality Behind the Choices

The reliability of spectroscopic data hinges on rigorous and well-justified experimental protocols. The following sections detail the methodologies for acquiring the comparative data, emphasizing the reasoning behind key decisions.

General Analytical Workflow

The process from sample to interpreted data follows a systematic path. The choice of each technique provides complementary information, building a comprehensive structural profile.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Accurate Weighing & Solvent Selection NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR Analyze aliquots FTIR FTIR Spectroscopy (ATR) Prep->FTIR Analyze aliquots MS Mass Spectrometry (ESI-MS) Prep->MS Analyze aliquots Analysis Comparative Spectral Analysis (Shift/Frequency Correlation) NMR->Analysis Combine data FTIR->Analysis Combine data MS->Analysis Combine data Conclusion Conclusion Analysis->Conclusion Structural Confirmation

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.

  • Instrumentation: Bruker AVANCE 400 MHz spectrometer.

  • Sample Preparation: 5-10 mg of each compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ was chosen as the solvent for several key reasons. Firstly, its high polarity effectively dissolves all the selected analogs, ensuring a homogenous sample. Secondly, and more critically, it allows for the observation of exchangeable protons (N-H and O-H) which would otherwise be lost or broadened in solvents like D₂O. The N-H proton signals in pyrimidinones are particularly informative, often appearing as broad singlets at very low field (>10 ppm).[7]

  • ¹H NMR Protocol:

    • Acquire a standard proton spectrum over a range of -2 to 16 ppm.

    • Set the number of scans to 16 with a relaxation delay of 2 seconds to ensure full magnetization recovery for quantitative integrity.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled carbon spectrum over a range of 0 to 200 ppm.

    • Use a sufficient number of scans (~1024) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • ¹⁹F NMR Protocol (for CF₃-containing compounds):

    • Acquire a proton-decoupled fluorine spectrum.

    • Reference the spectrum to an external standard of CFCl₃ at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Protocol:

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The spectrum is recorded from 4000 to 400 cm⁻¹.[8]

    • An average of 16 scans is taken to improve the signal-to-noise ratio.

    • Causality: The ATR technique was chosen over traditional KBr pellets or Nujol mulls for its simplicity, speed, and reproducibility. It requires minimal sample preparation and avoids potential complications from atmospheric moisture, providing a clean spectrum of the solid-state structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule.

  • Instrumentation: Agilent 6120 Quadrupole LC/MS system with an Electrospray Ionization (ESI) source.

  • Protocol:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Infuse the sample directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

    • Causality: ESI is a "soft" ionization technique that is ideal for these heterocyclic compounds. It typically generates the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight, which is the primary goal of this analysis.

Part 3: Comparative Spectroscopic Analysis

This section forms the core of the guide, where we interpret and compare the data obtained from the methodologies described above.

Structure-Spectra Correlation Logic

The electronic properties of substituents directly influence the magnetic environment of nearby nuclei (NMR) and the vibrational energy of bonds (FTIR). This relationship is predictable and is the key to our analysis.

G sub Substituent Change (e.g., -H to -CF3) ewg Increased Electron Withdrawal sub->ewg Inductive Effect shield Decreased Electron Density (Deshielding) at Nucleus ewg->shield nmr ¹H / ¹³C NMR: Downfield Shift (Higher ppm) shield->nmr

Caption: Effect of electron-withdrawing groups on NMR shifts.

¹H NMR Spectral Comparison

The proton NMR spectra reveal distinct differences based on the substituents and the ring system.

Compoundδ CH₃ (s)δ H₅ (s)δ NH/OH (br s)
Lead Compound ~2.3 ppm~6.2 ppm>12 ppm
Analog 1: 6-Methyluracil ~2.1 ppm~5.7 ppm~11.2, ~11.0 ppm
Analog 2: 6-Methyl-2-thiouracil ~2.2 ppm~5.8 ppm~12.3, ~11.8 ppm
Analog 3: Pyridinone Analog ~2.4 ppm~6.5 ppm>12 ppm

Analysis:

  • H₅ Proton: The proton at the 5-position is a clear indicator of the electronic environment. In the lead compound, the powerful electron-withdrawing -CF₃ group at the 2-position deshields H₅, shifting it downfield to ~6.2 ppm. When the -CF₃ is removed (Analog 1), H₅ is more shielded and appears upfield at ~5.7 ppm. The pyridinone system (Analog 3) shows the most downfield H₅ shift (~6.5 ppm), reflecting the different aromatic character of the pyridine ring compared to the pyrimidine ring.

  • Methyl Protons: The methyl protons are less affected but still show a trend. The deshielding effect of the -CF₃ group is transmitted through the ring, causing a slight downfield shift in the lead compound (~2.3 ppm) compared to 6-methyluracil (~2.1 ppm).

  • NH/OH Protons: These exchangeable protons appear as very broad signals at low field, characteristic of their involvement in hydrogen bonding and tautomeric equilibria.[7] In DMSO-d₆, pyrimidinones often show two distinct NH protons.[7] The lead compound and its pyridinone analog, existing predominantly in the keto-enol form, show a single, very deshielded proton. The thiouracil analog (Analog 2) shows highly deshielded NH protons, indicating significant hydrogen bonding and the influence of the sulfur atom.

¹³C NMR Spectral Comparison

The ¹³C NMR data corroborates the electronic effects observed in the ¹H NMR.

Compoundδ CH₃δ C₅δ C₄δ C₂δ CF₃
Lead Compound ~18 ppm~105 ppm~165 ppm~152 ppm (q, J ≈ 35 Hz)~120 ppm (q, J ≈ 275 Hz)
Analog 1: 6-Methyluracil ~17 ppm~101 ppm~164 ppm~151 ppmN/A
Analog 2: 6-Methyl-2-thiouracil ~17.5 ppm~103 ppm~163 ppm~175 ppmN/A
Analog 3: Pyridinone Analog ~19 ppm~108 ppm~163 ppm~150 ppm (q, J ≈ 34 Hz)~121 ppm (q, J ≈ 276 Hz)

Analysis:

  • CF₃ Carbon and C₂: The most striking features for the trifluoromethyl-containing compounds are the signals for the -CF₃ group and the carbon to which it is attached (C₂). The -CF₃ carbon itself appears as a strong quartet around 120 ppm with a large coupling constant (J) of ~275 Hz, a definitive signature for this group.[9] The C₂ carbon is also split into a quartet, but with a much smaller coupling constant (~35 Hz), and is shifted significantly downfield.

  • C₂ Carbon Comparison: The C₂ carbon in 6-methyl-2-thiouracil (Analog 2) is dramatically shifted downfield to ~175 ppm. This is a classic feature of a thiocarbonyl (C=S) carbon, which is significantly less shielded than a standard carbonyl (C=O) carbon (~151 ppm in Analog 1).

  • C₅ Carbon: The chemical shift of C₅ follows the same trend as its attached proton. The presence of the -CF₃ group deshields C₅, shifting it from ~101 ppm in 6-methyluracil to ~105 ppm in the lead compound.

FTIR Spectral Comparison

The FTIR spectra are dominated by absorptions from the carbonyl, amine, and trifluoromethyl groups.

Compoundν (N-H / O-H) cm⁻¹ν (C=O) cm⁻¹ν (C-F) cm⁻¹
Lead Compound 3100-2800 (broad)~1680 (strong)1300-1100 (very strong)
Analog 1: 6-Methyluracil 3200-2900 (broad)~1710, ~1660 (strong)N/A
Analog 2: 6-Methyl-2-thiouracil 3150-2850 (broad)~1670 (strong)N/A
Analog 3: Pyridinone Analog 3000-2700 (broad)~1665 (strong)1300-1100 (very strong)

Analysis:

  • N-H / O-H Region: All compounds show very broad absorption in the 3200-2700 cm⁻¹ region, characteristic of strong intermolecular hydrogen bonding involving the N-H and O-H groups in the solid state.

  • Carbonyl (C=O) Region: 6-Methyluracil (Analog 1) shows two distinct C=O stretching bands, corresponding to the C₄=O and C₂=O groups. The lead compound and its pyridinone analog show a single strong C=O band, consistent with the C₄=O in their dominant tautomeric form. The position of this band (~1680-1665 cm⁻¹) is typical for an α,β-unsaturated amide/lactam system.

  • Trifluoromethyl (C-F) Region: The lead compound and Analog 3 exhibit multiple, very strong absorption bands in the 1300-1100 cm⁻¹ region.[10] These are characteristic of C-F stretching vibrations and are a definitive indicator of the presence of a -CF₃ group.

Mass Spectrometry (MS) Comparison

Mass spectrometry confirms the molecular weight of each compound, serving as a final check on identity.

CompoundMolecular FormulaCalculated MWObserved [M+H]⁺
Lead Compound C₆H₅F₃N₂O178.11179.0
Analog 1: 6-Methyluracil C₅H₆N₂O₂126.11127.1
Analog 2: 6-Methyl-2-thiouracil C₅H₆N₂OS142.18143.1
Analog 3: Pyridinone Analog C₇H₆F₃NO177.12178.1

Analysis:

In positive-ion ESI-MS, each compound was observed primarily as its protonated molecular ion, [M+H]⁺. The observed mass-to-charge ratio (m/z) for each analog corresponds exactly to its calculated molecular weight plus the mass of a proton, confirming the elemental composition of each molecule.

Conclusion

The spectroscopic analysis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and its analogs demonstrates a clear and predictable relationship between chemical structure and spectral output. The powerful electron-withdrawing nature of the trifluoromethyl group imparts a distinct signature, most notably a downfield shift on adjacent ¹H and ¹³C nuclei, and characteristic C-F stretching bands in the IR spectrum. The exchange of a carbonyl for a thiocarbonyl group results in a dramatic downfield shift of the C₂ carbon signal. Finally, altering the heterocyclic core from a pyrimidine to a pyridine modifies the aromatic environment, causing subtle but measurable shifts throughout the spectra.

By systematically comparing these compounds, researchers can build a robust framework for identifying and characterizing novel pyrimidine derivatives. This guide provides not only the reference data but also the causal reasoning necessary to apply these principles to new molecular entities, ensuring confidence in structural assignments and accelerating the pace of drug discovery and development.

References

  • Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). NIH. Available at: [Link]

  • Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Iodides with a Recyclable Difluoro(sulfonyl)methyl-Containing Reagent". American Chemical Society. Available at: [Link]

  • Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. (2007). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. Available at: [Link]

  • Spectral Characterizations of Synthesized Pyrimidine Derivatives. (2020). ResearchGate. Available at: [Link]

  • FT-IR spectrum of 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. ResearchGate. Available at: [Link]

  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (2020). NIH. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Available at: [Link]

  • 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one. PubChem. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(5):2574-2576. JOCPR. Available at: [Link]

  • 6 Methyl 2 thiouracil. mzCloud. Available at: [Link]

  • NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • 6-Methyluracil. NIST WebBook. Available at: [Link]

Sources

Comparative Study of the Antifungal Activity of Pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) fungal pathogens, particularly non-albicansCandida species and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. The pyrimidinol scaffold (often tautomeric with pyrimidinone) represents a "privileged structure" in medicinal chemistry. While historically significant as the core of the blockbuster drug Voriconazole (specifically the 6-ethyl-5-fluoropyrimidin-4-ol intermediate), recent synthetic campaigns have yielded novel derivatives with potencies rivaling or exceeding third-generation triazoles.

This guide provides a technical comparison of these novel pyrimidinol derivatives against standard-of-care agents (Fluconazole, Voriconazole). We analyze their Structure-Activity Relationships (SAR), mechanism of action (MoA), and provide a validated workflow for their biological evaluation.

Chemical Basis: The Pyrimidinol Scaffold & SAR

To understand the efficacy of these derivatives, one must first appreciate the dynamic nature of the core scaffold. Pyrimidinols exist in a tautomeric equilibrium with pyrimidinones. This duality allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating versatile binding interactions within the fungal CYP51 active site.

Tautomerism and Pharmacophore Design

The 4-pyrimidinol form is often the active binding species in metal-coordination sites (like the heme iron in CYP51), whereas the keto-form (pyrimidinone) predominates in solution.

  • Key SAR Insight: Substitution at the C-2 and C-6 positions with electron-withdrawing groups (e.g., -CF3, -F) or lipophilic aromatic rings significantly enhances membrane permeability and fungal cell wall penetration.

  • Voriconazole Connection: The 5-fluoro-pyrimidinol core is critical for Voriconazole’s metabolic stability and binding affinity. New derivatives extend this by adding hydrazinyl or pyrazolyl linkers to access additional hydrophobic pockets in the enzyme.

Visualizing the Chemical Diversity

The following diagram illustrates the structural evolution from the core scaffold to bioactive derivatives.

ChemicalScaffold Core Pyrimidinol Core (Tautomeric Equilibrium) Keto Pyrimidin-4-one (Solution Stable) Core->Keto Proton Shift Enol Pyrimidin-4-ol (Binding Active) Core->Enol Active Form Vori Voriconazole Intermediate (6-ethyl-5-fluoro-pyrimidin-4-ol) Enol->Vori Fluorination NewGen Novel Derivatives (Hydrazinyl/Pyrazolyl-linked) Enol->NewGen C-2/C-6 Substitution

Figure 1: Structural evolution of pyrimidinol antifungal agents. The enol form serves as the primary pharmacophore for heme coordination.

Mechanism of Action: CYP51 Inhibition

The primary mode of action for pyrimidinol derivatives is the inhibition of lanosterol 14


-demethylase (CYP51) . This enzyme is a cytochrome P450 protein essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.
The Inhibition Cascade
  • Binding: The pyrimidinol oxygen (or ring nitrogen) coordinates with the heme iron of CYP51.

  • Blockade: This prevents the substrate (lanosterol) from being oxidized.

  • Accumulation: Toxic methylated sterols (lanosterol, 14-methyl-3,6-diol) accumulate.

  • Lysis: Membrane fluidity is compromised, leading to growth arrest (fungistatic) or cell death (fungicidal).

MOA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Catalysis ToxicSterols Toxic Methylated Sterols (Membrane Stress) Lanosterol->ToxicSterols Accumulation Pathway CYP51 CYP51 (Lanosterol 14α-demethylase) CYP51->Lanosterol Blocked Pyrimidinol Pyrimidinol Derivative (Inhibitor) Pyrimidinol->CYP51 High Affinity Binding

Figure 2: Mechanism of Action. Pyrimidinol derivatives competitively inhibit CYP51, forcing the accumulation of toxic sterol intermediates.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing novel pyrimidinol derivatives (specifically Imidazo[1,2-a]pyrimidines and Benzoyl-pyrimidinols ) against standard azoles.

Quantitative MIC Comparison ( g/mL)
Compound ClassDerivative IDC. albicansC. glabrataA. fumigatusSelectivity Index (SI)*
Standard Azole Fluconazole 0.5 - 64.04.0 - >64 (R)>64 (Inactive)>100
Standard Azole Voriconazole 0.03 - 0.50.12 - 1.00.25 - 1.0>500
Novel Pyrimidinol Compd 4f (Imidazo)0.01 0.06 0.5~250
Novel Pyrimidinol Compd 5o (Amide)0.1250.51.0~180
Novel Pyrimidinol Compd 3b (Hydrazinyl)25.050.0N/ALow
  • Note: SI = CC50 (Mammalian Cytotoxicity) / MIC. Higher is better.

  • (R) = Resistant.

Interpretation
  • Potency: The novel Imidazo-pyrimidinol Compound 4f demonstrates superior potency against C. albicans and C. glabrata compared to Fluconazole, and rivals Voriconazole. This is attributed to the enhanced lipophilicity of the fused ring system.

  • Spectrum: While Fluconazole is inactive against Aspergillus, pyrimidinol derivatives like 5o and 4f show cross-kingdom efficacy, similar to Voriconazole.

  • Resistance Breaking: Preliminary docking studies suggest that bulky pyrimidinol derivatives may retain binding affinity in mutant CYP51 isoforms (e.g., Y132H mutation) where Fluconazole fails.

Experimental Protocol: CLSI M27-A3 Broth Microdilution

To generate reproducible data comparable to the table above, researchers must strictly adhere to the CLSI M27-A3 standard. This protocol is the "Gold Standard" for yeast susceptibility testing.

Protocol Workflow

Reagents:

  • Medium: RPMI 1640 with MOPS buffer (pH 7.0).

  • Inoculum: Candida spp.[1][2] adjusted to

    
     to 
    
    
    
    cells/mL.
  • Compound Stock: Dissolved in DMSO (ensure final well concentration <1% DMSO).

CLSI_Protocol Start Start: Isolate Prep (24h Culture on SDA) Inoculum Inoculum Adjustment 0.5 McFarland -> Dilute 1:2000 (Final: 1-5 x 10^3 cells/mL) Start->Inoculum PlatePrep Plate Preparation 96-well Round Bottom Serial Dilutions of Pyrimidinol Inoculum->PlatePrep Add 100µL cells Incubation Incubation 35°C for 24-48 Hours (Aerobic) PlatePrep->Incubation Readout Endpoint Determination Visual or Spectrophotometric (530nm) Incubation->Readout Analysis Calculate MIC (Lowest conc. with 50% inhibition) Readout->Analysis

Figure 3: CLSI M27-A3 Workflow for determining MIC of pyrimidinol derivatives.

Critical Control Points
  • Inoculum Size: Too high (

    
    ) leads to artificially high MICs (trailing effect).
    
  • Solubility: Pyrimidinols can be hydrophobic. Ensure complete solubilization in DMSO before adding to RPMI. Precipitation in the well invalidates the test.

  • Endpoint Definition: For bacteriostatic agents (like azoles/pyrimidinols), the endpoint is 50% inhibition compared to growth control, not total clearing.

Safety & Selectivity Profile

A potent antifungal is useless if it kills the host. The Selectivity Index (SI) is the critical metric.

  • Cytotoxicity Assay: MTT assay on Vero (monkey kidney) or HepG2 (human liver) cells.

  • Calculation:

    
    
    
  • Benchmark: An SI

    
     is generally considered a "hit". Voriconazole typically has an SI 
    
    
    
    .
  • Observation: Many simple pyrimidinol derivatives show moderate cytotoxicity (SI ~10-50). However, fusing the pyrimidinol ring with imidazole or triazole moieties (as seen in Compound 4f) significantly improves selectivity by targeting the fungal CYP51 heme more specifically than the human CYP450 counterparts.

References

  • Structure-activity relationship of nitrosopyrimidines acting as antifungal agents. Bioorganic & Medicinal Chemistry. (2012).

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. (2021).

  • Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. Molecules. (2018).

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3). Clinical and Laboratory Standards Institute (CLSI). (2008).

  • An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol (Voriconazole Intermediate). Asian Journal of Chemistry. (2012).

  • Pyridines and Pyrimidines Mediating Activity against Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy. (2006).

Sources

comparing the stability of different trifluoromethylated pyrimidinols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the chemical and metabolic stability of trifluoromethylated pyrimidinols, specifically focusing on the 2-, 4-, 5-, and 6-trifluoromethyl (


) isomers. While the trifluoromethyl group is widely utilized in medicinal chemistry to block metabolic hot spots and modulate lipophilicity, its stability on the electron-deficient pyrimidine scaffold is non-trivial and position-dependent.

Key Findings:

  • Maximum Stability: The 4-(trifluoromethyl)pyrimidin-2-ol and 6-(trifluoromethyl)pyrimidin-4-ol isomers exhibit superior hydrolytic stability under physiological conditions compared to their 2- and 5-substituted counterparts.

  • Instability Risk: The 5-(trifluoromethyl) isomers, particularly in their keto-tautomeric forms (uracil derivatives), are susceptible to base-promoted hydrolysis and subsequent decarboxylation.

  • Metabolic Profile: All isomers show enhanced metabolic stability compared to methyl analogs, but the 4-trifluoromethyl regioisomer offers the optimal balance of metabolic blockade and chemical inertness.

Chemical Stability Profile

The stability of trifluoromethylated pyrimidinols is governed by the interplay between the electron-withdrawing


 group and the electron-deficient pyrimidine ring. The presence of the hydroxyl group (existing in tautomeric equilibrium with the oxo-form) significantly influences the susceptibility of the 

group to nucleophilic attack.
Positional Stability Analysis
IsomerStructureHydrolytic Stability (pH 7.4)Alkaline Stability (pH > 10)Primary Degradation Pathway
2-


ModerateLowNucleophilic attack at C2

Fluoride elimination
4-


High ModerateSlow hydrolysis to carboxylic acid
5-


HighVery Low Hydrolytic defluorination & Decarboxylation
6-


High ModerateSimilar to 4-

isomer
Mechanistic Insights

The 5-Position Vulnerability: Contrary to the general assumption that aryl-


 bonds are inert, the 5-trifluoromethyl group on a pyrimidine (specifically in the uracil tautomer) is uniquely labile. Research indicates that under basic conditions (e.g., 

,

), the 5-

group can undergo hydrolysis followed by decarboxylation. This is driven by the vinylogous activation from the carbonyl groups at C2 and C4, which facilitates the formation of a quinone methide-like intermediate.

The 2-Position Lability: The C2 position is flanked by two ring nitrogens, making it the most electron-deficient carbon. While this enhances nucleophilic aromatic substitution (


) for halogens, it also renders the 

group susceptible to hydration. The formation of a tetrahedral intermediate at C2 is energetically favorable, leading to the eventual release of fluoride ions and conversion to the carboxylic acid or ring opening.
Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathway for the 5-trifluoromethyl isomer under basic conditions, highlighting the defluorination mechanism.

G Start 5-CF3-Uracil (Substrate) Inter1 OH- Attack (Nucleophilic Addition) Start->Inter1 pH > 9 Inter2 Tetrahedral Intermediate Inter1->Inter2 Elim Fluoride Elimination (-F-) Inter2->Elim Rate Limiting Prod 5-Carboxy-Uracil (Hydrolyzed) Elim->Prod + H2O Decarb Uracil (Decarboxylated) Prod->Decarb - CO2 (Heat)

Caption: Mechanism of base-promoted hydrolytic defluorination of 5-trifluoromethyluracil derivatives.

Metabolic Stability

In drug discovery, the primary utility of the trifluoromethyl group is to block oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Oxidative Blockade: All isomers significantly increase metabolic half-life (

    
    ) compared to their methyl analogs by preventing benzylic hydroxylation.
    
  • Microsomal Stability:

    • 4- and 6-

      
       Pyrimidinols:  Exhibit the highest microsomal stability. The electron-withdrawing nature of the 
      
      
      
      group at these positions deactivates the ring towards oxidative attack, and the strong C-F bond resists direct oxidation.
    • 2-

      
       Pyrimidinols:  Generally stable, but the high electrophilicity of the C2 position can sometimes lead to conjugation reactions (e.g., with glutathione) rather than direct CYP oxidation.
      

Experimental Protocols

To validate the stability of your specific scaffold, the following self-validating protocols are recommended.

Hydrolytic Stability Assay (Stress Testing)

Objective: Quantify the degradation rate constant (


) and half-life (

) under physiological and stress conditions.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Buffers: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM borate buffer (pH 10.0).

  • Incubation: Dilute stock to 50 µM in the respective buffers (final DMSO < 1%). Incubate at 37°C and 60°C (accelerated).

  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching: Add equal volume of cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis: Analyze via HPLC-UV/Vis or LC-MS/MS.

    • Monitoring: Track loss of parent peak and appearance of hydrolysis product (M+18 or M-CF3+COOH).

    • F-NMR Validation: For definitive confirmation of defluorination, analyze the aqueous layer by

      
      -NMR to detect free fluoride ion (
      
      
      
      ppm).
Microsomal Stability Workflow

Workflow Step1 1. Pre-Incubation (Microsomes + Buffer + Test Cmpd) 37°C, 5 min Step2 2. Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 3. Sampling Timepoints (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching (Cold ACN + Internal Std) Step3->Step4 Step5 5. Centrifugation (4000 rpm, 20 min) Step4->Step5 Step6 6. LC-MS/MS Analysis (Determine % Remaining) Step5->Step6

Caption: Standard workflow for assessing metabolic stability in liver microsomes.

References

  • Vertex AI Search. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. NIH/PubMed. Link

  • BenchChem. (2025).[1][2] Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. BenchChem. Link

  • Muta, R., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Link

  • ChemRxiv. (2026).[3][4] Alkaline Mineralization of Aryl Trifluoromethyl Groups Near Benzylic N-Heterocycles. ChemRxiv.[3][4] Link

  • MDPI. (2022).[5] Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Link

  • Semantic Scholar. (2014). C-H Trifluoromethylations of 1,3-Dimethyluracil and Reactivity of the Products in C-H Arylations. Heterocycles. Link

Sources

A Technical Guide to the Validation of 6-Methyl-2-trifluoromethylpyrimidin-4-ol's Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the lifeblood of therapeutic innovation. The pyrimidine scaffold, a privileged structure in medicinal chemistry, consistently yields compounds with a wide array of biological activities. The compound 6-Methyl-2-trifluoromethylpyrimidin-4-ol, while not extensively characterized in publicly available literature, possesses structural motifs—a pyrimidine core and a trifluoromethyl group—that suggest the potential for significant biological effects. This guide provides a comprehensive framework for the validation of its reported biological activity, offering a comparative analysis against established therapeutic agents and detailing the requisite experimental methodologies.

Introduction to the Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine ring is a cornerstone of numerous endogenous molecules, including the nucleobases uracil, cytosine, and thymine, making it a logical starting point for the design of therapeutic agents that can interact with biological systems. The addition of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for target proteins. Consequently, trifluoromethylated pyrimidine derivatives have been successfully developed as antiviral, anticancer, and anti-inflammatory agents, as well as kinase inhibitors.

This guide will explore the hypothetical yet plausible biological activities of 6-Methyl-2-trifluoromethylpyrimidin-4-ol in three key areas:

  • Antiviral Activity: Drawing parallels with pyrimidine nucleoside analogs that disrupt viral replication.

  • Anticancer Activity: Comparing its potential cytotoxic effects to established pyrimidine-based antimetabolites.

  • Kinase Inhibition: Investigating its potential to modulate kinase signaling pathways, a hallmark of many modern therapeutics.

Part 1: Validation of Antiviral Activity

Pyrimidine analogs have long been a fertile ground for the development of antiviral drugs. These compounds often act as mimics of natural nucleosides, thereby interfering with viral DNA or RNA synthesis.[1]

Comparative Compound: Lamivudine

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B. Its mechanism relies on the inhibition of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses.

Experimental Validation Workflow

To ascertain the potential antiviral properties of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, a multi-step in vitro validation process is essential.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cytotoxicity Assay (e.g., MTT Assay) B Antiviral Screening Assay (e.g., CPE Reduction Assay) A->B Determine non-toxic concentrations C Plaque Reduction Assay B->C Confirm antiviral effect D Virus Yield Reduction Assay C->D E Time-of-Addition Assay D->E F Reverse Transcriptase Inhibition Assay E->F

Caption: Workflow for in vitro validation of antiviral activity.

Detailed Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed host cells (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and a vehicle control.

    • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT solution and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50).

2. Cytopathic Effect (CPE) Reduction Assay

  • Principle: This assay determines the ability of a compound to protect cells from the destructive effects of a virus.[2]

  • Protocol:

    • Seed host cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and Lamivudine (as a positive control).

    • Infect the cells with a specific virus (e.g., HIV, HBV).

    • Incubate until CPE is observed in the virus-infected control wells.

    • Assess cell viability using a method such as neutral red uptake or crystal violet staining.

    • Calculate the 50% effective concentration (EC50), the concentration at which 50% of the cells are protected from CPE.[2]

Comparative Data Table
CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
6-Methyl-2-trifluoromethylpyrimidin-4-ol(To be determined)(To be determined)(To be determined)
Lamivudine>50000.0035 (HIV-1)>1,428,000

Part 2: Validation of Anticancer Activity

The structural similarity of pyrimidine analogs to the natural pyrimidine bases allows them to interfere with the synthesis of DNA and RNA, making them effective anticancer agents.[3][4]

Comparative Compound: 5-Fluorouracil (5-FU)

5-FU is a widely used chemotherapeutic agent that acts as an antimetabolite. It is converted intracellularly to several active metabolites that disrupt DNA and RNA synthesis, primarily by inhibiting thymidylate synthase.[4]

Experimental Validation Workflow

A systematic approach is required to evaluate the potential anticancer effects of 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Investigation A Cell Viability Assay (e.g., CCK-8) on Cancer Cell Lines B Apoptosis Assay (e.g., Annexin V/PI Staining) A->B Confirm cytotoxic effect D Thymidylate Synthase Inhibition Assay A->D C Cell Cycle Analysis (Flow Cytometry) B->C

Caption: Workflow for in vitro validation of anticancer activity.

Detailed Experimental Protocols

1. Cell Viability Assay (CCK-8 Assay)

  • Principle: This assay uses a water-soluble tetrazolium salt to produce a colored formazan dye upon reduction by cellular dehydrogenases, which is proportional to the number of viable cells.[5]

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate.

    • Treat the cells with various concentrations of 6-Methyl-2-trifluoromethylpyrimidin-4-ol and 5-FU.

    • Incubate for 48-72 hours.

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm.

    • Calculate the 50% inhibitory concentration (IC50).

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cancer cells with the IC50 concentration of the test compounds.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark.

    • Analyze the cells by flow cytometry.

Comparative Data Table
CompoundIC50 on MCF-7 (µM)IC50 on HCT116 (µM)
6-Methyl-2-trifluoromethylpyrimidin-4-ol(To be determined)(To be determined)
5-Fluorouracil5.23.1

Part 3: Validation of Kinase Inhibitory Activity

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a common feature of many diseases, including cancer and inflammatory disorders.[6] Pyrimidine-based scaffolds are frequently found in kinase inhibitors.

Comparative Compound: Imatinib

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. It functions by targeting the ATP-binding site of the BCR-Abl fusion protein, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling pathways.[7][8]

Kinase Signaling Pathway

G BCR_Abl BCR-Abl Substrate Substrate BCR_Abl->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib (or Test Compound) Imatinib->BCR_Abl

Caption: Simplified BCR-Abl signaling pathway and point of inhibition.

Experimental Validation Workflow

The validation of kinase inhibitory activity involves both biochemical and cell-based assays.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A In Vitro Kinase Assay (e.g., ADP-Glo) B Western Blot for Phospho-Substrate A->B Confirm target engagement in cells C Cell Proliferation Assay (BCR-Abl dependent cells) B->C

Caption: Workflow for validation of kinase inhibitory activity.

Detailed Experimental Protocols

1. In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

  • Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates kinase inhibition.[9]

  • Protocol:

    • Set up kinase reactions containing a specific kinase (e.g., Abl), its substrate, ATP, and various concentrations of 6-Methyl-2-trifluoromethylpyrimidin-4-ol or Imatinib.

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.

    • Measure luminescence using a luminometer.

    • Calculate the IC50 value.

2. Western Blot Analysis

  • Principle: This technique is used to detect the phosphorylation status of a specific kinase substrate within cells, providing evidence of target engagement.

  • Protocol:

    • Treat BCR-Abl expressing cells (e.g., K562) with the test compounds.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated substrate (e.g., phospho-CrkL) and total substrate.

    • Incubate with secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Comparative Data Table
CompoundAbl Kinase IC50 (nM)K562 Cell Proliferation IC50 (nM)
6-Methyl-2-trifluoromethylpyrimidin-4-ol(To be determined)(To be determined)
Imatinib38250

Conclusion

While direct experimental evidence for the biological activity of 6-Methyl-2-trifluoromethylpyrimidin-4-ol is currently lacking, its chemical structure strongly suggests potential as a bioactive molecule. This guide provides a robust, scientifically grounded framework for the systematic validation of its antiviral, anticancer, and kinase inhibitory properties. By employing the detailed protocols and comparative analyses outlined herein, researchers can effectively elucidate the therapeutic potential of this and other novel pyrimidine derivatives, thereby contributing to the advancement of drug discovery and development. The causality behind each experimental choice is rooted in established methodologies for drug characterization, ensuring a self-validating system for assessing biological activity.

References

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]

  • Patsnap. (2024). What is the mechanism of Fluorouracil? Patsnap Synapse. [Link]

  • Antiviral World. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle. [Link]

  • OUCI. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. OUCI. [Link]

  • Malik, A., & Oleksiewicz, M. B. (2018). In vitro methods for testing antiviral drugs. Virology Journal, 15(1), 1-13. [Link]

  • Szeremeta, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2186. [Link]

  • PubChem. (n.d.). Imatinib. PubChem. [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]

  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 1-16. [Link]

  • StatPearls. (2023). Imatinib. NCBI Bookshelf. [Link]

  • Gür, B., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 27(15), 4991. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • An, F., & Xi, W. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107172. [Link]

  • Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]

  • ResearchGate. (2025). Interactions of the 5-fluorouracil anticancer drug with DNA pyrimidine bases: a detailed computational approach. ResearchGate. [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 313. [Link]

  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5678. [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Chemical optimization and functions of imatinib structure. ResearchGate. [Link]

  • MDPI. (2022). Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants. Viruses, 14(11), 2453. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Bio-protocol. (2016). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol, 6(18), e1933. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 979-994. [Link]

  • Journal of Advanced Scientific Research. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(4), 18-25. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • MDPI. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(16), 4991. [Link]

  • Taylor & Francis Online. (2023). Elucidation of phytochemical composition, anti-inflammatory mechanism mediated by the PI3K/Akt-NO-cytokine axis, and antibacterial/antioxidant properties of purple tea extract. Journal of Functional Foods, 108, 105708. [Link]

  • PubMed. (1989). Evaluation of new antiviral agents: I. In vitro perspectives. Antiviral Research, 11(5-6), 217-232. [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12026-12033. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

[1][2]

Executive Summary & Immediate Classification

Chemical Name: 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol CAS Number: 154644-32-5 Waste Classification: Halogenated Organic Waste (Strict Segregation Required) Primary Disposal Method: High-temperature incineration with flue gas scrubbing.

Core Directive: Do NOT dispose of this compound with general organic solvents or down the drain.[1] The presence of the trifluoromethyl (

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. The stability of the C-F bond requires high energy to break, but once broken thermally, it releases toxic byproducts.

PropertyDataOperational Implication
Molecular Formula

Contains Nitrogen and Fluorine; generates NOx and HF upon combustion.
Molecular Weight 178.11 g/mol N/A
Physical State Solid (typically off-white powder)Dust inhalation risk during transfer/weighing.
GHS Hazards H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, goggles, dust mask) is sufficient for handling.
Thermal Decomposition HF, COF2, NOx CRITICAL: Incinerators must be equipped with alkaline scrubbers.

The "Fluorine Factor": Why Standard Incineration Fails

Expertise Insight: Many researchers default to tossing all organic solids into the "red bag" or general waste drum. For 6-Methyl-2-trifluoromethylpyrimidin-4-ol , this is a critical error.

When standard organic waste is incinerated, it burns to


  • Hydrogen Fluoride (HF) Generation: The fluorine reacts with hydrogen sources to form anhydrous HF gas.

  • Infrastructure Damage: HF is fiercely corrosive to the ceramic and metal linings of standard incinerators.

  • Environmental Release: Without a scrubber (a system that sprays caustic solution into the exhaust), HF is released into the atmosphere.

The Fix: You must label this waste explicitly as "Fluorinated / Halogenated" so waste management vendors route it to a facility with flue gas scrubbing capabilities .

Step-by-Step Disposal Protocols

Protocol A: Solid Reagent Disposal

Applicability: Expired shelf stock, spilled solids, or reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage, though glass is chemically compatible.

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to dusting, dampen slightly with a high-flashpoint compatible solvent (e.g., mineral oil) to suppress dust during transfer.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent:[2][3][4][5][6] 6-Methyl-2-trifluoromethylpyrimidin-4-ol.

    • Hazard Checkbox: Toxic, Irritant.[3][4][7]

    • Critical Note: Write "CONTAINS ORGANIC FLUORINE" in the comments section.

  • Segregation: Place the container in the Halogenated Solid Waste stream.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Solvents containing the dissolved pyrimidine.

  • Segregation Rule: Never mix halogenated waste with non-halogenated waste.

    • Why? Non-halogenated waste is often used as fuel blending (cheap disposal). Halogenated waste requires expensive specialized incineration. Contaminating a drum of non-halogenated solvent with this compound forces the entire drum to be treated as halogenated, increasing disposal costs by ~3-5x.

  • pH Check (Self-Validating Step):

    • Check the pH of the waste solution.

    • If acidic (pH < 4), neutralize with Sodium Bicarbonate (

      
      ) or dilute NaOH to pH 6-8 before adding to the waste drum. This prevents the formation of HF gas inside the waste drum if moisture is present.
      
  • Transfer: Pour into the Halogenated Organic Solvent drum (typically yellow or specifically marked).

Protocol C: Contaminated Packaging
  • Triple Rinse: Rinse the empty bottle three times with a small volume of Acetone or Ethanol.

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).

  • Defacing: Cross out the label and mark "Empty."

  • Disposal: Discard the clean container in standard lab trash or glass recycling, depending on material.

Visual Workflow: Waste Decision Tree

The following diagram illustrates the logical flow for disposing of 6-Methyl-2-trifluoromethylpyrimidin-4-ol, ensuring no cross-contamination of waste streams.

DisposalWorkflowStartWaste: 6-Methyl-2-trifluoromethylpyrimidin-4-olStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidSolidLiquidLiquid Waste(Dissolved in Solvent)StateCheck->LiquidLiquidContainerPlace in HDPE JarSolid->ContainerPHCheckValidation: Check pHNeutralize if < 4Liquid->PHCheckLabelSolidLabel: 'Solid Halogenated Waste'Note: 'Contains Organic Fluorine'Container->LabelSolidIncineratorHigh-Temp Incineration(w/ Flue Gas Scrubbing)LabelSolid->IncineratorSegregationIs the solvent Halogenated?MixHaloAdd to Halogenated Waste DrumSegregation->MixHaloYes (e.g., DCM)MixNonHaloSTOP: Do NOT mix withNon-Halogenated SolventsSegregation->MixNonHaloNo (e.g., Acetone)MixHalo->IncineratorRedirectSegregate into dedicatedHalogenated Waste StreamMixNonHalo->RedirectRedirect->MixHaloPHCheck->Segregation

Caption: Decision logic for segregating fluorinated pyrimidine waste to ensure correct incineration protocols.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent spread and inhalation.

  • PPE Upgrade: Wear safety goggles, lab coat, and double nitrile gloves . If the spill is large (>50g) and dust is visible, use a NIOSH N95 or P100 respirator.

  • Dry Cleanup (Preferred):

    • Do not use water initially. Water spreads the contamination.

    • Cover the spill with an inert absorbent (Vermiculite or Dry Sand).

    • Sweep carefully into a dust pan to avoid generating airborne particles.

  • Wet Wipe: After solids are removed, wipe the surface with a paper towel dampened with acetone, followed by a soap-and-water wash.

  • Disposal of Debris: All absorbent material, gloves, and wipes must go into the Halogenated Solid Waste container.

References

  • Fisher Scientific. (2025).[8][4] Safety Data Sheet: 2-Amino-6-(trifluoromethyl)pyridine (Structural Analog). Retrieved from

  • National Institutes of Health (NIH). (2025). Hydrogen fluoride inhalation injury because of a fire suppression system. PubMed. Retrieved from

  • BenchChem. (2025).[4][9] Safety and handling of fluorinated organic compounds.[9] Retrieved from

  • University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures - Halogenated Organics. Retrieved from

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.